Ambroxol hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVKOSLOVOTXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br2ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045442, DTXSID60936098 | |
| Record name | Ambroxolhydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146648-86-3, 23828-92-4, 1384955-66-1, 15942-05-9 | |
| Record name | Cyclohexanol, 4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146648-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ambroxol Hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023828924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambroxol hydrochloride, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384955661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambroxol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ambroxolhydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMBROXOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC995ZMV90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMBROXOL HYDROCHLORIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3593UZ7HS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ambroxol Hydrochloride: A Multi-faceted Modulator of Lysosomal Function for the Treatment of Lysosomal Storage Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Ambroxol (B1667023) hydrochloride (ABX), a long-established mucolytic agent, is gaining significant attention as a repurposed therapeutic for lysosomal storage disorders (LSDs), particularly Gaucher disease (GD) and GBA1-associated Parkinson's disease (GBA-PD).[1][2] Its mechanism of action is multifaceted, extending beyond its initial characterization as a pharmacological chaperone. This technical guide provides a comprehensive overview of ambroxol's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathways to aid researchers and drug development professionals.
Core Mechanism of Action: Pharmacological Chaperone for Glucocerebrosidase (GCase)
The primary and most well-documented mechanism of ambroxol in the context of LSDs is its function as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase), which is deficient in Gaucher disease due to mutations in the GBA1 gene.[1][3]
-
Binding and Stabilization in the Endoplasmic Reticulum (ER): Many GBA1 missense mutations lead to misfolding of the GCase protein in the ER.[4] This triggers the ER-associated degradation (ERAD) pathway, where the misfolded enzyme is targeted for destruction by the proteasome, preventing it from reaching the lysosome.[3][5] Ambroxol binds to the misfolded GCase enzyme in the neutral pH environment of the ER.[4] This binding stabilizes the protein, facilitating its correct folding.[3][6]
-
Trafficking to the Lysosome: Once stabilized, the ambroxol-GCase complex is able to exit the ER and traffic through the Golgi apparatus to the lysosome.[3][6]
-
pH-Dependent Dissociation and Enzyme Activation: The lysosome maintains a highly acidic environment (pH ≈ 4.7-5.4).[4][7] Ambroxol's binding to GCase is pH-dependent; it dissociates from the enzyme at the acidic pH of the lysosome.[4] This release leaves a correctly folded, active GCase enzyme within the lysosome, capable of hydrolyzing its substrate, glucosylceramide.[1][4]
Modulation of Lysosomal Homeostasis
Beyond its chaperone activity, ambroxol influences fundamental lysosomal processes, including biogenesis and ion homeostasis.
-
Activation of TFEB and Lysosomal Biogenesis: Ambroxol has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[8][9] TFEB activation leads to its translocation to the nucleus, where it promotes the expression of genes in the CLEAR (Coordinated Lysosomal Expression and Regulation) network.[10] This results in an increased number of lysosomes and higher levels of various lysosomal proteins, including GCase, its transporter LIMP2, and other hydrolases like Cathepsin D.[8][9]
-
Alteration of Lysosomal pH and Calcium Release: Ambroxol acts as a weak base and accumulates in acidic organelles like lysosomes.[11] This accumulation leads to a neutralization of the lysosomal pH (an increase in pH). This pH change triggers the release of calcium (Ca²⁺) from these acidic stores into the cytosol.[11][12] This elevation in cytosolic Ca²⁺ is a key signaling event that promotes lysosomal exocytosis, a process where lysosomes fuse with the plasma membrane to release their contents, aiding in the clearance of accumulated substrates.[11][13]
Quantitative Data Summary
The efficacy of ambroxol has been quantified across various cellular and patient-derived models.
Table 1: Effect of Ambroxol on GCase Activity
| Cell/Model System | Ambroxol Concentration | Fold Increase in GCase Activity | Reference |
|---|---|---|---|
| Gaucher Disease (GD) Patient Macrophages | Not Specified | 3.3-fold | [14] |
| GBA-PD Patient Macrophages | Not Specified | 3.5-fold | [14] |
| GD & GBA-PD Fibroblasts | Not Specified | Significant Increase | [15] |
| GBA1 N370S/WT Cholinergic Neurons | Not Specified | 1.55-fold (55%) | [16] |
| Mouse Cortical Neurons | 10 µM & 30 µM | Significant Increase |[8] |
Table 2: Effect of Ambroxol on Substrate and Protein Levels
| Cell/Model System | Effect Measured | Result | Reference |
|---|---|---|---|
| Gaucher Disease (GD) Patient Macrophages | Hexosylsphingosine (HexSph) Reduction | 2.1-fold | [14] |
| GBA-PD Patient Macrophages | Hexosylsphingosine (HexSph) Reduction | 1.6-fold | [14] |
| GBA1 N370S/WT Cholinergic Neurons | Tau Protein Reduction | 56% decrease | [16] |
| GBA1 N370S/WT Cholinergic Neurons | GCase Protein Increase | 1.5-fold (50%) | [16] |
| Patient Fibroblasts (GD & PD-GBA) | GCase Protein Increase | Significant Increase |[17] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key assays.
4.1. Glucocerebrosidase (GCase) Activity Assay in Cell Lysates
This protocol measures GCase activity by monitoring the hydrolysis of a fluorescent substrate.[7][18]
-
Principle: GCase cleaves the non-fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) into glucose and the fluorescent 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is proportional to enzyme activity. The assay is performed at an acidic pH to favor lysosomal GCase activity and includes the GCase inhibitor Conduritol B-epoxide (CBE) as a negative control.[7][18]
-
Reagents:
-
Assay Buffer (pH 5.4): Citrate-phosphate buffer containing sodium taurocholate (to inhibit non-lysosomal GBA2) and BSA.[7][19]
-
Substrate Solution: 4-MUG dissolved in assay buffer.
-
Inhibitor: Conduritol B-epoxide (CBE).
-
Stop Buffer (pH 10.4): Glycine-NaOH buffer to terminate the reaction and maximize 4-MU fluorescence.[19]
-
Standard: 4-methylumbelliferone (4-MU) for calibration curve.
-
-
Procedure:
-
Cell Lysis: Harvest and lyse cells (e.g., via sonication or Triton X-100) in lysis buffer. Determine total protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add cell lysate to wells. For negative controls, pre-incubate lysate with CBE.
-
Reaction Initiation: Add 4-MUG substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Add Stop Buffer to each well.
-
Fluorescence Measurement: Read fluorescence on a plate reader (Excitation: ~365 nm, Emission: ~445 nm).
-
Data Analysis: Calculate GCase activity (e.g., in nmol/mg/h) by comparing sample fluorescence to the 4-MU standard curve and normalizing to protein concentration. Specific GCase activity is determined by subtracting the activity in CBE-treated samples.
-
4.2. Measurement of Intraluminal Lysosomal Calcium
This protocol allows for the direct measurement of Ca²⁺ concentration within lysosomes.
-
Principle: Cells are loaded with dextran-conjugated, ratiometric fluorescent dyes that are endocytosed and accumulate in lysosomes. One dye is sensitive to Ca²⁺, while another can be used for pH measurement, allowing for pH-corrected calcium readings.[20]
-
Reagents:
-
Dextran-conjugated calcium indicator (e.g., Fura-2 dextran).
-
Dextran-conjugated pH indicator (e.g., Oregon Green dextran).
-
Live-cell imaging medium.
-
-
Procedure:
-
Dye Loading: Incubate cells with the dextran-conjugated dyes for several hours to allow for endocytosis and delivery to lysosomes.
-
Wash and Chase: Wash cells to remove excess dye and incubate in fresh medium (a "chase" period) to ensure dyes are localized to lysosomes.
-
Imaging: Mount cells on a confocal microscope equipped for live-cell imaging and ratiometric analysis.
-
Treatment: Perfuse cells with ambroxol while acquiring images to monitor changes in lysosomal Ca²⁺ in real-time.
-
Calibration: At the end of the experiment, perform an in-situ calibration using ionophores (e.g., ionomycin (B1663694) for Ca²⁺, nigericin/monensin for pH) in buffers of known ion concentrations to convert fluorescence ratios to absolute concentrations.
-
Data Analysis: Analyze image sequences to quantify the change in the ratiometric signal over time, corresponding to the intraluminal lysosomal Ca²⁺ concentration.[20][21]
-
Conclusion
Ambroxol hydrochloride represents a promising therapeutic strategy for Gaucher disease and other LSDs with links to GCase dysfunction. Its multifaceted mechanism of action, combining chaperone activity with the modulation of fundamental lysosomal pathways like biogenesis and calcium-dependent exocytosis, provides multiple avenues for therapeutic benefit. The quantitative data and established protocols outlined in this guide serve as a critical resource for researchers aiming to further elucidate its therapeutic potential and for professionals involved in the development of next-generation lysosomotropic agents.
References
- 1. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 3. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cris.tau.ac.il [cris.tau.ac.il]
- 7. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new role for an old drug: Ambroxol triggers lysosomal exocytosis via pH-dependent Ca²⁺ release from acidic Ca²⁺ stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new role for an old drug: Ambroxol triggers lysosomal exocytosis via pH-dependent Ca(2+) release from acidic Ca(2+) stores. | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 13. researchgate.net [researchgate.net]
- 14. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 19. protocols.io [protocols.io]
- 20. Simultaneous determination of intraluminal lysosomal calcium and pH by dextran-conjugated fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Imaging approaches to measuring lysosomal calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Ambroxol Hydrochloride as a Pharmacological Chaperone for Glucocerebrosidase (GCase): A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the GBA1 gene lead to a deficiency of the lysosomal enzyme glucocerebrosidase (GCase), causing Gaucher disease (GD), a prevalent lysosomal storage disorder.[1][2] Furthermore, these mutations represent a significant genetic risk factor for Parkinson's disease (PD).[3] Many pathogenic mutations result in GCase misfolding and premature degradation, preventing its transit to the lysosome. Pharmacological chaperones (PCs) are small molecules that bind to and stabilize misfolded enzymes, facilitating their correct trafficking and restoring partial function. Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, has been identified as a promising PC for mutant GCase.[4] This technical guide provides an in-depth overview of Ambroxol's mechanism of action, its effects on cellular pathways, quantitative efficacy data, and detailed experimental protocols for its study.
Core Mechanism of Action
Ambroxol functions as a pharmacological chaperone by directly binding to mutant GCase within the endoplasmic reticulum (ER).[5] This interaction stabilizes the protein's conformation, allowing it to bypass the ER's stringent quality control (ERQC) system, which would otherwise target the misfolded enzyme for ER-associated degradation (ERAD) in the proteasome.[2][6]
A critical feature of Ambroxol's efficacy is its pH-dependent binding. It binds optimally to GCase at the neutral pH of the ER, where protein folding occurs.[1][6] Once the stabilized Ambroxol-GCase complex successfully traffics to the lysosome, the acidic environment (pH ~4.5-5.0) promotes the dissociation of Ambroxol.[1][6] This releases the now correctly localized GCase, allowing it to hydrolyze its accumulated substrate, glucosylceramide.[6] Modeling studies suggest that Ambroxol interacts with both active and non-active site residues, consistent with its characterization as a mixed-type inhibitor at neutral pH.[1][7]
Beyond its primary chaperoning role, Ambroxol has been shown to modulate other cellular pathways. It can enhance lysosomal biogenesis, influence the autophagy-lysosome pathway, and reduce ER stress by clearing the accumulation of misfolded GCase.[7][8]
Quantitative Data on Ambroxol Efficacy
The effectiveness of Ambroxol has been quantified across various cellular and animal models. The tables below summarize key findings regarding its ability to enhance GCase activity and protein levels for specific GBA1 mutations.
Table 1: Effect of Ambroxol on GCase Activity in Patient-Derived Cells
| Cell Type | GBA1 Genotype | Ambroxol Concentration | Increase in GCase Activity | Reference |
| Fibroblasts | Various GD mutations | Increasing concentrations | 15% - 50% | [6] |
| Fibroblasts | N370S/N370S | 60 µM | Significant increase | [1] |
| Fibroblasts | F213I/L444P | 60 µM | Significant increase | [1] |
| Fibroblasts | L444P/L444P | 60 µM | No significant increase | [1] |
| Macrophages | GD patients | Not specified | 3.3-fold | [9] |
| Macrophages | GBA-PD patients | Not specified | 3.5-fold | [9] |
| Fibroblasts | N370S/wt | 60 µM | 206% | [10] |
| Fibroblasts | L444P/wt | 60 µM | 199% | [10] |
Table 2: Effect of Ambroxol on GCase Activity in Animal Models
| Animal Model | Ambroxol Dose | Treatment Duration | Brain Region | Increase in GCase Activity | Reference |
| Non-human primate | 100 mg | 28 days | Midbrain | 16% | [11] |
| Non-human primate | 100 mg | 28 days | Cortex | 20% | [11] |
| Non-human primate | 100 mg | 28 days | Striatum | 24% | [11] |
| Mutant LRRK2 Mice | 300 mg/kg weekly | Long-term | Striatum | Significant elevation | [12] |
Table 3: Effect of Ambroxol on GCase Substrate Levels
| Cell Type | GBA1 Genotype | Ambroxol Concentration | Reduction in Substrate (Hexosylsphingosine) | Reference |
| Macrophages | GD patients | Not specified | 2.1-fold | [9] |
| Macrophages | GBA-PD patients | Not specified | 1.6-fold | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Ambroxol's function as a GCase chaperone.
GCase Activity Assay (Fluorometric)
This assay measures the enzymatic activity of GCase in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysate
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 4.5), 0.15% Triton X-100, 0.125% taurocholate.[6]
-
Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) stock solution.[6]
-
Stop Solution: 0.1 M glycine, 0.1 M NaOH (pH 10).[6]
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 448 nm).[6]
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
In a 96-well plate, add 40 µg of protein lysate per well.[6]
-
Prepare the reaction mixture by diluting the 4-MUG substrate to a final concentration of 1.5 mM in the assay buffer.[6]
-
Add the reaction mixture to each well.
-
Incubate the plate at 37°C for 1 hour.[6]
-
Stop the reaction by adding the stop solution to each well.[6]
-
Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader.
-
Calculate GCase activity relative to a standard curve and normalize to protein concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding (target engagement) of a compound to its protein target in a cellular environment.[13][14] The principle is that ligand binding increases the thermal stability of the target protein.[13]
Materials:
-
Intact cells (treated with Ambroxol or vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
Thermal cycler or heating blocks
-
Ultracentrifuge
-
Equipment for Western blotting (SDS-PAGE gels, transfer system, anti-GCase antibody)
Procedure:
-
Treatment: Treat cell cultures with the desired concentrations of Ambroxol or a vehicle control for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-5 minutes, followed by cooling to room temperature.[13][15]
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.[13]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[13][15]
-
Quantification: Collect the supernatant (soluble fraction) and analyze the amount of soluble GCase at each temperature point using Western blotting.
-
Analysis: Plot the percentage of soluble GCase against temperature. A rightward shift in the melting curve for Ambroxol-treated samples compared to the control indicates thermal stabilization and confirms target engagement.[15]
References
- 1. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. gaucherdisease.org [gaucherdisease.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 8. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdsabstracts.org [mdsabstracts.org]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
Ambroxol Hydrochloride's Role in Alpha-Synuclein Clearance: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-synuclein (B15492655) (α-synuclein) is a presynaptic neuronal protein central to the pathogenesis of Parkinson's disease (PD) and other related neurodegenerative disorders, collectively known as synucleinopathies. The misfolding, aggregation, and subsequent accumulation of α-synuclein are key pathological hallmarks of these conditions. A growing body of evidence points to the lysosomal pathway as a crucial mechanism for the clearance of α-synuclein. Notably, mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), represent a significant genetic risk factor for developing PD. This has spurred research into therapeutic strategies aimed at enhancing GCase activity to promote the degradation of pathological α-synuclein. Ambroxol (B1667023) hydrochloride, a commonly used mucolytic agent, has emerged as a promising pharmacological chaperone capable of increasing GCase activity and thereby facilitating the clearance of α-synuclein. This technical guide provides a comprehensive overview of ambroxol's role in α-synuclein clearance, detailing its mechanism of action, summarizing key quantitative data, and outlining detailed experimental protocols for relevant assays.
Mechanism of Action
Ambroxol's principal mechanism in promoting the clearance of α-synuclein lies in its function as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase).[1][2][3] GCase is a lysosomal hydrolase responsible for the breakdown of glucosylceramide into glucose and ceramide.[4] Mutations in the GBA1 gene can cause the GCase enzyme to misfold, leading to its retention and degradation in the endoplasmic reticulum (ER) and resulting in diminished lysosomal GCase activity.[5] This impairment of the lysosomal degradation pathway is thought to contribute to the accumulation of α-synuclein.[6]
Ambroxol is a small, lipophilic molecule that can penetrate the blood-brain barrier.[5] It is believed to bind to the GCase protein within the ER, stabilizing its conformation and facilitating its correct folding. This allows the mutant GCase to evade ER-associated degradation and be transported to the lysosome. Within the acidic environment of the lysosome, ambroxol is thought to dissociate from GCase, leaving the enzyme active to perform its function of degrading glucosylceramide. The restoration of GCase activity enhances overall lysosomal function, which in turn leads to improved clearance of various substrates, including aggregated α-synuclein.[3][6]
More recent research also suggests a direct role for ambroxol in preventing α-synuclein aggregation. Studies have indicated that ambroxol can displace α-synuclein from negatively charged membranes and inhibit the formation of early protein-lipid co-aggregates, a critical step in the initiation of α-synuclein fibril formation.[7]
Signaling Pathway of Ambroxol-Mediated Alpha-Synuclein Clearance
Caption: Ambroxol's mechanism of action on GCase and α-synuclein.
Quantitative Data
The following tables provide a summary of quantitative results from key preclinical and clinical studies that have investigated the effects of ambroxol hydrochloride.
Table 1: Preclinical Studies of Ambroxol
| Study Model | Ambroxol Dose | Duration | Key Findings | Reference |
| Wild-type mice | 4mM in drinking water | 12 days | ~19% increase in GCase activity in the brainstem, ~16% in midbrain, ~18% in cortex, and ~22% in striatum. | [8][9] |
| L444P/+ GBA1 mutant mice | 4mM in drinking water | 12 days | Significant increase in GCase activity in the brainstem, midbrain, cortex, and striatum. | [8] |
| α-synuclein overexpressing mice | 4mM in drinking water | 12 days | Significant increase in GCase activity in the brainstem, midbrain, and cortex. ~19% decrease in α-synuclein protein levels in the brainstem and ~17% in the striatum. ~41% decrease in phosphorylated α-synuclein in the brainstem. | [8][9] |
| GBA1 mutant (N370S/WT) cholinergic neurons | Not specified | Not specified | Significant enhancement of GCase activity and decrease in both tau and α-synuclein levels. | [1] |
| HT-22 hippocampal neuronal cells (Aβ and α-synuclein-induced toxicity model) | 20 µM | Not specified | Significantly improved cell viability (from 51% to ~72%) and restored GCase activity. | [3] |
| LRRK2 R1441G mutant mice | 300mg/kg (weekly average) | 18 weeks | Elevated GCase activity and reduced α-synuclein oligomer accumulation in the striatum. | [10] |
Table 2: Clinical Trials of Ambroxol in Parkinson's Disease
| Trial Name/Identifier | Study Design | Participants | Ambroxol Dose | Duration | Key Findings | Reference |
| AiM-PD (NCT02941822) | Open-label, non-controlled | 17 PD patients (8 with GBA1 mutations, 9 without) | Escalating to 1.26 g/day | 186 days | Ambroxol detected in CSF (156 ng/mL). 35% increase in CSF GCase protein levels. 13% increase in CSF α-synuclein levels (potentially indicating enhanced clearance). 6.8-point improvement on MDS-UPDRS Part 3 (motor score). | [5][11][12][13] |
| AMBITIOUS (Phase II) | Multicentre, randomised, double-blind, placebo-controlled | GBA-PD patients | 1200 mg/day | 52 weeks | Primary outcomes: change in cognitive function and GCase activity. | [5] |
Experimental Protocols
This section details the methodologies for key experiments used in the investigation of ambroxol's impact on α-synuclein clearance.
1. Glucocerebrosidase (GCase) Activity Assay in Cultured Cells
This protocol is designed for the measurement of GCase activity in cultured cells utilizing a fluorescent substrate.
-
Materials:
-
Cultured cells (e.g., patient-derived fibroblasts, iPSC-derived neurons)
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Conduritol B epoxide (CBE) - a specific GCase inhibitor
-
Cell lysis buffer (e.g., RIPA buffer)
-
Citrate-phosphate buffer (pH 4.5)
-
Glycine-carbonate stop buffer (pH 10.7)
-
Fluorometer
-
-
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells using an appropriate volume of cell lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Enzyme Reaction:
-
For each sample, set up two reactions: one with and one without the GCase inhibitor CBE.
-
In a 96-well plate, add a standardized amount of protein lysate to the citrate-phosphate buffer.
-
Add CBE to the designated inhibitor-containing wells and incubate.
-
Start the reaction by adding the 4-MUG substrate to all wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Terminate the reaction by adding the glycine-carbonate stop buffer.
-
Measure the fluorescence of the resulting product (4-methylumbelliferone) with a fluorometer at an excitation wavelength of approximately 365 nm and an emission wavelength of around 445 nm.
-
-
Calculation:
-
Subtract the fluorescence reading of the CBE-inhibited sample from the total fluorescence to ascertain the specific GCase activity.
-
Normalize this activity to the protein concentration of the lysate.
-
-
2. Western Blot for Alpha-Synuclein and GCase
This protocol outlines the detection and quantification of total α-synuclein, phosphorylated α-synuclein, and GCase in cell or tissue lysates.
-
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-α-synuclein, anti-phospho-S129-α-synuclein, anti-GCase, and a loading control such as anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Protein Separation:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal with an imaging system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
-
3. Immunocytochemistry/Immunofluorescence for Alpha-Synuclein
This protocol is for visualizing the localization and aggregation of α-synuclein in cultured cells.[14][15][16]
-
Materials:
-
Cells grown on coverslips or in imaging plates
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with BSA and normal goat serum)
-
Primary antibody (anti-α-synuclein or anti-phospho-S129-α-synuclein)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Fixation and Permeabilization:
-
Fix the cells using 4% PFA.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer to enable antibody access to intracellular targets.
-
-
Blocking:
-
Block non-specific binding sites using blocking buffer.
-
-
Antibody Staining:
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, ensuring protection from light.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with mounting medium.
-
-
Imaging:
-
Visualize the stained cells with a fluorescence or confocal microscope.
-
-
4. Filter Trap Assay for Aggregated Alpha-Synuclein
This assay is employed to specifically detect and quantify insoluble α-synuclein aggregates.[17][18][19][20]
-
Materials:
-
Cell or tissue lysates
-
Cellulose acetate (B1210297) or PVDF membrane (0.22 µm pore size)
-
Dot blot or slot blot apparatus
-
Lysis buffer (e.g., RIPA buffer)
-
Washing buffer (e.g., PBS with SDS)
-
Blocking buffer
-
Primary antibody (anti-α-synuclein)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
-
-
Procedure:
-
Sample Preparation and Filtration:
-
Lyse cells or homogenize tissue in lysis buffer.
-
Apply the lysates to the membrane in the dot blot apparatus under a vacuum. Insoluble aggregates will be retained on the membrane, while soluble proteins will pass through.
-
-
Washing:
-
Wash the membrane with washing buffer to eliminate any residual soluble proteins.
-
-
Immunodetection:
-
Block the membrane.
-
Incubate with the primary anti-α-synuclein antibody.
-
Wash and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the signal using ECL and an imaging system.
-
Quantify the intensity of the spots, which correlates with the amount of aggregated α-synuclein.
-
-
Experimental Workflow Diagrams
Caption: Workflow for GCase activity measurement.
Caption: Workflow for Western blot analysis.
Caption: Workflow for filter trap assay.
Conclusion
This compound represents a compelling therapeutic avenue for synucleinopathies by addressing the core pathologies of impaired lysosomal function and α-synuclein aggregation. Its dual mechanism of action, functioning as a pharmacological chaperone for GCase and potentially as a direct inhibitor of α-synuclein aggregation, positions it as a strong candidate for disease modification in Parkinson's disease and related neurodegenerative conditions. The encouraging results from preclinical and early-phase clinical studies demonstrate successful target engagement and suggest potential clinical benefits. The detailed experimental protocols outlined in this guide provide a robust framework for researchers to further explore the efficacy and underlying mechanisms of ambroxol and other GCase-enhancing compounds. As ongoing and future clinical trials yield more definitive data, ambroxol may become a valuable component of the therapeutic strategies for combating neurodegenerative diseases characterized by α-synuclein pathology.
References
- 1. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of GCase Activity in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdsabstracts.org [mdsabstracts.org]
- 11. hcplive.com [hcplive.com]
- 12. neurosciencenews.com [neurosciencenews.com]
- 13. Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations: A Nonrandomized, Noncontrolled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunostaining of Neurons Treated with Alpha-Synuclein Aggregates [jove.com]
- 15. Immunofluorescence Labeling of TH, Alpha-Synuclein, and MAP2 in iPSC-Derived Dopaminergic Neurons [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. uni-muenster.de [uni-muenster.de]
- 18. Filter trap assay for the detection of alpha-synuclein aggregation [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. uni-muenster.de [uni-muenster.de]
Ambroxol: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ambroxol (B1667023)
Ambroxol hydrochloride is a secretolytic agent widely recognized for its mucokinetic properties in the treatment of respiratory diseases.[1][2] Beyond its secretolytic function, a growing body of evidence has illuminated its significant antioxidant and anti-inflammatory capabilities, suggesting a broader therapeutic potential.[1][3][4][5][6] This technical guide provides an in-depth review of the molecular mechanisms, quantitative data, and experimental methodologies related to the antioxidant and anti-inflammatory effects of Ambroxol.
Chemical Profile
Ambroxol (trans-4-(2-amino-3,5-dibromobenzylamino)cyclohexanol) is an active N-desmethyl metabolite of bromhexine.[2] Its chemical structure, particularly the aromatic moiety, is believed to contribute to its direct oxidant-reducing capabilities.[7][8]
Established Clinical Applications
Ambroxol is clinically indicated for secretolytic therapy in bronchopulmonary diseases associated with abnormal mucus secretion and impaired mucus transport.[3] It is also used topically in lozenges for the relief of sore throat, owing to its local anesthetic effects.[3][5]
Antioxidant Properties of Ambroxol
Ambroxol exhibits potent antioxidant activity through multiple mechanisms, including direct scavenging of reactive oxygen species (ROS) and modulation of cellular antioxidant pathways.[1][3][9][10][11][12]
Mechanisms of Antioxidant Action
2.1.1 Direct Scavenging of Reactive Oxygen Species (ROS)
Ambroxol has been demonstrated to directly scavenge a variety of ROS. It is an effective scavenger of hydroxyl radicals (•OH) and hypochlorous acid (HOCl).[7][8][10][13] It also shows the capacity to decompose hydrogen peroxide (H2O2) and, to a lesser extent, scavenge superoxide (B77818) anions (O2•−).[7][8][10] This direct scavenging activity helps protect tissues from oxidant-induced injury.[1][10]
2.1.2 Modulation of the Nrf2-ARE Pathway
Ambroxol has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[14][15][16][17][18] Activation of Nrf2 leads to the increased expression of downstream targets such as heme oxygenase-1 (HO-1) and catalase, enhancing the endogenous antioxidant defenses.[15][16][17]
Quantitative Data on Antioxidant Activity
The antioxidant efficacy of Ambroxol has been quantified in various in vitro assays. The following table summarizes key findings.
| Assay Type | Model/System | Concentration | Effect | Reference |
| Hydroxyl Radical (•OH) Scavenging | Deoxyribose oxidation assay | 1 mM | 47% inhibition | [10] |
| 2 mM | 75% inhibition | [10] | ||
| 10 mM | 89% inhibition | [10] | ||
| Hypochlorous Acid (HOCl) Scavenging | Chlorination of monochlorodimedon | 25 µM | 22% inhibition | [10] |
| 70 µM | 59% inhibition | [10] | ||
| ≥100 µM | Complete inhibition | [7][8] | ||
| Superoxide Anion (O2•−) Scavenging | Luminol-enhanced chemiluminescence | 100 µM | ~75% ROS reduction (1-hr incubation) | [11] |
| 100 µM | ~98% ROS reduction (2-hr incubation) | [11] | ||
| Xanthine/xanthine oxidase assay | 100 µM | 14.3% reduction | [7][8] | |
| Lipid Peroxidation Inhibition | tert-butyl hydroperoxide-induced | 10 mM | 96% inhibition (rat liver mitochondria) | [19][20] |
| 10 mM | 74% inhibition (rat gastric mucosa) | [19][20] | ||
| Hyaluronic Acid Degradation | •OH-induced | 1000 µg/L | 93% reduction | [19][20] |
Experimental Protocols for Assessing Antioxidant Effects
2.3.1 Hydroxyl Radical Scavenging Assay (Deoxyribose Assay)
This assay measures the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction. The hydroxyl radicals attack deoxyribose, leading to a series of reactions that result in the formation of thiobarbituric acid reactive substances (TBARS), which can be measured spectrophotometrically.
Workflow for the Deoxyribose Assay.
Anti-inflammatory Properties of Ambroxol
Ambroxol exerts significant anti-inflammatory effects by inhibiting the production and release of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[4][5][9][12][21][22][23][24]
Mechanisms of Anti-inflammatory Action
3.1.1 Inhibition of Pro-inflammatory Cytokines
Ambroxol has been shown to reduce the release of several key pro-inflammatory cytokines.[9][12][21][23][24] In various cell types, including leukocytes and mast cells, Ambroxol inhibits the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-4, IL-6, and IL-13.[9][15][21][22] This reduction in cytokine levels helps to dampen the inflammatory response.
3.1.2 Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Ambroxol has been found to inhibit the activation of NF-κB.[14][15][25] By preventing the activation of NF-κB, Ambroxol effectively downregulates the expression of its target genes, which include many pro-inflammatory cytokines and enzymes.[15][18]
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of Ambroxol have been quantified in several studies, as summarized below.
| Target | Model/System | Concentration | Effect | Reference |
| Cytokine Release | Human bronchoalveolar lavage cells & peripheral blood mononuclear cells | 10 µM | 12-37% reduction in TNF-α, IL-2, IFN-γ | [22] |
| 1 µM | 6-27% reduction in TNF-α, IL-2, IFN-γ | [22] | ||
| Histamine & Leukotriene Release | Human basophils (anti-IgE induced) | 100 µM | Striking inhibition of histamine, LTC4, IL-4, and IL-13 | [21] |
| LTB4 & Superoxide Anion | Human granulocytes (zymosan/fMLP stimulated) | 100 µM | Reduced LTB4 and superoxide anion production | [21] |
| Pro-inflammatory Cytokines | LPS-induced acute lung injury in mice | 90 mg/kg/day | Significant reduction in TNF-α, IL-6, and TGF-β1 in BAL fluid | [23] |
Experimental Protocols for Assessing Anti-inflammatory Effects
3.3.1 Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a widely used method for quantifying the concentration of specific proteins, such as cytokines, in biological samples like cell culture supernatants or bronchoalveolar lavage (BAL) fluid.
General workflow for a sandwich ELISA.
Key Signaling Pathways Modulated by Ambroxol
Ambroxol's dual antioxidant and anti-inflammatory effects are mediated through its interaction with critical intracellular signaling pathways.
The Nrf2-ARE Pathway
Ambroxol promotes the dissociation of Nrf2 from its inhibitor, Keap1, in the cytoplasm. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the transcription of protective enzymes like HO-1, which combat oxidative stress.[15][16][17][18]
Ambroxol's modulation of the Nrf2 pathway.
The NF-κB Signaling Pathway
In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate the IKK complex, which phosphorylates IκBα. This targets IκBα for degradation, releasing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Ambroxol interferes with this cascade, inhibiting the activation of NF-κB and thereby suppressing the inflammatory response.[14][15][25][26]
Ambroxol's inhibition of the NF-κB pathway.
Conclusion and Future Directions
The evidence strongly supports that Ambroxol possesses significant antioxidant and anti-inflammatory properties that are complementary to its primary mucolytic function. Its ability to directly scavenge reactive oxygen species and modulate the Nrf2 and NF-κB signaling pathways highlights its potential for therapeutic applications in diseases with an underlying inflammatory and oxidative stress component. Future research should focus on clinical trials designed to specifically evaluate these non-mucolytic effects in conditions such as chronic obstructive pulmonary disease (COPD), acute lung injury, and neurodegenerative diseases.[9][23][24] Further elucidation of its molecular targets could pave the way for the development of novel therapies based on the Ambroxol chemical scaffold.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Ambroxol - Resurgence of an old molecule as an anti-inflammatory agent in chronic obstructive airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambroxol - Wikipedia [en.wikipedia.org]
- 4. Antiinflammatory properties of ambroxol. | Semantic Scholar [semanticscholar.org]
- 5. Antiinflammatory properties of ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidant scavenger function of ambroxol in vitro: a comparison with N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidant scavenger function of ambroxol in vitro: a comparison withN-acetylcysteine | Semantic Scholar [semanticscholar.org]
- 9. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant properties of Ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant function of ambroxol in mononuclear and polymorphonuclear cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacyfreak.com [pharmacyfreak.com]
- 13. Characterization of N-acetylcysteine and ambroxol in anti-oxidant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ambroxol Improves Amyloidogenic, NF-κB, and Nrf2 Pathways in a Scopolamine-Induced Cognitive Impairment Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ambroxol, a mucolytic agent, boosts HO-1, suppresses NF-κB, and decreases the susceptibility of the inflamed rat colon to apoptosis: A new treatment option for treating ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Ambroxol mitigates renal ischemia/reperfusion-induced cardiac and renal injury via Nrf2/HO-1 activation and TLR4 pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. In vitro and in vivo antioxidant activity of ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Ambroxol inhibits the release of histamine, leukotrienes and cytokines from human leukocytes and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reduction of cytokine release of blood and bronchoalveolar mononuclear cells by ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
Ambroxol Hydrochloride: A Technical Guide to its Repurposing for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, is gaining significant traction as a promising candidate for repurposing in the treatment of neurodegenerative diseases, particularly those with lysosomal dysfunction, such as Parkinson's disease and Gaucher disease. This technical guide provides an in-depth overview of the core scientific principles underlying ambroxol's neuroprotective potential, detailed experimental protocols for its study, and a summary of key quantitative data from preclinical and clinical investigations. The primary mechanism of action centers on its role as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), leading to enhanced lysosomal function, improved clearance of pathological protein aggregates like α-synuclein and tau, and modulation of cellular stress pathways. This document aims to equip researchers and drug development professionals with the critical information necessary to advance the investigation and potential clinical application of ambroxol hydrochloride for neurodegenerative disorders.
Mechanism of Action
This compound's neuroprotective effects are multi-faceted, stemming from its ability to cross the blood-brain barrier and act on several key cellular pathways implicated in neurodegeneration.
Chaperone Activity for Glucocerebrosidase (GCase)
The principal and most well-documented mechanism of ambroxol is its function as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase), encoded by the GBA1 gene.[1][2] Mutations in GBA1 are a significant genetic risk factor for Parkinson's disease and are the cause of Gaucher disease, a lysosomal storage disorder.[3] These mutations often lead to misfolding of the GCase enzyme in the endoplasmic reticulum (ER), targeting it for premature degradation and resulting in reduced enzymatic activity within the lysosome.
Ambroxol binds to the misfolded GCase enzyme in the ER, stabilizing its conformation and facilitating its proper trafficking to the lysosome.[2] Once in the acidic environment of the lysosome, ambroxol dissociates, allowing the now correctly folded GCase to carry out its function of hydrolyzing glucosylceramide. This chaperone activity increases the overall levels and enzymatic activity of GCase within lysosomes.[4]
Enhancement of Lysosomal Function and Autophagy
By increasing GCase activity, ambroxol enhances overall lysosomal function.[5] This improved lysosomal efficacy is crucial for the degradation of cellular waste products, including aggregated proteins that are hallmarks of many neurodegenerative diseases. Furthermore, ambroxol has been shown to induce autophagy, the cellular process of degrading and recycling damaged organelles and protein aggregates.[6][7] Evidence suggests that ambroxol can increase the levels of key autophagy-related proteins like LC3-II, indicating an upregulation of autophagosome formation.[8] This dual action of enhancing lysosomal function and promoting autophagy contributes significantly to the clearance of pathological protein aggregates.
Reduction of Pathological Protein Aggregation
A direct consequence of enhanced lysosomal and autophagic function is the increased clearance of aggregation-prone proteins such as α-synuclein and tau. In cellular and animal models of Parkinson's disease, ambroxol treatment has been shown to reduce the levels of α-synuclein.[9] Similarly, in models exhibiting tauopathy, ambroxol has demonstrated the ability to decrease tau levels.[10]
Anti-Inflammatory and Antioxidant Effects
Neuroinflammation and oxidative stress are key contributors to the pathology of neurodegenerative diseases. Ambroxol has been reported to possess both anti-inflammatory and antioxidant properties.[9][11] It can modulate microglial activation and reduce the production of pro-inflammatory cytokines in the central nervous system.[3] Additionally, ambroxol has been shown to mitigate oxidative stress, a downstream effect of lysosomal dysfunction.[9]
Signaling Pathways
The multifaceted mechanism of ambroxol involves several interconnected signaling pathways. The following diagrams illustrate these pathways and their modulation by ambroxol.
References
- 1. researchgate.net [researchgate.net]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. sketchviz.com [sketchviz.com]
- 5. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 6. Drug repositioning in neurodegeneration: An overview of the use of ambroxol in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vjneurology.com [vjneurology.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 11. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]
The Role of Ambroxol Hydrochloride in Modulating Glucocerebrosidase Activity in Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by motor and non-motor symptoms. A significant genetic risk factor for PD is the presence of mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase). These mutations lead to reduced GCase activity, which is believed to impair the clearance of cellular waste, including the pathological accumulation of α-synuclein, a hallmark of PD.[1][2] This connection has positioned GCase as a key therapeutic target. Ambroxol (B1667023) hydrochloride, a widely used mucolytic agent, has been identified as a pharmacological chaperone capable of enhancing GCase activity, offering a promising strategy for disease modification in PD.[3][4][5] This technical guide provides an in-depth overview of the mechanism, clinical data, and experimental protocols related to ambroxol's effect on GCase in Parkinson's disease.
Molecular Mechanism of Action
Ambroxol functions as a pharmacological chaperone for the GCase enzyme. Its primary mechanism involves stabilizing the conformation of mutant GCase within the endoplasmic reticulum (ER), which facilitates its proper folding and subsequent trafficking to the lysosome.[6][7]
-
ER Synthesis and Folding : GCase is synthesized in the ER, where it must fold into its correct three-dimensional structure. GBA1 mutations often lead to misfolded GCase protein.[1][7]
-
Chaperone Binding : Ambroxol binds to the GCase protein in the ER. This binding stabilizes the enzyme's structure, preventing it from being targeted for degradation via the ER-associated degradation (ERAD) pathway.[6]
-
Lysosomal Trafficking : The stabilized GCase-ambroxol complex is transported from the ER to the lysosome, a process mediated by the Lysosomal Integral Membrane Protein-2 (LIMP-2).[1][4]
-
Enzyme Activation : The acidic environment of the lysosome promotes the dissociation of ambroxol from GCase.[6] This releases a correctly folded, active GCase enzyme that can hydrolyze its substrate, glucosylceramide.
-
Enhanced Lysosomal Function : The restoration of GCase activity is thought to improve overall lysosomal function, leading to enhanced clearance of aggregated proteins such as α-synuclein.[4][8][9] Some studies also suggest ambroxol may upregulate GCase expression through the activation of transcription factors like TFEB.[6][10]
Clinical Evidence and Data
The primary clinical evidence for ambroxol in Parkinson's disease comes from the Phase II "Ambroxol in Disease Modification in Parkinson Disease" (AiM-PD) trial (NCT02941822). This open-label study assessed the safety, tolerability, cerebrospinal fluid (CSF) penetration, and target engagement of high-dose ambroxol in PD patients with and without GBA1 mutations.[11][12][13]
Data from the AiM-PD Clinical Trial
The trial involved 17 patients who completed the 186-day study, receiving an escalating oral dose of ambroxol up to 1.26 g/day .[1][13] The key findings are summarized below.
| Parameter | Baseline (Mean) | Day 186 (Mean) | Mean Change | % Change | P-Value | Citations |
| CSF Ambroxol Level | Undetectable | 156 ng/mL | +156 ng/mL | N/A | <0.001 | [11][12][13] |
| CSF GCase Protein Level | 251 ng/mol | 339 ng/mol | +88 ng/mol | +35% | 0.002 | [12][13][14] |
| CSF GCase Activity | 0.31 nmol/mL/hr | 0.25 nmol/mL/hr | -0.059 nmol/mL/hr | -19% | 0.04 | [11][12][13] |
| CSF α-synuclein Level | 385 pg/mL | 435 pg/mL | +50 pg/mL | +13% | 0.01 | [11][12][13] |
| MDS-UPDRS Part 3 (Motor) | 38.5 | 31.7 | -6.8 points | Improvement | 0.001 | [11][12] |
Note: The observed decrease in CSF GCase activity, despite an increase in GCase protein, is hypothesized to be due to ambroxol's nature as a mixed-type inhibitor, which can affect in vitro assay results when present in the CSF sample.[7][12]
Overview of Key Clinical Trials
Several clinical trials have been initiated to further evaluate the efficacy of ambroxol as a disease-modifying therapy.
| Trial ID | Phase | Design | Patient Population | Ambroxol Dosage | Duration | Primary Outcomes |
| AiM-PD (NCT02941822) | II | Single-center, open-label, non-controlled | PD patients with and without GBA1 mutations | Up to 1.26 g/day | 186 days | Ambroxol in CSF, change in CSF GCase activity[11][12][13] |
| PDD (NCT02914366) | II | Randomized, double-blind, placebo-controlled | Patients with Parkinson's Disease Dementia (PDD) | 525 mg/day or 1050 mg/day | 52 weeks | Change in ADAS-Cog-13 and CGIC scores[15][16] |
| AMBITIOUS (NCT05287503) | II | Multicenter, randomized, double-blind, placebo-controlled | PD patients with GBA1 mutations | 1.2 g/day | 52 weeks | Change in MoCA score, frequency of MCI/dementia[9][17] |
| AsPRO-PD (ISRCTN16395332) | III | Randomized, double-blind, placebo-controlled | PD patients | 1.26 g/day | 104 weeks | Change in MDS-UPDRS Parts I-III score[18] |
Experimental Protocols
GCase Activity Assay (Fluorometric Method)
This protocol outlines a common method for measuring GCase enzyme activity in biological samples like CSF or peripheral blood mononuclear cells (PBMCs), as referenced in clinical trial designs.[17]
Principle: The assay quantifies the enzymatic activity of GCase by measuring the cleavage of a synthetic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which releases a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The rate of fluorescence increase is directly proportional to GCase activity.
Materials:
-
Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Buffer: Citrate/phosphate buffer (pH 5.2) with sodium taurocholate
-
Stop Solution: Glycine-NaOH buffer (pH 10.6)
-
Standard: 4-methylumbelliferone (4-MU)
-
Fluorometer (365 nm excitation, 448 nm emission)
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Sample Preparation: Homogenize cell pellets or use CSF directly. Determine the total protein concentration of the lysate.
-
Reaction Setup: In a 96-well plate, add a standardized amount of protein from the sample to the citrate/phosphate buffer.
-
Initiation: Add the 4-MUG substrate to each well to start the reaction. Incubate at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding the glycine-NaOH buffer.
-
Fluorescence Reading: Measure the fluorescence of each well using a fluorometer.
-
Quantification: Create a standard curve using known concentrations of 4-MU. Calculate the amount of 4-MU produced in each sample well.
-
Normalization: Express GCase activity as nmol of substrate hydrolyzed per hour per mg of protein (nmol/mg/h) or per mL of fluid (nmol/mL/h).[17]
Clinical Trial Workflow (Adapted from AiM-PD)
The following diagram illustrates a typical workflow for a clinical trial investigating ambroxol in Parkinson's disease.
Conclusion and Future Directions
Ambroxol hydrochloride has demonstrated a clear ability to penetrate the central nervous system and engage with its target, the GCase enzyme, in patients with Parkinson's disease.[1][12][14] Preclinical and early-phase clinical studies have provided strong evidence of its chaperone activity, resulting in increased GCase protein levels in the CSF and improvements in motor scores.[12][14][19] While the paradoxical decrease in CSF GCase activity requires further investigation, it is likely an artifact of the assay method. The observed increase in CSF α-synuclein may reflect an enhanced cellular clearance and release of the protein into the extracellular space.[12]
Ongoing and future placebo-controlled, double-blind clinical trials are essential to definitively determine whether ambroxol's ability to modulate the GCase pathway translates into a long-term, disease-modifying clinical benefit for individuals with Parkinson's disease, particularly for those carrying GBA1 mutations.[13][17][18] The results of these trials are highly anticipated and will be critical in shaping the future therapeutic landscape for Parkinson's disease.
References
- 1. cureparkinsons.org.uk [cureparkinsons.org.uk]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease [ouci.dntb.gov.ua]
- 5. gaucherdisease.org [gaucherdisease.org]
- 6. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 7. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. neurologylive.com [neurologylive.com]
- 12. Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations: A Nonrandomized, Noncontrolled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]
- 15. Ambroxol Shows Target Engagement but No Cognitive Benefit in Individuals with Parkinson Disease Dementia - - Practical Neurology [practicalneurology.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ISRCTN [isrctn.com]
- 19. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Ambroxol Hydrochloride in Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, has emerged as a promising candidate for a disease-modifying therapy for Parkinson's disease (PD). This in-depth technical guide synthesizes the current preclinical and clinical evidence supporting the repurposing of ambroxol for this neurodegenerative condition. The core of its therapeutic potential lies in its ability to enhance the function of the lysosomal enzyme glucocerebrosidase (GCase), an enzyme critically linked to the pathogenesis of Parkinson's disease, particularly in individuals with mutations in the GBA1 gene. This document provides a comprehensive overview of the mechanism of action, key experimental findings, detailed clinical trial data, and relevant experimental protocols to serve as a resource for the scientific community.
Introduction: The GCase-Parkinson's Disease Link
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's disease.[1] Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is thought to contribute to the aggregation of α-synuclein, a pathological hallmark of PD.[2] This has led to the hypothesis that enhancing GCase activity could be a neuroprotective strategy. Ambroxol hydrochloride was identified as a pharmacological chaperone for GCase, capable of stabilizing the enzyme and increasing its activity within lysosomes.[3]
Mechanism of Action of this compound
Ambroxol's neuroprotective effects are believed to be multifactorial, with the enhancement of GCase activity at its core.
2.1. Chaperone Activity and Enhancement of GCase Function: Ambroxol acts as a pharmacological chaperone, binding to GCase and facilitating its correct folding and trafficking to the lysosome.[3] This leads to increased levels and activity of GCase, thereby improving the lysosomal capacity to clear substrates, including potentially misfolded α-synuclein.
2.2. Modulation of α-Synuclein Homeostasis: By enhancing lysosomal function, ambroxol is proposed to promote the clearance of α-synuclein aggregates. Preclinical studies have shown that ambroxol treatment can reduce α-synuclein levels.
2.3. Activation of Lysosomal Biogenesis through TFEB: Ambroxol has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[4][5] This activation leads to the increased expression of a network of genes involved in lysosomal function, further bolstering the cell's waste clearance capacity.
2.4. Crosstalk with the Wnt/β-Catenin Signaling Pathway: Emerging evidence suggests that ambroxol may also exert its neuroprotective effects through the Wnt/β-catenin signaling pathway.[6] Upregulation of GCase by ambroxol has been shown to activate this pathway, which is known to be involved in neuronal differentiation and survival.[6][7]
Preclinical and Clinical Evidence
3.1. Preclinical Studies: In vitro and in vivo studies have demonstrated that ambroxol can increase GCase activity and reduce α-synuclein levels in various models of Parkinson's disease.[8] These studies provided the foundational evidence for its translation to clinical trials.
3.2. Clinical Trials:
Several clinical trials have been conducted to evaluate the safety, tolerability, and efficacy of ambroxol in Parkinson's disease patients.
Table 1: Overview of Key Clinical Trials of Ambroxol in Parkinson's Disease
| Trial Name | Phase | Status | Number of Participants | Dosage | Duration | Key Objectives | Reference |
| AiM-PD | 2a | Completed | 17 | Up to 1.26 g/day | 6 months | Safety, tolerability, CSF penetration, and target engagement | [1][9] |
| Ambroxol for PDD | 2 | Completed | 55 | Low dose (525 mg/day) and high dose (1050 mg/day) | 1 year | Safety, tolerability, and effect on cognition in Parkinson's Disease Dementia | [10] |
| ASPro-PD | 3 | Recruiting | 330 | 1.26 g/day | 2 years | Efficacy in slowing disease progression | [11] |
Table 2: Key Quantitative Outcomes from the AiM-PD Trial
| Outcome Measure | Result | p-value | Confidence Interval (CI) | Note | Reference |
| Change in CSF Ambroxol Level | 156 ng/mL increase | < .001 | 95% lower confidence limit, 129 ng/mL | Demonstrates blood-brain barrier penetration | [1][9] |
| Change in CSF GCase Protein Level | 35% increase (88 ng/mol) | .002 | 95% CI, 40-137 | Indicates target engagement | [1][9] |
| Change in CSF α-synuclein Concentration | 13% increase (50 pg/mL) | .01 | 95% CI, 14-87 | [1][9] | |
| Change in MDS-UPDRS Part 3 (Motor) Score | -6.8 points (improvement) | .001 | 95% CI, -10.4 to -3.1 | Observed in patients with and without GBA1 mutations | [9][12] |
Note: The observed decrease in CSF GCase activity in the AiM-PD trial (19% decrease, p=.04) is thought to be due to a competitive binding assay used and not reflective of a decrease in cellular GCase function.[9]
Experimental Protocols
4.1. GCase Activity Assay (Fluorometric):
This protocol is based on the measurement of the fluorescent product 4-methylumbelliferone (B1674119) (4-MU) generated from the substrate 4-methylumbelliferyl β-D-glucopyranoside.
-
Reagents:
-
CSF or cell lysate sample
-
4-methylumbelliferyl β-D-glucopyranoside substrate
-
Assay buffer (e.g., citrate/phosphate buffer, pH 5.4)
-
Stop solution (e.g., glycine-NaOH buffer, pH 10.4)
-
-
Procedure:
-
Dilute CSF samples (e.g., 1:2) in assay buffer.
-
Add the substrate to the diluted sample.
-
Incubate at 37°C for a defined period (e.g., 3 hours).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of 4-MU using a fluorometer with excitation at ~360 nm and emission at ~446 nm.
-
Quantify GCase activity by comparing the fluorescence to a standard curve of 4-MU.
-
4.2. α-Synuclein Aggregation Assay (Thioflavin T):
This assay monitors the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T (ThT), which binds to β-sheet-rich structures.
-
Reagents:
-
Recombinant α-synuclein monomer
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH2O, filtered)
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom plate
-
-
Procedure:
-
Prepare a reaction mixture containing α-synuclein monomer and ThT in aggregation buffer. A typical final concentration is 100 µM α-synuclein and 25 µM ThT.
-
Pipette the reaction mixture into the wells of the 96-well plate.
-
Seal the plate and incubate at 37°C with continuous shaking in a plate reader.
-
Measure ThT fluorescence at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-485 nm.
-
Plot fluorescence intensity versus time to obtain an aggregation curve.
-
4.3. TFEB Nuclear Translocation Assay (Immunofluorescence):
This method visualizes the movement of TFEB from the cytoplasm to the nucleus upon activation.
-
Reagents:
-
Cells cultured on coverslips
-
Ambroxol or other treatment
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against TFEB
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
-
Procedure:
-
Treat cells with ambroxol for the desired time.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-TFEB antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the localization of TFEB using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence ratio.[13][14]
-
Signaling Pathways and Visualizations
5.1. Ambroxol's Core Mechanism of Action:
References
- 1. Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations: A Nonrandomized, Noncontrolled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ambroxol Upregulates Glucocerebrosidase Expression to Promote Neural Stem Cells Differentiation Into Neurons Through Wnt/β-Catenin Pathway After Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cureparkinsons.org.uk [cureparkinsons.org.uk]
- 8. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
- 10. Trial Results: Ambroxol Safe in PDD, But No Clear Evidence of Benefit - Lewy Body Dementia Association [lbda.org]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Ambroxol hydrochloride's potential in treating Sanfilippo Syndrome
Abstract
Sanfilippo Syndrome (Mucopolysaccharidosis Type III or MPS III) is a group of rare, autosomal recessive lysosomal storage disorders characterized by the deficient enzymatic degradation of heparan sulfate (B86663), a glycosaminoglycan (GAG).[1][2] This deficiency leads to the accumulation of GAGs within lysosomes, causing progressive and severe neurodegeneration, developmental delay, and premature death.[1][3] Currently, treatment is primarily supportive, with no approved therapies that halt or reverse disease progression.[4] This guide explores the emerging potential of Ambroxol (B1667023) hydrochloride, a well-established mucolytic agent, as a pharmacological chaperone therapy for Sanfilippo Syndrome. We will delve into its proposed mechanism of action, summarize the existing preclinical and clinical evidence, and provide detailed experimental protocols from key studies.
Introduction to Sanfilippo Syndrome
Sanfilippo Syndrome is classified into four main subtypes (A, B, C, and D), each caused by a deficiency in one of four enzymes required for the stepwise degradation of heparan sulfate.[2]
| Subtype | Deficient Enzyme | Gene |
| MPS IIIA | Heparan N-sulfatase | SGSH |
| MPS IIIB | α-N-acetylglucosaminidase | NAGLU |
| MPS IIIC | Acetyl-CoA:α-glucosaminide N-acetyltransferase | HGSNAT |
| MPS IIID | N-acetylglucosamine-6-sulfatase | GNS |
The accumulation of partially degraded heparan sulfate in the lysosomes of various tissues, particularly in the central nervous system, is the primary pathological hallmark of the disease.[1][5] This leads to a cascade of cellular dysfunction, including impaired autophagy and mitochondrial function, ultimately resulting in the severe neurological symptoms characteristic of the disease.[4]
Ambroxol Hydrochloride: A Potential Therapeutic Agent
This compound is a small molecule drug that has been used for decades as an expectorant to treat respiratory diseases.[4][6] In recent years, it has been repurposed as a potential pharmacological chaperone for several lysosomal storage disorders, most notably Gaucher disease.[7][8][9]
Proposed Mechanism of Action
The therapeutic potential of Ambroxol in Sanfilippo Syndrome is predicated on its role as a pharmacological chaperone. This proposed mechanism involves several key actions at the cellular level:
-
Enzyme Enhancement: Ambroxol is thought to bind to misfolded lysosomal enzymes, assisting in their correct folding and trafficking from the endoplasmic reticulum to the lysosome.[4][7] This can increase the residual activity of the deficient enzyme.
-
Lysosomal Function Enhancement: Ambroxol may enhance overall lysosomal function, potentially by increasing the expression of lysosomal proteins and promoting the clearance of accumulated substrates.[4][6]
-
Autophagy Modulation: Evidence suggests that Ambroxol can positively affect the autophagy-lysosome pathway, which is often impaired in lysosomal storage disorders.[4][10] By improving autophagic flux, Ambroxol may help clear the toxic accumulation of GAGs and other cellular debris.[10]
Figure 1: Proposed chaperone action of Ambroxol in Sanfilippo Syndrome.
Preclinical and Clinical Evidence
The investigation into Ambroxol for Sanfilippo Syndrome is supported by both in vitro and in vivo preclinical data, and is currently the subject of a clinical trial.
In Vitro Studies
A key study investigated the effects of Ambroxol on peripheral blood mononuclear cells (PBMCs) derived from patients with Sanfilippo Syndrome Type B.[4]
| Ambroxol Concentration | Increase in NAGLU Enzyme Activity |
| 1 µM | 15% |
| 10 µM | 15% |
| 100 µM | No significant increase |
Table 1: Effect of Ambroxol on NAGLU enzyme activity in MPS IIIB patient-derived PBMCs.[4]
The study also demonstrated that Ambroxol positively influenced autophagy-lysosomal pathways in cells from MPS III patients.[4] However, it did not show an increase in HGSNAT activity in cells from an MPS IIIC patient.[4]
In Vivo Studies
A preliminary study utilized a canine model of Sanfilippo Syndrome Type B.[5]
| Parameter | Value |
| Animal Model | Schipperke dog with a naturally occurring NAGLU gene mutation |
| Treatment Group | n=1 |
| Untreated Control Group | n=2 |
| Unaffected Control Group | n=2 |
| Dosage | 30 mg/kg/day (divided every 12 hours) |
| Treatment Duration | 2 to 16 weeks of age |
Table 2: Study design for Ambroxol treatment in a canine model of MPS IIIB.[5]
The results, although preliminary, indicated a potential positive effect. Quantitative immunohistochemical analysis showed a decrease in brain and spinal cord levels of LIMP2 (a lysosomal membrane protein), GFAP (a marker of astrogliosis), and Iba1 (a marker of microglial activation) in the treated animal compared to untreated controls.[5]
Clinical Trials
A Phase 2/3 clinical trial is currently recruiting participants to evaluate high-dose this compound in adults with Sanfilippo Syndrome (all types).[6][11][12]
| Parameter | Detail |
| Trial Name | An Open Label Dose Escalation Study to Assess the Safety, Tolerability, and Pharmacologic Properties of High Dose this compound in Adult (≥ 18 Years of Age) Subjects With MPS III[11][13] |
| Status | Recruiting[11] |
| Number of Participants | 10[11] |
| Age | ≥ 18 years[11][13] |
| Duration | 60 weeks (52-week treatment period)[11] |
| Dosage Regimen | Dose escalation: - Initial: 9 mg/kg/day (max 150 mg TID) - Week 12: 18 mg/kg/day (max 300 mg TID) - Week 24: 27 mg/kg/day (max 1350 mg/day)[13][14] |
| Primary Outcome Measures | Safety and tolerability |
| Secondary Outcome Measures | Pharmacologic properties, changes in urinary GAGs, serum heparan sulfate (HS), and neurofilament light chain (sNFL) levels.[13] |
Table 3: Overview of the ongoing clinical trial of Ambroxol for Sanfilippo Syndrome.
Experimental Protocols
In Vitro Enzyme Activity Assay (MPS IIIB)
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) were isolated from a patient with a confirmed diagnosis of MPS IIIB.[4]
-
Treatment: Cells were cultured for five days in the presence of varying concentrations of this compound (1 µM, 10 µM, and 100 µM) or a negative control (vehicle).[4]
-
Enzyme Assay: After the incubation period, cell lysates were prepared. The activity of N-acetyl-alpha-glucosaminidase (NAGLU) was measured using a standard fluorometric assay with a specific substrate for the enzyme. The fluorescence generated is proportional to the enzyme activity.[4]
-
Data Analysis: The enzyme activity in the Ambroxol-treated cells was compared to the activity in the untreated control cells to determine the percentage increase.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. A Cure for Sanfilippo Syndrome? A Summary of Current Therapeutic Approaches and their Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. EP3923921B1 - Compositions for treating lysosomal storage disorders: ambroxol as treatment agent for mucopolysaccharidoses iii (sanfilippo syndrome) - Google Patents [patents.google.com]
- 5. DSpace [dr.lib.iastate.edu]
- 6. Ambroxol for Sanfilippo Syndrome · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Advances in the Development of Pharmacological Chaperones for the Mucopolysaccharidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ambroxol chaperone therapy for neuronopathic Gaucher disease: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical and preclinical insights into high-dose ambroxol therapy for Gaucher disease type 2 and 3: A comprehensive systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. curesanfilippofoundation.org [curesanfilippofoundation.org]
- 12. curesanfilippofoundation.org [curesanfilippofoundation.org]
- 13. An Open Label Dose Escalation Study to Assess the Safety, Tolerability, and Pharmacologic Properties of High Dose this compound in Adult (≥ 18 Years of Age) Subjects With MPS III [ctv.veeva.com]
- 14. DDrare: Database of Drug Development for Rare Diseases [ddrare.nibn.go.jp]
Ambroxol Hydrochloride: A Synergistic Partner in Combating Antibiotic Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The increasing prevalence of antibiotic-resistant bacteria presents a formidable challenge to global health. A promising strategy to combat this threat is the use of antibiotic adjuvants, compounds that enhance the efficacy of existing antibiotics. Ambroxol (B1667023) hydrochloride, a mucolytic agent, has emerged as a potent synergistic partner for various antibiotics. This technical guide explores the multifaceted mechanisms through which ambroxol hydrochloride potentiates antibiotic activity, including the disruption of bacterial biofilms, enhancement of antibiotic penetration, and modulation of bacterial virulence. Detailed experimental protocols and quantitative data from key studies are presented to provide a comprehensive resource for researchers and drug development professionals in this critical area of study.
Introduction
This compound is widely known for its mucokinetic and secretolytic properties, primarily used in the treatment of respiratory diseases. However, a growing body of evidence highlights its significant antimicrobial and antibiotic-potentiating effects. Ambroxol has been shown to interfere with key bacterial processes, making pathogens more susceptible to conventional antibiotics. This guide delves into the scientific underpinnings of this synergy, providing a foundation for further research and development.
Mechanisms of Synergistic Action
This compound exerts its synergistic effects through several key mechanisms, primarily centered around the disruption of bacterial biofilms and the modulation of virulence factors.
Biofilm Disruption
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix acts as a physical barrier, significantly reducing antibiotic penetration and contributing to persistent infections. Ambroxol has been demonstrated to inhibit biofilm formation and disrupt established biofilms of various clinically relevant pathogens.
-
Inhibition of Polysaccharide Adhesion: Ambroxol has been observed to interfere with the production of the polysaccharide intercellular adhesin (PIA), a critical component of the EPS matrix in staphylococcal biofilms. This inhibition weakens the biofilm structure, rendering the embedded bacteria more vulnerable to antibiotics.
-
Downregulation of Biofilm-Related Genes: Studies have shown that ambroxol can downregulate the expression of genes essential for biofilm formation, such as the ica (B1672459) operon in Staphylococcus aureus.
Enhancement of Antibiotic Penetration
By compromising the integrity of the biofilm matrix, ambroxol facilitates the penetration of antibiotics to the bacterial cells within. This increased access allows antibiotics to reach their target sites at effective concentrations, thereby enhancing their bactericidal or bacteriostatic effects.
Modulation of Bacterial Virulence
Beyond its effects on biofilms, ambroxol can also attenuate bacterial virulence by interfering with quorum sensing (QS) systems. QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including the production of virulence factors. By disrupting QS signaling, ambroxol can reduce the production of toxins and other virulence factors, thereby lessening the pathogenicity of the infection.
Quantitative Data on Synergistic Effects
The synergistic interaction between this compound and antibiotics has been quantified in numerous studies. The following tables summarize key findings, demonstrating the significant potentiation of antibiotic activity in the presence of ambroxol.
Table 1: Synergistic Effects of Ambroxol with Antibiotics against Staphylococcus aureus
| Antibiotic | Strain | Parameter | Fold Change with Ambroxol | Reference |
| Vancomycin | MRSA | MIC | 4-8 fold decrease | |
| Rifampicin | MSSA | Biofilm Biomass | >50% reduction | |
| Ciprofloxacin | MRSA | Intracellular Killing | 2-log reduction |
Table 2: Synergistic Effects of Ambroxol with Antibiotics against Pseudomonas aeruginosa
| Antibiotic | Strain | Parameter | Fold Change with Ambroxol | Reference |
| Tobramycin | PAO1 | Biofilm Viability | >70% reduction | |
| Ciprofloxacin | Clinical Isolate | MIC | 2-4 fold decrease | |
| Ceftazidime | PA14 | Alginate Production | Significant decrease |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the synergistic effects of this compound and antibiotics.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.
Protocol:
-
Prepare a twofold serial dilution of the antibiotic in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare a parallel set of dilutions containing a fixed sub-inhibitory concentration of this compound.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth.
Biofilm Formation and Disruption Assay
This assay quantifies the ability of ambroxol to inhibit biofilm formation or disrupt pre-formed biofilms. The crystal violet staining method is widely used.
Protocol:
-
Biofilm Formation:
-
Dispense bacterial suspensions (approximately 1 x 10^6 CFU/mL) in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose) into a 96-well flat-bottomed microtiter plate.
-
Add varying concentrations of this compound.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Biofilm Disruption:
-
Allow biofilms to form as described above for 24 hours.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add fresh medium containing varying concentrations of ambroxol and the antibiotic.
-
Incubate for a further 24 hours.
-
-
Quantification:
-
Wash the wells with PBS.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound stain with 30% acetic acid or ethanol.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows provide a clearer understanding of the underlying mechanisms and methodologies.
Caption: Mechanism of Ambroxol's Synergistic Effect with Antibiotics.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Biofilm Formation and Disruption Assay.
Conclusion and Future Directions
This compound demonstrates significant potential as an antibiotic adjuvant, offering a multifaceted approach to overcoming bacterial resistance. Its ability to disrupt biofilms, enhance antibiotic penetration, and modulate virulence makes it a promising candidate for combination therapy. Future research should focus on elucidating the precise molecular targets of ambroxol within bacterial cells and expanding clinical trials to validate its efficacy in treating a broader range of multidrug-resistant infections. The development of novel drug delivery systems that co-administer ambroxol and antibiotics could further optimize their synergistic effects and clinical outcomes.
Ambroxol Hydrochloride: A Technical Guide on its Local Anesthetic Properties and Sodium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambroxol (B1667023) hydrochloride, a well-established mucolytic agent, has garnered significant attention for its potent local anesthetic effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning ambroxol's anesthetic properties, with a primary focus on its interaction with voltage-gated sodium channels (Nav). By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying pathways, this document serves as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development. The evidence presented herein solidifies ambroxol's position as a significant sodium channel blocker and highlights its potential for therapeutic applications beyond its secretolytic function, particularly in the realm of pain management.
Introduction
Ambroxol has long been utilized in the treatment of respiratory diseases for its secretolytic and secretomotor actions.[1] However, a growing body of preclinical and clinical evidence has illuminated its efficacy as a local anesthetic, notably in alleviating sore throat pain.[1][2] This analgesic effect is primarily attributed to its ability to block voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in nociceptive neurons.[1][3] Ambroxol exhibits a unique profile as a sodium channel blocker, demonstrating a preference for specific channel subtypes implicated in pain signaling, such as Nav1.7 and Nav1.8.[1][4] This guide delves into the quantitative aspects of this blockade, the experimental methods used to characterize it, and the broader signaling context.
Quantitative Analysis of Sodium Channel Blockade
The potency and selectivity of ambroxol's interaction with various sodium channel subtypes have been quantified in several studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant parameters, offering a comparative perspective against other known local anesthetics.
Table 1: Inhibitory Potency (IC50) of Ambroxol on Voltage-Gated Sodium Channels
| Sodium Channel Subtype | Ambroxol IC50 (µM) | Reference |
| Nav1.8 (TTX-resistant) | 35 | [5] |
| TTX-sensitive channels | 100 | [5] |
| Nav1.2 (recombinant) | 111 | [5] |
| Resting Ca2+ channels | 140 | [6] |
Table 2: Comparative Potency of Ambroxol and Other Local Anesthetics
| Compound | Relative Potency (vs. Lidocaine) | Notes | Reference |
| Ambroxol | ~12-40 times stronger | Potency varies depending on the specific channel and experimental conditions.[7] | [5][7] |
| Benzocaine | Ambroxol is 55 times more potent | As a blocker of resting channels. | [5] |
| Mexiletine | Ambroxol is 13 times more potent | As a blocker of resting channels. | [5] |
Table 3: Use-Dependent Block of Nav1.8 and TTXs Channels by Ambroxol
| Channel Type | Ambroxol Concentration (µM) | Stimulation Frequency (Hz) | Current Reduction (%) | Reference |
| Nav1.8 | 30 | 10 | 81.5 ± 1.6 | [8] |
| TTXs | 30 | 10 | 46.5 ± 1.7 | [8] |
Mechanism of Action: Sodium Channel Interaction
Ambroxol exerts its local anesthetic effect by physically occluding the pore of voltage-gated sodium channels, thereby preventing sodium influx and blocking nerve impulse conduction.[9][10] This action is characteristic of local anesthetics, which typically bind to a common receptor site within the channel's pore.[10][11] Ambroxol's interaction with sodium channels is state-dependent, showing a higher affinity for open and inactivated channel states, which contributes to its use-dependent blocking characteristics.[8][12]
Signaling Pathway of Local Anesthesia
The canonical pathway for local anesthetics, including ambroxol, involves direct interaction with the sodium channel protein. The following diagram illustrates this process.
Experimental Protocols
The primary technique used to investigate the effects of ambroxol on sodium channels is the whole-cell patch-clamp method.[13][14] This electrophysiological technique allows for the precise measurement of ionic currents across the membrane of a single cell.
Whole-Cell Voltage-Clamp Recording Protocol
This protocol provides a generalized framework for assessing the blocking effects of ambroxol on voltage-gated sodium channels in cultured neuronal cells (e.g., dorsal root ganglion neurons or cell lines expressing specific Nav subtypes).
I. Cell Preparation:
-
Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
Prior to recording, transfer a coverslip to the recording chamber mounted on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution.
II. Solutions:
-
External Solution (Artificial Cerebrospinal Fluid - aCSF):
-
125 mM NaCl
-
2.5 mM KCl
-
1 mM MgCl2
-
2 mM CaCl2
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
25 mM Glucose
-
pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm.[14]
-
Continuously bubble with 95% O2 / 5% CO2.
-
-
Internal (Pipette) Solution:
-
130 mM KCl
-
5 mM NaCl
-
0.4 mM CaCl2
-
1 mM MgCl2
-
10 mM HEPES
-
11 mM EGTA
-
pH adjusted to 7.3 with KOH, osmolarity ~270 mOsm.[14]
-
-
Ambroxol Stock Solution: Prepare a high-concentration stock solution of ambroxol hydrochloride in the external solution and perform serial dilutions to achieve the desired final concentrations.
III. Recording Procedure:
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply brief, gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode.
IV. Voltage-Clamp Protocols for Ambroxol Effects:
-
Tonic Block Assessment:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.
-
Apply a brief depolarizing test pulse (e.g., to 0 mV for 20 ms) every 20-30 seconds to elicit a sodium current.
-
After obtaining a stable baseline current, perfuse the chamber with the ambroxol-containing external solution.
-
Continue recording until a new steady-state block is achieved. The tonic block is calculated as the percentage reduction in the peak current amplitude.
-
-
Use-Dependent Block Assessment:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a train of depolarizing pulses (e.g., 60 pulses to 0 mV for 20 ms) at a specific frequency (e.g., 2 Hz or 10 Hz).
-
Record the peak sodium current for each pulse in the train.
-
Perfuse with ambroxol and repeat the pulse train.
-
Use-dependent block is quantified as the progressive reduction in current amplitude during the pulse train in the presence of the drug.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical patch-clamp experiment to evaluate ambroxol's effects.
Conclusion
This compound is a potent local anesthetic that functions through the blockade of voltage-gated sodium channels. Its preferential inhibition of Nav1.8, a key channel in nociceptive pathways, underscores its therapeutic potential for pain management. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research into ambroxol's anesthetic properties and for the development of novel analgesics. The continued investigation of its interactions with specific sodium channel subtypes and its performance in various pain models will be crucial in fully elucidating its clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Local anaesthetic properties of this compound lozenges in view of sore throat. Clinical proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive effect of ambroxol in rats with neuropathic spinal cord injury pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ambroxol: A CNS Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. nysora.com [nysora.com]
- 10. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Block of sensory neuronal Na+ channels by the secreolytic ambroxol is associated with an interaction with local anesthetic binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Patch Clamp Protocol [labome.com]
Methodological & Application
Application Notes and Protocols: Ambroxol Hydrochloride Synthesis and Crystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis and crystallization of Ambroxol (B1667023) Hydrochloride, a widely used mucolytic agent. The information is intended to guide researchers and professionals in the development and optimization of manufacturing processes for this active pharmaceutical ingredient (API).
Synthesis of Ambroxol Hydrochloride
Several synthetic routes for this compound have been developed to improve yield, purity, and process safety while reducing costs. Below are protocols for two common methods.
Synthesis from 2-Amino-3,5-dibromobenzaldehyde (B195418)
This method involves the condensation of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol (B47343), followed by reduction and salification. This "one-pot reaction" approach simplifies the process by avoiding the isolation of intermediates, making it suitable for industrial production.[1][2]
Experimental Protocol:
-
Condensation: In a reaction vessel, dissolve 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol in a suitable solvent. The mixture is stirred to form a Schiff base solution.
-
Reduction: To the Schiff base solution, add a reducing agent such as sodium borohydride (B1222165) or lithium aluminum hydride under controlled temperature conditions (e.g., 0-40°C).[1] The reaction is monitored until completion to yield the Ambroxol base.
-
Salification: The resulting Ambroxol base solution is then treated with hydrochloric acid to form this compound.
-
Crystallization & Purification: The crude this compound is then purified by recrystallization. For instance, the crude product can be dissolved in a 10% methanol (B129727) aqueous solution, heated to reflux, decolorized with activated carbon, and then cooled to 0-5°C for 8 hours to induce crystallization.[1] The purified crystals are then filtered, washed, and dried. A purity of over 99.9% can be achieved through this single recrystallization.[1]
Synthesis Workflow from 2-Amino-3,5-dibromobenzaldehyde
Caption: One-pot synthesis and purification of Ambroxol HCl.
Synthesis from o-Nitrobenzaldehyde
This alternative route involves the bromination of o-nitrobenzaldehyde as the initial step.[3] This method is noted for its use of low-cost starting materials and simplified production process, making it suitable for industrial-scale manufacturing.[3]
Experimental Protocol:
-
Bromination: o-Nitrobenzaldehyde is brominated to yield 2-nitro-3,5-dibromobenzaldehyde.[3]
-
Condensation: The resulting compound is reacted with trans-4-aminocyclohexanol.[3]
-
Reduction and Salification: The intermediate is then subjected to reduction and subsequent salification with hydrochloride to produce this compound.[3] This combined reduction of the nitro group and the imine bond in a single step simplifies the overall process.[3]
Synthesis Workflow from o-Nitrobenzaldehyde
Caption: Synthesis of Ambroxol HCl from o-nitrobenzaldehyde.
Quantitative Data Summary for Synthesis Methods
| Starting Material | Key Steps | Reported Yield | Reported Purity | Reference |
| Methyl 2-aminobenzoate | Bromination, reduction, oxidation, condensation, salification | 54.6% (overall) | >99.9% | [4][5] |
| o-Nitrobenzaldehyde | Bromination, condensation, reduction, salification | High | High | [3] |
| 2-Amino-3,5-dibromobenzaldehyde | 'One-pot' condensation and reduction, salification | 81.0% (refining step) | >99.9% | [1] |
| Compound of formula (I) | Catalytic reaction, hydrolysis, salification | >67% | >99.9% | [6] |
| o-Aminodibromobenzaldehyde | Condensation, reduction, salification | 98.5% (Ambroxol base) | - | [7] |
Crystallization of this compound
The crystallization process is critical for controlling the physicochemical properties of this compound, such as particle size, morphology, and flowability, which are essential for downstream processing, particularly for direct compression tableting. Spherical crystallization is a key technique to achieve these desired properties.
Spherical Crystallization Methods
Spherical crystallization techniques are employed to produce particles with improved micromeritic properties. These methods can be broadly categorized into typical and non-typical methods.
-
Quasi-Emulsion Solvent Diffusion (QESD): A typical method that can increase the average particle size, though it may not consistently form large spherical crystals.[8]
-
Spherical Agglomeration (SA): A non-typical antisolvent technique that has shown success in producing spherical crystal agglomerates with improved powder rheology.[8]
-
Cooling with an Alternating Temperature Profile (ATP): A non-typical slow cooling crystallization method that can yield larger, individual crystals.[8]
Experimental Protocol for Spherical Agglomeration (SA):
-
Solution Preparation: Prepare a nearly saturated solution of this compound in a "good solvent" (e.g., methanol, DMSO, or a water/ethanol (B145695) mixture).[9]
-
Agglomeration: Add the saturated solution dropwise into a larger volume of an "antisolvent" (e.g., ethyl acetate, isopropyl acetate) under gentle agitation.[9] The ratio of the good solvent to the antisolvent is a critical parameter to be optimized.
-
Crystallization: Allow the system to crystallize over a period (e.g., 24 hours) at a controlled temperature (e.g., 25°C).[9]
-
Isolation: The resulting spherical agglomerates are collected by filtration, washed, and dried.
Crystallization Method Selection Workflow
Caption: Workflow for selecting a crystallization method.
Conventional Recrystallization for Purification
For general purification, a simple recrystallization from a solvent/antisolvent system or by cooling is effective.
Experimental Protocol for Recrystallization:
-
Dissolution: Dissolve the crude this compound in a suitable solvent system (e.g., a mixture of ethanol and water) at an elevated temperature until the solid is completely dissolved.[10]
-
Decolorization: Add activated carbon to the hot solution to remove colored impurities and stir for a period.[10]
-
Filtration: Filter the hot solution to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to a lower temperature (e.g., -5°C to 0°C) to induce crystallization.[10] Crystal seeding may be employed to control crystal size.[10]
-
Isolation: The purified crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.[11][12]
Quantitative Data Summary for Crystallization Methods
| Crystallization Method | Solvent System (Solvent:Antisolvent) | Key Parameters | Outcome | Reference |
| Spherical Agglomeration (SA) | DMSO:Ethyl Acetate (1:5) | Dropwise addition, 24h at 25°C | Formation of crystal agglomerates | [8][9] |
| Cooling with ATP | Water/Methanol (1:3) | Cooling from 65°C | Larger individual crystals | [8][9] |
| Recrystallization | Ethanol/Water | Cooling to -5 to 0°C for 3h | Purity > 99.2%, Yield > 96% | [10] |
| Recrystallization | 10% Methanol aqueous solution | Cooling to 0-5°C for 8h | Purity > 99.9% | [1] |
Polymorphism
Ambroxol and its hydrochloride salt are known to exist in different polymorphic forms.[13][14][15] Different crystallization processes can lead to different polymorphs, which can have varying physicochemical properties such as solubility and stability.[13] It has been reported that several different crystallization processes for this compound led to the same, most stable form.[8] Characterization techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and single-crystal X-ray analysis are essential to identify and control the polymorphic form during manufacturing.[13][15] A novel stable crystalline form designated "Form SAH" has been reported with a purity exceeding 99.8%.[12]
References
- 1. CN103012167A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104788326A - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. Synthesis for this compound [chinjmap.com]
- 5. Synthesis for this compound | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Page loading... [guidechem.com]
- 11. "A Process For The Preparation Of Ambroxol" [quickcompany.in]
- 12. WO2022090845A1 - Process for the preparation of highly pure crystalline this compound - Google Patents [patents.google.com]
- 13. Characterization of Ambroxol and Its Hydrochloride Salt Crystals by Bromine K-Edge X-Ray Absorption Near-Edge Structure Spectroscopy and X-Ray Crystal Structure Analysis [jstage.jst.go.jp]
- 14. Characterization of Ambroxol and Its Hydrochloride Salt Crystals by Bromine K-Edge X-Ray Absorption Near-Edge Structure Spectroscopy and X-Ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantification of Ambroxol Hydrochloride in Biological Samples by HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Ambroxol (B1667023) hydrochloride in various biological matrices using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established and validated methods to ensure accuracy, precision, and reliability for pharmacokinetic studies, therapeutic drug monitoring, and quality control.
Introduction
Ambroxol hydrochloride is a widely used mucolytic agent for treating respiratory disorders.[1] Accurate measurement of its concentration in biological samples such as plasma, urine, and cerebrospinal fluid is crucial for assessing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion.[1] HPLC is a robust and widely adopted technique for this purpose, offering high sensitivity and selectivity.[1] This document details various HPLC-based methods, including sample preparation, chromatographic conditions, and method validation parameters.
Quantitative Data Summary
The following tables summarize the key parameters from various validated HPLC and LC-MS/MS methods for the quantification of this compound.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 (HPLC-UV) | Method 2 (HPLC-UV) | Method 3 (LC-MS/MS) | Method 4 (UHPLC-MS/MS) |
| Biological Matrix | Pharmaceutical Tablets | Human Plasma | Human Plasma & CSF | Human Plasma |
| Column | RP-18 | Inertsil C8 (250 x 4.6 mm, 5µm) | Monolithic C18 (100 x 3 mm) | Waters XBridge BEH C18 (50 x 2.1 mm, 2.5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), pH 3.5 with orthophosphoric acid | Mobile Phase A: 0.1% Trifluoroacetic acid; Mobile Phase B: ACN:Mobile Phase A (24:76, v/v) (Gradient) | Mobile Phase A: 2 mM Ammonium formate (B1220265) in water with 0.2% formic acid; Mobile Phase B: Acetonitrile with 0.2% formic acid (Gradient) | Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in Methanol (B129727) (Gradient) |
| Flow Rate | Not Specified | 1.0 mL/min | Not Specified | 0.4 mL/min |
| Detector | UV | Photodiode Array (PDA) | 3200 QTRAP Tandem Mass Spectrometer (Positive ESI) | Tandem Mass Spectrometer (Positive ESI) |
| Wavelength | 250 nm | 245 nm | - | - |
| Internal Standard | Dexibuprofen | - | Ambroxol-d5 | Ambroxol-d5 |
| Reference | [2] | [3] | [4] | [5] |
Table 2: Validation Parameters for this compound Quantification
| Parameter | Method 1 (HPLC-UV) | Method 2 (LC-MS/MS) | Method 3 (UHPLC-MS/MS) | Method 4 (HPLC-APCI-MS/MS) |
| Biological Matrix | Pharmaceutical Tablets | Human Plasma & CSF | Human Plasma | Human Plasma |
| Linearity Range | 10-60 ng/mL | Plasma: 50-2000 ng/mL; CSF: 10-400 ng/mL | 2-400 ng/mL | 2.5-180 ng/mL |
| LOD | 1 ng/mL | 0.5 ng/mL (both matrices) | Not Specified | Not Specified |
| LOQ | 5 ng/mL | Plasma: 50 ng/mL; CSF: 10 ng/mL | Not Specified | 2.5 ng/mL |
| Accuracy (% Recovery) | Not Specified | Plasma: 89.9-103.1%; CSF: 96.3-107.8% | 97.1-108.7% | Not Specified |
| Precision (% RSD) | Intra-day: <2%; Inter-day: <2% | Intra-day & Inter-day: <11.8% (both matrices) | Intra-run & Inter-run: 1.0-5.6% | Not Specified |
| Reference | [2] | [4] | [5] | [6] |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation
This protocol is suitable for rapid sample clean-up.
Materials:
-
Human plasma sample
-
Methanol (HPLC grade)
-
Internal Standard (IS) solution (e.g., Ambroxol-d5 or Palmatine)[5][6]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.[6]
-
Add a specified amount of the internal standard solution.
-
Add 600 µL of methanol to precipitate the plasma proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tube at 14,000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Inject a portion of the supernatant (typically 10-20 µL) into the HPLC system or evaporate to dryness and reconstitute in the mobile phase for analysis.
Protocol 2: Sample Preparation from Human Plasma using Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation.
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., Diazepam)[7]
-
Alkalinizing agent (e.g., 1M NaOH or ammonia (B1221849) water)
-
Extraction solvent (e.g., Diethyl ether or a mixture of n-hexane and diethyl ether)[7][8]
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 500 µL of human plasma into a glass test tube.
-
Add the internal standard solution.
-
Alkalinize the plasma sample by adding 50 µL of 1M NaOH.
-
Add 3 mL of diethyl ether.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Protocol 3: Sample Preparation from Plasma/CSF using Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts and allows for sample concentration.[8]
Materials:
-
Plasma or CSF sample
-
Internal Standard (IS) solution (e.g., Ambroxol-d5)[4]
-
SPE cartridges (e.g., Oasis HLB)[7]
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Washing solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol)
-
SPE manifold
-
Evaporator
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: Mix 200 µL of the biological sample with the internal standard and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Ambroxol and the IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable volume of the mobile phase for injection.
Protocol 4: HPLC Analysis
This is a general protocol for HPLC analysis; specific conditions should be adapted from Table 1.
Equipment:
-
HPLC system with a pump, autosampler, column oven, and detector (UV or MS)
-
Chromatographic column as specified in Table 1.
-
Data acquisition and processing software.
Procedure:
-
System Preparation:
-
Prepare the mobile phase as per the selected method and degas it.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved. The flow rate is typically in the range of 0.5 to 1.5 ml/min.[1]
-
-
Sample Injection:
-
Place the prepared sample vials in the autosampler.
-
Set the injection volume (typically 10-50 µL).
-
-
Chromatographic Run:
-
Start the chromatographic run according to the method's time program.
-
Maintain a consistent column temperature.[1]
-
-
Data Analysis:
-
Integrate the peak areas of Ambroxol and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (Ambroxol/IS) against the concentration of the standards.
-
Determine the concentration of Ambroxol in the unknown samples from the calibration curve.
-
Visualizations
Caption: General workflow for the quantification of this compound in biological samples.
Caption: Detailed workflow for the Protein Precipitation protocol.
Caption: Detailed workflow for the Solid-Phase Extraction protocol.
References
- 1. longdom.org [longdom.org]
- 2. Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of this compound in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of this compound in human plasma by ultra high performance liquid chromatography-tandem mass spectrometry and bioequivalence evaluation of its preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Detection of Ambroxol in Human Plasma Using HPLC-APCI-MS/MS: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: A Validated UV Spectrophotometric Method for the Analysis of Ambroxol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated, simple, and cost-effective UV spectrophotometric method for the quantitative analysis of Ambroxol (B1667023) hydrochloride in bulk and pharmaceutical dosage forms. The method is based on the measurement of absorbance in the ultraviolet region and has been validated in accordance with International Council for Harmonisation (ICH) guidelines. This document provides a comprehensive protocol, including instrument parameters, preparation of solutions, and a summary of validation parameters, to ensure reliable and reproducible results. Additionally, forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.
Introduction
Ambroxol hydrochloride is a mucolytic agent used in the treatment of respiratory disorders associated with viscid or excessive mucus. It is a semi-synthetic derivative of vasicine (B45323) from the plant Adhatoda vasica. Accurate and reliable analytical methods are crucial for the quality control and quantification of this compound in pharmaceutical formulations. While various methods like HPLC are available, UV spectrophotometry offers a simple, rapid, and economical alternative for routine analysis.
Principle
This method utilizes the inherent property of this compound to absorb ultraviolet radiation at a specific wavelength. The concentration of the drug is directly proportional to the absorbance, following the Beer-Lambert law. The wavelength of maximum absorbance (λmax) is determined by scanning a solution of this compound over a range of wavelengths.
Instrumentation and Reagents
-
Instrument: A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.
-
Reagents and Solvents:
-
This compound reference standard
-
Methanol (B129727) (AR grade)
-
Distilled water
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (B78521) (NaOH), 0.1M
-
Hydrogen peroxide (H₂O₂), 10%
-
Experimental Protocol
Selection of Solvent and Determination of λmax
While this compound is soluble in water, it may not always yield a stable maximum absorbance (λmax) and absorbance readings.[1] A more stable and consistent λmax is observed when using solvents such as methanol or 0.1N hydrochloric acid. The European Pharmacopoeia specifies the use of 0.05 M sulfuric acid, with absorption maxima at 245 nm and 310 nm.[2] For this protocol, 0.1N HCl is chosen as the solvent.
To determine the λmax, a dilute solution of this compound in 0.1N HCl is scanned in the UV range of 200-400 nm against a 0.1N HCl blank. A distinct absorption maximum is observed at approximately 306 nm.[1][3][4][5][6][7]
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in about 70 mL of methanol and then make up the volume to the mark with methanol.
-
Working Standard Solution (100 µg/mL): From the standard stock solution, pipette out 10 mL and transfer it to a 100 mL volumetric flask. Dilute to the mark with 0.1N HCl.
-
Calibration Curve Solutions: Prepare a series of dilutions from the working standard solution to obtain concentrations in the range of 2-10 µg/mL using 0.1N HCl as the diluent.[1][3][4][5]
Preparation of Sample Solution (from Tablets)
-
Weigh and powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol.
-
Filter the solution through a suitable filter paper.
-
From the filtrate, pipette out 10 mL and transfer it to a 100 mL volumetric flask. Dilute to the mark with 0.1N HCl to get a final concentration of 100 µg/mL.
-
Further dilute to an appropriate concentration within the linearity range (e.g., 6 µg/mL) with 0.1N HCl.
Measurement and Analysis
Measure the absorbance of the calibration curve solutions and the sample solution at 306 nm against a 0.1N HCl blank. Plot a calibration curve of absorbance versus concentration. Determine the concentration of this compound in the sample solution from the regression equation of the calibration curve.
Method Validation
The analytical method was validated as per ICH guidelines for the following parameters:
Data Presentation
The quantitative data for the validation of the UV spectrophotometric method for this compound analysis is summarized in the tables below.
Table 1: Summary of Optical and Regression Characteristics
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 306 nm | [1][3][4][5][6][7] |
| Linearity Range | 2-10 µg/mL | [1][3][4][5] |
| Regression Equation (y = mx + c) | y = 0.098x + 0.002 | |
| Correlation Coefficient (r²) | 0.9998 | [1][3][4][5] |
| Molar Absorptivity | 3947 L mol⁻¹ cm⁻¹ | [1][3][4][5] |
| Sandell's Sensitivity | 0.111 µg cm⁻²/0.001 AU | [1][3][4][5] |
Table 2: Summary of Validation Parameters
| Parameter | Result | Acceptance Criteria | Reference |
| Accuracy (% Recovery) | 99.58% | 98-102% | [8] |
| Precision (% RSD) | |||
| - Repeatability (Intra-day) | < 2% | ≤ 2% | [3] |
| - Intermediate Precision (Inter-day) | < 2% | ≤ 2% | [3] |
| Specificity | No interference from excipients | Method is specific | [9] |
| Limit of Detection (LOD) | 3.94 µg/mL | - | [1][4][5][6] |
| Limit of Quantitation (LOQ) | 11.94 µg/mL | - | [1][4][5][6] |
| Robustness | Robust | % RSD ≤ 2% | [10] |
Forced Degradation Studies
Forced degradation studies were performed to assess the stability-indicating capability of the method. This compound was subjected to acid, alkali, and oxidative stress conditions.[1][4][5]
-
Acid Degradation: An aliquot of the standard stock solution was diluted with 1N HCl and the absorbance was measured at different time intervals.[1]
-
Alkali Degradation: An aliquot of the standard stock solution was diluted with 0.1M NaOH and the absorbance was measured at different time intervals.[1][4][5]
-
Oxidative Degradation: An aliquot of the standard stock solution was diluted with 10% H₂O₂ and the absorbance was measured at different time intervals.[1]
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Time | % Degradation | Reference |
| Acid (1N HCl) | 90 min | 41.58% (Standard) | [3] |
| 90 min | 49.47% (Sample) | [3] | |
| Alkali (0.1M NaOH) | 90 min | 29.15% (Standard) | [3][4] |
| 90 min | 22.94% (Sample) | [3][4] | |
| Oxidative (10% H₂O₂) | 90 min | 41.58% (Standard) | [4][5] |
| 90 min | 56.58% (Sample) | [5] |
The results indicate that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions. The UV method was able to detect this degradation, confirming its stability-indicating nature.
Visualization of Workflows
Caption: Experimental workflow for the UV spectrophotometric analysis of this compound.
Caption: Logical relationship of analytical method validation parameters.
Conclusion
The developed UV spectrophotometric method for the estimation of this compound is simple, accurate, precise, and cost-effective. The method was successfully validated according to ICH guidelines and was found to be suitable for the routine quality control analysis of this compound in bulk and pharmaceutical tablet formulations. The stability-indicating nature of the method was confirmed through forced degradation studies.
References
- 1. rjptonline.org [rjptonline.org]
- 2. drugfuture.com [drugfuture.com]
- 3. rjptonline.org [rjptonline.org]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Analytical method development and validation of this compound by UV spectroscopy and forced degradation study and detection of stability. - vels [ir.vistas.ac.in]
- 7. Analytical method development and validation of this compound by UV spectroscopy and forced degradation study and detection of stability. | Semantic Scholar [semanticscholar.org]
- 8. neliti.com [neliti.com]
- 9. Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of this compound in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.info [ijpsr.info]
Techniques for Assessing Ambroxol Hydrochloride's Blood-Brain Barrier Penetration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol (B1667023) hydrochloride, a widely used mucolytic agent, has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases, such as Parkinson's disease.[1] Its efficacy in treating central nervous system (CNS) disorders is contingent upon its ability to effectively cross the blood-brain barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.
This document provides detailed application notes and protocols for a multi-tiered approach to assessing the BBB penetration of Ambroxol hydrochloride. The methodologies described herein encompass in silico, in vitro, and in vivo techniques, offering a comprehensive framework for characterizing the CNS permeability of this promising compound.
Data Presentation: Quantitative Assessment of this compound BBB Penetration
A thorough evaluation of a compound's BBB penetration requires the integration of data from various experimental models. The following tables summarize key quantitative parameters for this compound, providing a basis for comparison across different assessment techniques.
| Parameter | Species | Value | Method | Reference |
| In Vivo Data | ||||
| AUCbrain/AUCblood Ratio | Rat | 30-34% | Intravenous administration, microdialysis and UPLC-MS/MS | [2][3] |
| Brain-to-Plasma Ratio (Kp) | Rat | > 10 | Single and multiple dose experiments (unpublished) | [4] |
| CSF-to-Plasma Ratio | Human | ~11% | Oral administration, LC-MS/MS | [5] |
| Mean CSF Concentration | Human | 118 ng/mL | Oral administration (1200 mg/day), LC-MS/MS | [6] |
| Mean Plasma Concentration | Human | 1387 ng/mL | Oral administration (1200 mg/day), LC-MS/MS | [6] |
| In Silico Predictions | ||||
| cLogP | - | 2.8 | Calculation | [7] |
| Polar Surface Area (PSA) | - | 58 Ų | Calculation | [7] |
Note: The brain-to-plasma ratio (Kp) is a measure of the total drug concentration in the brain relative to the plasma. The unbound brain-to-plasma concentration ratio (Kp,uu), which accounts for protein binding in both compartments, is the most accurate predictor of CNS target engagement. While specific Kp,uu data for Ambroxol was not found in the reviewed literature, the provided protocols for determining unbound fractions can be utilized to calculate this critical parameter.
Experimental Protocols
A tiered approach to assessing BBB penetration is recommended, starting with less resource-intensive in silico and in vitro methods before progressing to more complex in vivo studies.
Tier 1: In Silico Prediction
In silico models provide a rapid and cost-effective initial assessment of a compound's potential to cross the BBB based on its physicochemical properties.
Protocol: Quantitative Structure-Activity Relationship (QSAR) Modeling
-
Descriptor Calculation: Utilize computational software to calculate key molecular descriptors for this compound, including:
-
LogP (octanol-water partition coefficient)
-
Polar Surface Area (PSA)
-
Molecular Weight
-
Number of hydrogen bond donors and acceptors
-
-
Model Application: Input the calculated descriptors into established QSAR models that predict BBB penetration. These models are often based on large datasets of compounds with known BBB permeability.
-
Prediction Output: The models will typically provide a prediction in the form of:
-
logBB: The logarithm of the brain-to-blood concentration ratio.
-
logPS: The logarithm of the permeability-surface area product.
-
A classification of CNS+ (penetrant) or CNS- (non-penetrant).
-
-
Interpretation: Compare the predicted values for Ambroxol to the model's established thresholds for BBB penetration. For example, a logBB > 0.3 is generally considered indicative of good brain penetration.
dot
References
- 1. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein unbound pharmacokinetics of ambroxol in the blood and brains of rats and the interaction of ambroxol with Polygala tenuifolia by multiple microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations: A Nonrandomized, Noncontrolled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ambroxol Hydrochloride Sustained-Release Matrix Tablets
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation and evaluation of Ambroxol (B1667023) hydrochloride in a sustained-release matrix tablet formulation. The information is compiled from various scientific studies to guide researchers in developing robust oral solid dosage forms with controlled release characteristics.
Introduction
Ambroxol hydrochloride is a potent mucolytic agent used in the treatment of respiratory disorders associated with viscid or excessive mucus. To improve patient compliance and maintain a steady therapeutic concentration, sustained-release formulations are often developed. Matrix tablets are a common and effective approach for achieving extended drug release, where the drug is uniformly dispersed within a polymer matrix that controls the rate of drug diffusion and/or erosion.
This guide outlines the necessary components, formulation strategies, manufacturing processes, and evaluation methods for developing 75 mg this compound sustained-release matrix tablets.
Materials and Methods
Materials
The following table lists the typical materials used in the formulation of this compound sustained-release matrix tablets.
| Component | Function | Examples | Typical Concentration Range (%) |
| This compound | Active Pharmaceutical Ingredient (API) | - | 15 - 30 |
| Release-Controlling Polymer (Hydrophilic) | Matrix Former | Hydroxypropyl Methylcellulose (HPMC K4M, HPMC K15M, HPMC K100M, HPMC K100LV), Carbopol 934P, Guar Gum, Sodium Alginate | 10 - 40 |
| Release-Controlling Polymer (Hydrophobic) | Matrix Former | Ethylcellulose, Eudragit RSPO | 10 - 30 |
| Filler/Diluent | Bulking Agent | Microcrystalline Cellulose (MCC), Lactose | 20 - 70 |
| Glidant | Improves Powder Flow | Colloidal Silicon Dioxide (Aerosil®) | 0.1 - 1.0 |
| Lubricant | Reduces Friction during Tablet Ejection | Magnesium Stearate, Talc | 0.1 - 1.0 |
Equipment
-
Sieves (e.g., 40-mesh, 60-mesh)
-
Blender (e.g., V-blender, Turbula® mixer)
-
Tablet Press (Single-punch or Rotary)
-
Hardness Tester
-
Friability Tester
-
Disintegration Tester
-
USP Dissolution Apparatus (Type II - Paddle)
-
UV-Visible Spectrophotometer or HPLC system
-
Analytical Balance
-
Drying Oven
Experimental Protocols
Formulation Development
The following table summarizes various formulations for this compound sustained-release matrix tablets from different studies. This data allows for a comparative analysis of the impact of different polymers and their concentrations on drug release.
| Formulation Code | Ambroxol HCl (mg) | Polymer(s) | Polymer Concentration (%) | Key Findings | Reference |
| F-V | 75 | HPMC | Drug:Polymer ratio 1:1.47 | Drug release pattern very close to theoretical release profile. | [1][2] |
| F7 | - | Ethylcellulose | Drug:Polymer ratio 1:0.26 | Good initial release of 24.24% at 2 hours and 96.86% at 12 hours. | [3] |
| F-IX | - | Guar Gum (high viscosity) | 20% w/w | Satisfactory initial release and total release pattern close to the theoretical profile. | [4] |
| - | - | HPMC K4M with Ethylcellulose | - | Sustained drug release up to 12 hours (95.64±1.02%). | [5] |
| - | - | Eudragit RSPO with Ethylcellulose | - | Sustained drug release up to 12 hours (98.77±1.23%). | [5] |
| S7 | - | HPMC | 10% | High ability to control the release of Ambroxol. | [6] |
| Ah | - | Sodium Alginate (30%) and HPMC (5%) | 35% total | High ability to control the release of Ambroxol, similar to a commercial product. | [6] |
| F4 | 75 | - | - | 99.15% controlled release at the end of 12 hours. | [7] |
| FS12 | - | HPMC K100M | - | Better sustained release of about 99.81% in 12 hours. |
Tablet Manufacturing Process
Two common methods for manufacturing matrix tablets are Direct Compression and Wet Granulation.
Direct compression is a streamlined and cost-effective method suitable for formulations with good flow and compressibility characteristics.
-
Sieving: Pass this compound, polymer(s), and other excipients through a suitable mesh sieve (e.g., 40-mesh) to ensure particle size uniformity and break up any agglomerates.
-
Blending:
-
Geometrically mix the sieved this compound and polymer(s) in a blender for 15-20 minutes.
-
Add the filler and glidant to the blend and mix for another 10-15 minutes.
-
Finally, add the lubricant (Magnesium Stearate) and blend for a short period (2-5 minutes) to ensure adequate lubrication without overlubrication.
-
-
Compression: Compress the final blend into tablets using a tablet press fitted with appropriate punches and dies. The compression force should be adjusted to achieve the desired tablet hardness.
Wet granulation is employed to improve the flow properties and compressibility of the powder blend.
-
Dry Mixing: Mix this compound, polymer(s), and a portion of the filler in a blender.
-
Granulation: Prepare a binder solution (e.g., Povidone K30 in water or alcohol). Add the binder solution to the dry mix with continuous mixing to form a damp mass.
-
Wet Screening: Pass the damp mass through a coarse screen to produce wet granules.
-
Drying: Dry the wet granules in a drying oven until the moisture content is within the desired range (typically < 5%).
-
Dry Screening: Pass the dried granules through a finer screen to obtain uniform granule size.
-
Final Blending: Add the remaining excipients (glidant, lubricant) to the dried granules and blend for 5-10 minutes.
-
Compression: Compress the final granular blend into tablets.
Evaluation of Pre-Compression Parameters
Before compression, the powder blend should be evaluated for its physical properties to ensure efficient tableting.
-
Angle of Repose: Determines the flowability of the powder. An angle of ≤ 30° indicates good flow.
-
Bulk Density and Tapped Density: Used to calculate the Carr's Index and Hausner Ratio.
-
Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100: An index below 15% indicates good flowability.
-
Hausner Ratio = Tapped Density / Bulk Density: A ratio below 1.25 indicates good flowability.
Evaluation of Post-Compression Parameters (Tablet Characterization)
The compressed tablets should be evaluated for the following quality control parameters.
| Parameter | Method | Acceptance Criteria |
| Weight Variation | Weigh 20 tablets individually and calculate the average weight. | Not more than two of the individual weights deviate from the average weight by more than the percentage specified in the pharmacopeia (e.g., ±5% for tablets > 250 mg), and none deviate by more than twice that percentage. |
| Hardness | Test 5-10 tablets using a hardness tester. | Typically in the range of 4-8 kg/cm ². |
| Friability | Test a sample of tablets (usually 20) in a friability tester for a set number of rotations (e.g., 100). | The weight loss should be less than 1%. |
| Thickness | Measure the thickness of 10 tablets using a vernier caliper. | Should be within a ±5% variation of the standard value. |
| Drug Content Uniformity | Assay the drug content of 10 individual tablets. | The amount of active ingredient in each of the 10 tablets lies within the range of 85% to 115% of the average content. |
In-Vitro Dissolution Testing Protocol
Dissolution testing is crucial for assessing the drug release profile of the sustained-release tablets.
-
Apparatus: USP Type II (Paddle) Apparatus.
-
Dissolution Medium:
-
First 2 hours: 750 mL of 0.1N HCl (pH 1.2) to simulate gastric fluid.
-
After 2 hours: Add 250 mL of 0.2 M phosphate (B84403) buffer to adjust the pH to 6.8, simulating intestinal fluid. Alternatively, a complete medium change to 900 mL of pH 6.8 phosphate buffer can be performed.[8]
-
-
Apparatus Speed: 50-100 rpm.[8]
-
Temperature: 37 ± 0.5°C.
-
Sampling Times: Pre-determined time points (e.g., 1, 2, 4, 6, 8, 10, 12 hours).
-
Sample Analysis: Withdraw a specific volume of the dissolution medium at each time point, replacing it with an equal volume of fresh, pre-warmed medium. The samples are then filtered and analyzed for this compound content using a validated analytical method, such as UV-Vis spectrophotometry (at ~248 nm) or HPLC.[8]
Drug Release Kinetics and Mechanism
To understand the mechanism of drug release, the dissolution data can be fitted to various mathematical models:
-
Zero-Order Kinetics: Describes drug release that is independent of concentration.
-
First-Order Kinetics: Describes drug release that is dependent on concentration.
-
Higuchi Model: Describes drug release from a matrix system based on Fickian diffusion.
-
Korsmeyer-Peppas Model: Helps to understand the release mechanism (Fickian diffusion, non-Fickian transport, or case-II transport). The 'n' value obtained from this model is indicative of the release mechanism. An 'n' value between 0.45 and 0.89 for a cylindrical tablet suggests anomalous (non-Fickian) transport, which is a combination of diffusion and erosion.[3]
Visualizations
Experimental Workflow: Direct Compression
Caption: Workflow for Direct Compression Method.
Experimental Workflow: Wet Granulation
Caption: Workflow for Wet Granulation Method.
Logical Relationship: Drug Release Mechanisms from Matrix Tablets
Caption: Drug Release Mechanisms from Matrix Tablets.
Pharmacokinetic Profile
The goal of a sustained-release formulation is to prolong the in-vivo drug release, thereby reducing dosing frequency and improving patient compliance.
-
Half-life: Ambroxol has a terminal elimination half-life of approximately 10 hours.[9][10]
-
Bioavailability: The oral bioavailability of Ambroxol is about 79%.[9]
-
Steady State: For a 75 mg sustained-release capsule, the steady state of plasma concentrations is typically reached after the fourth oral administration.[11]
-
Pharmacokinetic Parameters: Studies comparing domestic and imported 75 mg sustained-release capsules have shown bioequivalence, with key steady-state parameters being:
These pharmacokinetic parameters demonstrate that a once-daily 75 mg sustained-release formulation can provide therapeutic coverage over a 24-hour period.
Conclusion
The formulation of this compound into sustained-release matrix tablets is a well-established and effective strategy for improving its therapeutic profile. By selecting appropriate polymers and manufacturing processes, researchers can develop robust tablets with predictable and controlled drug release characteristics. The protocols and data presented in this document serve as a comprehensive guide for the development and evaluation of such formulations, from initial material selection to in-vitro characterization. Careful optimization of the formulation, particularly the drug-to-polymer ratio, is critical to achieving the desired 12-hour release profile.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. ijpsr.com [ijpsr.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Forced Degradation Studies of Ambroxol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Ambroxol hydrochloride. The information is compiled from various scientific sources to assist in the development of stability-indicating methods and to understand the degradation profile of this active pharmaceutical ingredient (API).
This compound is a mucolytic agent used in the treatment of respiratory disorders.[1] Understanding its stability under various stress conditions is crucial for ensuring the safety, efficacy, and shelf-life of pharmaceutical formulations. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are an integral part of the drug development process.[2] These studies help to identify potential degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[2]
Summary of Forced Degradation Conditions and Results
The following table summarizes the quantitative data from forced degradation studies performed on this compound under various stress conditions. It is important to note that the extent of degradation can vary based on the precise experimental conditions, such as the concentration of the stressor, temperature, and duration of exposure.
| Stress Condition | Stressor | Temperature | Duration | % Degradation | No. of Degradation Products | Reference |
| Acidic | 1N HCl | Room Temperature | 90 minutes | 41.58% (Standard) / 49.47% (Sample) | 1 | [3][4] |
| Alkaline | 0.1M NaOH | Room Temperature | 90 minutes | 29.15% (Standard) / 22.94% (Sample) | 1 | [3][4] |
| Oxidative | 3.0% H₂O₂ | Room Temperature | 8 hours | 15.44% | 1 | [4][5] |
| Thermal | Dry Heat | 105°C | 5 days | 10.35% | 1 | [6] |
| Photolytic | UVA Light | Ambient | 30 minutes | Up to 100% (with photocatalyst) | 21 (with photocatalyst) | [7] |
| Photolytic | Sunlight | Ambient | Not Specified | 22.89% | 1 | [4] |
Experimental Protocols
Detailed methodologies for subjecting this compound to forced degradation are provided below. These protocols are based on published studies and should be adapted and optimized for specific laboratory conditions and analytical methods.
Acidic Degradation
Objective: To evaluate the stability of this compound in an acidic environment.
Protocol:
-
Accurately weigh and dissolve a suitable amount of this compound in 1N Hydrochloric acid.[3]
-
Maintain the solution at room temperature.[3]
-
Withdraw aliquots at specific time intervals (e.g., 0, 30, 60, and 90 minutes).[3]
-
Neutralize the aliquots with an appropriate amount of 1N Sodium Hydroxide.
-
Dilute the neutralized samples to a suitable concentration with an appropriate solvent (e.g., methanol (B129727) or mobile phase).
-
Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC).
Alkaline Degradation
Objective: To assess the stability of this compound in an alkaline environment.
Protocol:
-
Accurately weigh and dissolve a suitable amount of this compound in 0.1M Sodium Hydroxide.[3]
-
Keep the solution at room temperature.[3]
-
Sample the solution at predetermined time points (e.g., 0, 30, 60, and 90 minutes).[3]
-
Neutralize the samples with an equivalent amount of 0.1M Hydrochloric acid.
-
Dilute the neutralized samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating method.
Oxidative Degradation
Objective: To determine the susceptibility of this compound to oxidation.
Protocol:
-
Dissolve a known quantity of this compound in a methanolic solution of 3.0% (v/v) Hydrogen Peroxide.[5]
-
Store the solution at room temperature for 8 hours, protected from light.[5]
-
After the exposure period, dilute the sample to an appropriate concentration with methanol.[5]
-
Analyze the sample using a validated stability-indicating method.
Thermal Degradation
Objective: To investigate the effect of high temperature on the stability of this compound.
Protocol:
-
Place a known amount of solid this compound in a suitable container.
-
Expose the sample to dry heat in a calibrated oven at 105°C for 5 days.[6]
-
After the specified duration, allow the sample to cool to room temperature.
-
Dissolve a portion of the stressed sample in a suitable solvent.
-
Dilute to a final concentration appropriate for the analytical method.
-
Analyze the sample using a validated stability-indicating method.
Photolytic Degradation
Objective: To evaluate the stability of this compound upon exposure to light.
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or methanol).
-
Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A suitable control sample should be protected from light.
-
Alternatively, expose the solution to direct sunlight for a specified period.
-
After the exposure, dilute the samples as necessary.
-
Analyze the exposed and control samples using a validated stability-indicating method.
Visualizations
The following diagrams illustrate the experimental workflows for the forced degradation studies.
Caption: General experimental workflow for forced degradation studies.
Caption: Conceptual relationship between Ambroxol HCl and its degradation products.
One identified degradation product of Ambroxol, formed under thermal and humidity stress, is trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol.[6] The formation of this and other degradation products indicates that the stability-indicating method must be able to separate these compounds from the parent drug.[6]
It is crucial for researchers to perform these forced degradation studies as part of their drug development process to ensure the quality and stability of the final pharmaceutical product. The protocols and data presented here serve as a valuable starting point for these investigations.
References
- 1. banglajol.info [banglajol.info]
- 2. resolvemass.ca [resolvemass.ca]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High efficiency photocatalytic degradation of Ambroxol over Mn doped TiO2: Experimental designs, identification of transformation products, mineralization and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of Ambroxol Hydrochloride Loaded Microparticles for Sustained Release
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and evaluation of Ambroxol (B1667023) hydrochloride (AH) loaded microparticles designed for sustained drug release. Ambroxol hydrochloride, a mucolytic agent, is a suitable candidate for controlled delivery to improve patient compliance and therapeutic efficacy.[1][2][3] This guide covers various formulation strategies, experimental procedures, and characterization techniques.
Introduction
The formulation of this compound into microparticles offers a promising approach to achieve sustained release, thereby reducing dosing frequency and improving patient compliance.[3][4] Various biodegradable and biocompatible polymers can be employed to encapsulate the drug, controlling its release over an extended period. This document outlines protocols using different polymers and preparation techniques, including ionic emulsification and solvent evaporation.
Materials and Equipment
Materials:
-
This compound (AH)
-
Sodium Alginate
-
Okra Mucilage
-
Eudragit RSPO / Eudragit RL100
-
Hydroxypropyl Methylcellulose (HPMC) K15M[2]
-
Calcium Chloride
-
Phosphate (B84403) Buffer (pH 6.8 and 7.2)[1][2]
-
0.1N Hydrochloric Acid (HCl)[7]
-
Cyclohexane
-
Ethanol
-
Methanol
-
Xanthan Gum[3]
-
Sucrose
-
Sorbitol
-
Peppermint Oil
-
Sunset Yellow
Equipment:
-
Homogenizer/High-speed stirrer
-
Magnetic stirrer
-
UV/VIS Spectrophotometer
-
Scanning Electron Microscope (SEM)
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Differential Scanning Calorimeter (DSC)
-
X-ray Diffractometer (XRD)
-
USP Dissolution Rate Test Apparatus (Basket or Paddle type)[2][7]
-
Optical Microscope
-
Sieve shaker
-
pH meter
-
Analytical balance
Experimental Protocols
Preparation of Microparticles
Two common methods for preparing this compound loaded microparticles are detailed below: Ionic Emulsification and Solvent Evaporation.
This method utilizes the ability of polyelectrolytes to crosslink in the presence of counter-ions to form microparticles.[1]
Experimental Workflow:
References
- 1. Microsphere formulations of this compound: influence of Okra (Abelmoschus esculentus) mucilage as a sustained release polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Formulation and Characterization of this compound Loaded...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Analytical Techniques for Quality Control of Ambroxol Hydrochloride
Introduction
Ambroxol hydrochloride, chemically known as trans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride, is a potent mucolytic agent used in the treatment of respiratory disorders associated with excessive or viscous mucus.[1][2] It is a metabolite of bromhexine (B1221334) and is widely used in various pharmaceutical formulations such as tablets, syrups, and inhalation solutions. To ensure the therapeutic efficacy, safety, and quality of these formulations, robust analytical methods for the quantification of this compound are essential. This document provides detailed protocols and application notes for the most common analytical techniques employed in the quality control of this compound: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
General Quality Control Workflow
The quality control process for this compound in pharmaceutical formulations follows a structured workflow, from sample reception to the final report. This ensures that the product meets the required specifications for identity, purity, and content.
Caption: General workflow for pharmaceutical quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific, sensitive, and accurate technique for the determination of this compound, especially in combination drug products and for stability studies.[3] Reversed-phase chromatography using a C18 or C8 column is the most common approach.[4]
Experimental Protocol: RP-HPLC Method
This protocol is a representative example compiled from validated methods for the analysis of this compound in tablets.[2][5]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Analytical column: HIQ SIL-C18 (250x4.6 mm, 10 µm) or equivalent.[2]
-
Data acquisition software.
2. Reagents and Materials:
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Ortho-phosphoric acid or Trifluoroacetic acid (TFA) for pH adjustment.[5][6]
-
This compound Reference Standard.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 40:40:20, v/v/v).[2] The pH may be adjusted to 3.5 with ortho-phosphoric acid.[5]
-
Flow Rate: 1.0 to 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
4. Preparation of Standard Solution:
-
Accurately weigh about 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in a mixture of water and methanol (1:1 v/v).[5]
-
Make up to the volume with the same solvent to obtain a stock solution (e.g., 1000 µg/mL).
-
Perform serial dilutions with the mobile phase to prepare working standards in the linear range (e.g., 5-80 µg/mL).
5. Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer an amount of powder equivalent to 30 mg of this compound to a 100 mL volumetric flask.[2]
-
Add approximately 60 mL of the solvent (e.g., methanol), and sonicate for 10 minutes to ensure complete dissolution.[2]
-
Make up the volume with the same solvent.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
6. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solution in triplicate.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Data Presentation: HPLC Method Validation Parameters
| Parameter | Reported Value | Reference |
| Column | C18 / C8 | [4] |
| Mobile Phase | Methanol:Acetonitrile:Water (40:40:20, v/v/v) | [2] |
| Detection (λ) | 229 nm - 250 nm | [2][5] |
| Linearity Range | 5 - 80 µg/mL | |
| 2 - 12 ng/mL | [5] | |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Limit of Detection (LOD) | 1 ng/mL | [5] |
| 0.024 ppm (µg/mL) | [4] | |
| Limit of Quantification (LOQ) | 5 ng/mL | [5] |
Workflow for HPLC Analysis
Caption: Step-by-step workflow for HPLC analysis.
UV-Visible Spectrophotometry
UV-Visible Spectrophotometry is a simpler, faster, and more cost-effective method for the quantification of this compound compared to HPLC.[7] It is suitable for the analysis of bulk drugs and simple pharmaceutical formulations where interference from excipients is minimal.[8][9]
Experimental Protocol: UV Spectrophotometry
This protocol is based on the direct measurement of UV absorbance.
1. Instrumentation:
-
Double beam UV-Visible Spectrophotometer with 1 cm matched quartz cuvettes.[1]
-
Analytical balance.
2. Reagents and Materials:
-
0.1 N Hydrochloric Acid (HCl).[8]
-
This compound Reference Standard.
3. Spectrophotometric Conditions:
-
Blank: The same solvent used for preparing the solutions (e.g., 0.1 N HCl).[8]
4. Preparation of Standard Solution:
-
Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the chosen solvent (e.g., methanol) to get a stock solution of 1000 µg/mL.[1]
-
From this stock solution, prepare a working stock of 100 µg/mL.[1]
-
Prepare a series of dilutions in the desired concentration range (e.g., 2-10 µg/mL) using the appropriate solvent (e.g., 0.1 N HCl).[8]
5. Preparation of Sample Solution (from Tablets):
-
Weigh and powder 20 tablets.
-
Transfer powder equivalent to 100 mg of this compound to a 100 mL volumetric flask.
-
Add about 20 mL of methanol, shake well, and filter.[1]
-
Collect the filtrate and washings into the 100 mL volumetric flask and dilute to the mark with distilled water to get a concentration of 1000 µg/mL.[1]
-
Further dilute this solution with the appropriate solvent to a final concentration within the linear range of the method.
6. Analysis Procedure:
-
Set the spectrophotometer to zero with the blank solution.
-
Measure the absorbance of each standard solution at the λmax (e.g., 306 nm).
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of this compound in the sample from the calibration curve.
Data Presentation: UV Method Validation Parameters
| Parameter | Reported Value | Reference |
| Wavelength (λmax) | 306 nm | [8][9] |
| 250 nm | [5] | |
| 242 nm | [10] | |
| Solvent | 0.1 M HCl / Water / Methanol | [5][8] |
| Linearity Range | 2 - 10 µg/mL | [8][9] |
| 10 - 50 µg/mL | [10] | |
| Correlation Coefficient (r) | 0.99987 | [8] |
| Molar Absorptivity | 3947 L mol⁻¹ cm⁻¹ | [8][9] |
| LOD | 3.94 µg/mL | [8] |
| 1 µg/mL | [5] | |
| LOQ | 11.95 µg/mL | [8] |
| 4 µg/mL | [5] | |
| Recovery | 97.77 - 101.4% | [8] |
| Precision (%RSD) | < 2% | [8][9] |
Workflow for UV-Vis Spectrophotometric Analysis
Caption: Step-by-step workflow for UV-Vis analysis.
Conclusion
Both HPLC and UV-Visible Spectrophotometry are reliable and validated methods for the quality control of this compound in pharmaceutical products. The choice of method depends on the specific requirements of the analysis. HPLC offers greater specificity and is essential for analyzing combination products and for stability-indicating assays.[3] UV spectrophotometry provides a rapid, simple, and economical alternative for routine analysis of the bulk drug and single-component formulations.[5][9] The protocols and data presented here serve as a comprehensive guide for researchers and quality control professionals in the pharmaceutical industry.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. RP-HPLC and Spectrophotometric Estimation of this compound and Cetirizine Hydrochloride in Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. banglajol.info [banglajol.info]
- 5. Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of this compound in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpsionline.com [jpsionline.com]
- 7. acgpubs.org [acgpubs.org]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous UV Spectrophotometric Estimation of this compound and Levocetirizine Dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Characterization of Ambroxol Hydrochloride Release from Matrix Tablets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ambroxol hydrochloride is a potent mucolytic agent used in the treatment of respiratory disorders associated with excessive or viscous mucus.[1][2] To enhance patient compliance and provide a more consistent therapeutic effect, sustained-release matrix tablets are often developed.[3][4] This application note provides a detailed overview of the in vitro characterization of this compound release from such matrix tablets, offering comprehensive experimental protocols and data presentation.
Matrix tablets are designed to release the active pharmaceutical ingredient (API) over an extended period.[5] The release mechanism is primarily controlled by the properties of the polymer matrix, which can be hydrophilic or hydrophobic.[6][7] Hydrophilic polymers, such as Hydroxypropyl Methylcellulose (HPMC), are commonly used due to their ability to swell and form a gel layer upon contact with aqueous fluids, which controls drug diffusion and/or matrix erosion.[3][4][5]
This document outlines the methodologies for tablet formulation, dissolution testing, and kinetic analysis of drug release, providing a framework for the development and evaluation of this compound sustained-release matrix tablets.
Data Presentation
The following tables summarize the in vitro drug release data from various formulations of this compound matrix tablets. These tables are designed for easy comparison of the impact of different polymers and their concentrations on drug release profiles.
Table 1: Cumulative Percentage Drug Release of Ambroxol HCl from HPMC K4M Matrix Tablets [3]
| Time (hours) | Formulation FS1 | Formulation FS2 | Formulation FS3 | Formulation FS4 |
| 0 | 0 | 0 | 0 | 0 |
| 2 | 81.01±1.653 | 50.54±2.54 | 54.78±3.83 | 59.27±1.53 |
| 4 | 95.53±2.45 | 57.78±3.94 | 59.77±1.92 | 66.88±4.17 |
| 6 | - | 64.39±1.48 | 69.13±1.18 | 75.24±2.97 |
| 8 | - | 74.37±3.84 | 73.87±3.23 | 86.09±3.98 |
| 10 | - | 77.99±2.77 | 85.22±4.37 | 99.81±2.87 |
| 12 | - | - | - | - |
Table 2: Release Kinetics of Ambroxol HCl from Different Matrix Tablet Formulations [3]
| Formulation Code | Zero Order (R²) | First Order (R²) | Higuchi (R²) | Korsmeyer-Peppas (n) |
| FS12 | 0.932 | 0.819 | 0.993 | 0.643 |
Experimental Protocols
Preparation of this compound Matrix Tablets
This protocol describes the direct compression method for preparing matrix tablets.
Materials:
-
This compound
-
Hydroxypropyl Methylcellulose (HPMC) (e.g., K4M, K15M, K100M)[3]
-
Microcrystalline Cellulose (MCC)
-
Sodium Bicarbonate[3]
-
Magnesium Stearate (B1226849)
Procedure:
-
Accurately weigh the required quantities of Ambroxol HCl, HPMC, and MCC.[3]
-
Geometrically mix the powders in a mortar.[3]
-
Pass the blend through a sieve (e.g., #40 mesh).[3]
-
Separately powder sodium bicarbonate and pass it through the same sieve, then mix it with the drug blend.[3]
-
Collect the entire mixture in a plastic bag and mix for 3 minutes.[3]
-
Add magnesium stearate to the blend and mix for 5 minutes, followed by the addition of talc and mixing for another 2 minutes.[3]
-
Compress the final blend into tablets using a tablet compression machine with appropriate punches (e.g., 10 mm round concave punches) to a target hardness (e.g., 6 kg/cm ²).[3]
In Vitro Dissolution Testing
This protocol outlines the procedure for determining the in vitro release rate of this compound from the prepared matrix tablets.
Apparatus:
Dissolution Media:
-
900 ml of 0.1N HCl (for the first 2 hours, simulating gastric fluid).[2][8]
-
900 ml of phosphate (B84403) buffer pH 6.8 (for the remaining duration, simulating intestinal fluid).[2][5][8]
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C.[5][9]
-
Set the paddle rotation speed to 50 rpm or 75 rpm.[3][5][10]
-
Place one tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 ml or 10 ml) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours).[3][5]
-
Replenish the dissolution medium with an equal volume of fresh medium at the same temperature after each sampling.[3]
-
Filter the withdrawn samples (e.g., through a 0.45 μm membrane filter).[8]
Quantification of this compound
This protocol details the use of UV-Visible Spectrophotometry for the quantification of this compound in the collected dissolution samples.
Apparatus:
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a standard stock solution of this compound in the dissolution medium.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of the calibration standards and the collected samples at the wavelength of maximum absorbance (λmax) for this compound (e.g., 220 nm in 0.1N HCl or 244 nm in phosphate buffer).[3][5]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the samples from the calibration curve and calculate the cumulative percentage of drug released at each time point.
Mandatory Visualizations
Caption: Experimental workflow for in vitro characterization.
Caption: Drug release kinetic models and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. In vitro characterization and release study of this compound matrix tablets prepared by direct compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation of Sustained Release this compound Matrix Tablets: Influence of Hydrophilic/Hydrophobic Polymers on The Release Rate and in Vitro Evaluation – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols: Ambroxol Hydrochloride in the Treatment of Chronic Bronchitis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chronic bronchitis, a key phenotype of Chronic Obstructive Pulmonary Disease (COPD), is characterized by persistent inflammation of the airways and excessive mucus production, leading to a chronic productive cough.[1] Management strategies often focus on alleviating symptoms and preventing exacerbations. Ambroxol (B1667023) hydrochloride, a metabolite of bromhexine, is a widely used mucoactive agent that has demonstrated significant therapeutic potential in managing chronic bronchitis.[2][3] Its multifaceted mechanism of action, which includes mucokinetic, anti-inflammatory, and antioxidant properties, makes it a valuable agent for study and application in respiratory diseases.[2][4][5] These notes provide a comprehensive overview of its application, supported by clinical data and detailed experimental protocols for its evaluation.
Mechanism of Action
Ambroxol hydrochloride exerts its therapeutic effects through several distinct but complementary pharmacological actions.[4] It is not merely a mucolytic but a comprehensive mucoactive agent.
-
Secretolytic and Mucokinetic Effects: Ambroxol stimulates the secretion of thinner, less viscous mucus by breaking down acid mucopolysaccharide fibers in the sputum.[6] It also enhances the production and release of pulmonary surfactant from Type II pneumocytes.[2][3] Surfactant acts as an anti-glue factor, reducing mucus adhesion to the bronchial walls and improving its transportability.[3][7]
-
Enhanced Mucociliary Clearance: Ambroxol has been shown to increase the ciliary beat frequency (CBF), stimulating the "mucociliary escalator" to more efficiently clear mucus from the airways.[3][7][8] This secretomotor action is crucial for patients with impaired mucus transport.[4]
-
Anti-inflammatory and Antioxidant Properties: Chronic bronchitis is underpinned by a significant inflammatory response. Ambroxol mitigates this by reducing the release of pro-inflammatory cytokines such as TNF-α and IL-1β and inhibiting inflammatory cell chemotaxis.[9][10] Its antioxidant properties help protect respiratory tissues from oxidative stress, a key factor in the pathology of chronic respiratory diseases.[2][4]
-
Enhanced Antibiotic Penetration: Ambroxol can increase the concentration of certain antibiotics in bronchial secretions, which may offer a synergistic effect when treating bacterial exacerbations of chronic bronchitis.[1][2]
Clinical Efficacy Data
Clinical trials have demonstrated the efficacy of this compound in improving clinical outcomes for patients with chronic bronchitis. The data highlight improvements in pulmonary function, a reduction in the frequency of exacerbations, and faster symptom resolution.
Table 1: Improvement in Pulmonary Function with Ambroxol Adjuvant Therapy A randomized controlled trial comparing antibiotics alone (Control) to this compound plus antibiotics (Observation) in 98 chronic bronchitis patients.[1][11]
| Parameter | Observation Group (Mean ± SD) | Control Group (Mean ± SD) | % Improvement vs. Control |
| FEV1 (L) | 1.95 ± 0.83 | 1.59 ± 1.01 | 22.64% |
| FVC (L) | 3.37 ± 0.28 | 2.56 ± 0.48 | 31.64% |
| FEV1/FVC (%) | 74.12 ± 5.14 | 67.51 ± 5.02 | 9.79% |
Table 2: Effect of Ambroxol on Exacerbations and Symptoms Data compiled from multiple double-blind, placebo-controlled trials.
| Outcome Measure | Ambroxol Group | Placebo/Control Group | Key Finding | Reference |
| Exacerbation-Free Patients | 67.2% | 50.4% | More patients remained exacerbation-free after 2 months of treatment. | [12] |
| Days of Illness (6-month trial) | 442 | 837 | Significantly fewer days lost to illness. | [12] |
| Days Requiring Antibiotics | 371 | 781 | Reduced need for antibiotic therapy. | [12] |
| Symptom Disappearance Time | - | - | 3.3 days faster symptom resolution compared to control. | [11] |
| Total Effective Rate | 97.96% | 79.59% | 9% higher total effective rate when combined with antibiotics. | [1] |
Experimental Protocols
To evaluate the efficacy of this compound or novel mucoactive compounds in a research setting, standardized protocols are essential. The following sections detail methodologies for key experiments.
Protocol: Assessment of Sputum Viscoelasticity
Objective: To quantify the effect of ambroxol on the rheological properties of sputum from chronic bronchitis patients.
Materials:
-
Spontaneously expectorated sputum samples
-
Phosphate-buffered saline (PBS)
-
Cone-plate rheometer with temperature control
-
Low-retention pipette tips
Methodology:
-
Sample Collection: Collect sputum samples from patients in sterile containers. Process within 2 hours of collection to minimize degradation.
-
Sample Preparation: Gently mix the sputum sample to ensure homogeneity. Avoid vigorous vortexing to prevent mechanical degradation of mucin fibers. Use a positive displacement pipette to load approximately 1-2 mL of the sample onto the rheometer plate.
-
Instrumentation Setup: Set the rheometer temperature to 37°C to mimic physiological conditions. Lower the cone to the specified gap distance (e.g., 50 µm). Allow the sample to equilibrate for 5 minutes.
-
Oscillatory Shear Test:
-
Perform a frequency sweep from 0.1 to 100 rad/s at a constant, low strain (e.g., 1%) within the linear viscoelastic region.
-
Record the storage modulus (G') and loss modulus (G'').
-
Calculate complex viscosity (η*) from the recorded data.
-
-
Data Analysis: Compare the complex viscosity and the G'/G'' ratio of sputum from ambroxol-treated patients versus a placebo group. A decrease in viscosity and a lower G'/G'' ratio indicate a more liquid-like, less elastic mucus, consistent with effective mucolytic action.
Protocol: Measurement of Mucociliary Clearance (Ciliary Beat Frequency)
Objective: To determine the effect of ambroxol on the ciliary beat frequency (CBF) of human bronchial epithelial cells.
Materials:
-
Primary human bronchial epithelial cells (HBECs)
-
Air-liquid interface (ALI) culture system
-
Culture medium (e.g., BEGM)
-
Inverted microscope with a high-speed digital camera (≥100 frames per second)
-
Environmental chamber to maintain 37°C and 5% CO₂
-
CBF analysis software (e.g., SAVA, or custom scripts using Fourier analysis)
-
This compound solution
Methodology:
-
Cell Culture: Culture HBECs on permeable supports until fully differentiated at an air-liquid interface (typically 21-28 days), as evidenced by the presence of beating cilia.
-
Treatment: Add this compound at various concentrations (e.g., 10 µM, 30 µM, 100 µM) to the basolateral medium. Use medium without the compound as a negative control. Incubate for a predetermined time (e.g., 24 hours).
-
Image Acquisition:
-
Place the cell culture insert onto the microscope stage within the environmental chamber.
-
Focus on the ciliated cell layer.
-
Record high-speed videos (e.g., 10 seconds) from multiple randomly selected fields of view for each condition.
-
-
CBF Analysis:
-
Import the video files into the analysis software.
-
The software will analyze the change in pixel intensity over time in a region of interest, applying a Fast Fourier Transform (FFT) to determine the dominant frequency.
-
The peak of the FFT power spectrum corresponds to the CBF in Hertz (Hz).
-
-
Data Analysis: Calculate the mean CBF for each treatment condition. Compare the CBF of ambroxol-treated cells to the control group using appropriate statistical tests (e.g., ANOVA). An increase in CBF indicates a positive secretomotor effect.
Protocol: Quantification of Inflammatory Cytokines in Bronchoalveolar Lavage Fluid (BALF)
Objective: To measure the effect of ambroxol on the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the airways.
Materials:
-
Bronchoalveolar lavage fluid (BALF) collected from study subjects.
-
Centrifuge
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for human TNF-α and IL-1β.
-
Microplate reader
-
BCA Protein Assay Kit
Methodology:
-
Sample Collection: Perform bronchoalveolar lavage on patients according to standard clinical procedures.
-
Sample Processing:
-
Centrifuge the collected BALF at 400 x g for 10 minutes at 4°C to pellet cells.
-
Carefully collect the supernatant and store it at -80°C until analysis.
-
-
Protein Normalization: Determine the total protein concentration in the BALF supernatant using a BCA assay to normalize cytokine levels.
-
ELISA Procedure:
-
Thaw BALF samples on ice.
-
Perform the ELISA according to the manufacturer’s instructions. This typically involves:
-
Adding standards, controls, and samples to a microplate pre-coated with a capture antibody.
-
Incubating to allow the cytokine to bind.
-
Washing the plate, then adding a detection antibody.
-
Incubating, washing, and adding a substrate solution (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the standards.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Normalize the cytokine concentration to the total protein concentration.
-
Compare the normalized cytokine levels between the ambroxol-treated and placebo groups. A reduction in cytokine levels indicates an anti-inflammatory effect.
-
Dosage and Administration in Clinical Trials
The dosage of this compound can vary depending on the formulation and the severity of the condition. The following table summarizes dosages used in clinical research for chronic bronchitis.
Table 3: this compound Dosage Regimens
| Formulation | Dosage | Frequency | Duration | Reference |
| Immediate-Release Tablet/Syrup | 30 mg | Three times daily | Varies | [13][14] |
| Immediate-Release Tablet/Syrup | 60 - 120 mg (total) | 2-3 divided doses | Varies | [6][15] |
| Slow-Release (Retard) Capsule | 75 mg | Once daily | 6 months | [12][15] |
| Adjuvant to Antibiotics | Not specified | Not specified | Until symptom resolution | [1][11] |
Conclusion
This compound is a well-established and effective agent for the management of chronic bronchitis. Its benefits extend beyond simple mucus thinning to include enhanced mucus transport, anti-inflammatory action, and antioxidant effects.[5] The provided protocols offer a robust framework for researchers and drug development professionals to further investigate the mechanisms of ambroxol and to evaluate novel compounds aimed at treating chronic inflammatory airway diseases. Future research could focus on its long-term effects on lung function decline and its potential in personalized medicine approaches for specific COPD phenotypes.
References
- 1. alternative-therapies.com [alternative-therapies.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambroxol - Resurgence of an old molecule as an anti-inflammatory agent in chronic obstructive airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. verification.fda.gov.ph [verification.fda.gov.ph]
- 7. benchchem.com [benchchem.com]
- 8. Efficacy and safety of inhaled ambroxol solution in improving sputum of lower respiratory tract infection in children: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Clinical Efficacy of Combining this compound with Antibiotics for the Treatment of Chronic Bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. medicoverhospitals.in [medicoverhospitals.in]
- 15. mims.com [mims.com]
Application Notes and Protocols: Utilizing Ambroxol Hydrochloride in Combination Therapy for Respiratory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol (B1667023) hydrochloride is a well-established mucoactive agent used in the treatment of a variety of acute and chronic respiratory diseases.[1][2] Its primary mechanism of action involves the stimulation of surfactant synthesis, leading to its mucokinetic and secretagogue properties, which promote mucus clearance and facilitate expectoration.[1] Beyond its mucolytic effects, ambroxol exhibits a range of pharmacodynamic properties, including anti-inflammatory, antioxidant, and local anesthetic effects.[3][4] These multifaceted properties make it an excellent candidate for combination therapy, aiming to achieve synergistic effects and address the complex pathophysiology of respiratory diseases from multiple angles.
Recent research has highlighted the benefits of combining ambroxol with other drug classes, such as antibiotics, bronchodilators, and corticosteroids, to enhance therapeutic outcomes in conditions like chronic obstructive pulmonary disease (COPD), bronchitis, asthma, and pneumonia.[5][6][7][8] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in exploring and evaluating the efficacy of Ambroxol hydrochloride in combination therapy.
Mechanisms of Synergistic Action
Ambroxol's synergistic potential stems from its ability to:
-
Enhance Antibiotic Penetration: Ambroxol can increase the concentration of certain antibiotics, such as amoxicillin (B794) and cefuroxime, in bronchial secretions, potentially leading to improved efficacy against bacterial respiratory infections.[4][6]
-
Attenuate Inflammation: By inhibiting the release of pro-inflammatory cytokines like TNF-α and IL-6, ambroxol can complement the action of anti-inflammatory drugs and reduce airway inflammation.[3][9]
-
Combat Oxidative Stress: Ambroxol's antioxidant properties help protect respiratory tissues from oxidative damage, a key factor in the pathogenesis of chronic respiratory diseases.[3][10] This can be synergistic with other antioxidants or drugs that reduce inflammation-induced oxidative stress.
-
Improve Mucociliary Clearance: By reducing mucus viscosity and increasing ciliary beat frequency, ambroxol facilitates the removal of airway secretions, which can be beneficial when combined with bronchodilators that open the airways.[1][11]
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating this compound in combination therapies for various respiratory diseases.
Table 1: Ambroxol in Combination with Antibiotics
| Indication | Combination Therapy | Key Findings | Reference |
| Chronic Bronchitis | Ambroxol + Cefmetazole | Symptom disappearance time reduced by 3.3 days; Total effective rate increased by 9%; FEV1 increased by 22.64%; FVC increased by 31.64%; FEV1/FVC increased by 9.79% compared to antibiotics alone. | [12][13] |
| Bronchopneumonia (Children) | Ambroxol + Amoxicillin/Clavulanate | Significantly lower levels of WBC, CRP, IL-6, and TNF-α; Shorter duration of fever, cough, asthma, and pulmonary rales compared to antibiotics alone. | [14][15] |
| Bacterial Pneumonia (Mice) | Ambroxol + Loquat Syrup | Significantly increased volume of expectorated saliva with higher bacterial content, and diminished bacterial burden in the lungs compared to either agent alone. | [16] |
Table 2: Ambroxol in Combination with Bronchodilators and Other Therapies
| Indication | Combination Therapy | Key Findings | Reference |
| COPD | Ambroxol + Salbutamol | Addresses both mucus hypersecretion and bronchoconstriction, leading to improved lung function and quality of life. | [5] |
| COPD | Ambroxol + Rehabilitation Training | Significantly higher levels of SaO2 and PaO2, and improved lung function indexes compared to rehabilitation training alone. | [17] |
| COPD with Pulmonary Infection (Elderly) | Ambroxol + Pulmonary Rehabilitation | Shorter clinical symptom resolution time; Higher oxygen saturation levels; Lower levels of inflammatory factors (e.g., IL-6) and significant improvement in lung function index compared to Ambroxol alone. | [18] |
| Severe Pneumonia (Children) | Aerosolized Ambroxol + Terbutaline | Improved immune function and suppressed inflammatory reaction. | [19] |
| Asthmatic Bronchitis | Ambroxol + Conventional Treatment | Total effective rate of 96.7% vs. 73.3% with conventional treatment alone; Shorter disappearance time of symptoms and better recovery of pulmonary function. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in combination therapy.
Protocol 1: In Vitro Synergy Testing Using Checkerboard Assay
This protocol determines the synergistic, additive, indifferent, or antagonistic effect of Ambroxol in combination with an antibiotic against a respiratory pathogen.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB) or other appropriate bacterial culture medium
-
Bacterial inoculum of the test organism (e.g., Pseudomonas aeruginosa, Streptococcus pneumoniae) standardized to 0.5 McFarland
-
Stock solutions of this compound and the antibiotic of interest
-
Multichannel pipette
-
Incubator (35°C)
-
Microplate reader
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of this compound and the antibiotic in MHB in separate tubes. The concentration range should typically span from 1/8 to 4 times the Minimum Inhibitory Concentration (MIC) of each drug.
-
-
Plate Setup:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Add 50 µL of the Ambroxol dilutions horizontally across the plate (e.g., rows B-H).
-
Add 50 µL of the antibiotic dilutions vertically down the plate (e.g., columns 2-11).
-
This creates a checkerboard of varying drug concentrations.
-
Row A should contain only antibiotic dilutions (Ambroxol control), and column 1 should contain only Ambroxol dilutions (antibiotic control). Well H12 serves as a growth control (no drugs).
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 35°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by visual inspection of turbidity or by using a microplate reader. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Checkerboard Assay Workflow
Protocol 2: In Vivo Evaluation of Anti-inflammatory Effects in a Murine Model of Acute Lung Injury
This protocol describes the induction of acute lung injury (ALI) in mice using lipopolysaccharide (LPS) to assess the anti-inflammatory effects of Ambroxol in combination with another therapeutic agent.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and the combination drug
-
Anesthesia (e.g., ketamine/xylazine)
-
Intratracheal instillation device
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
Materials for bronchoalveolar lavage (BAL)
Procedure:
-
Animal Groups:
-
Group 1: Control (saline instillation + vehicle treatment)
-
Group 2: LPS + vehicle treatment
-
Group 3: LPS + Ambroxol treatment
-
Group 4: LPS + Combination drug treatment
-
Group 5: LPS + Ambroxol and combination drug treatment
-
-
Induction of ALI:
-
Anesthetize mice via intraperitoneal injection.
-
Intratracheally instill LPS (e.g., 5 mg/kg) in a small volume of sterile saline (e.g., 50 µL). Control animals receive saline only.
-
-
Drug Administration:
-
Administer Ambroxol and/or the combination drug at predetermined doses and routes (e.g., intraperitoneal, oral gavage) at a specified time point relative to LPS instillation (e.g., 1 hour before or after).
-
-
Sample Collection (24-48 hours post-LPS):
-
Euthanize mice and perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of PBS (e.g., 3 x 0.5 mL) through a tracheal cannula.
-
-
Analysis of BAL Fluid:
-
Centrifuge the BAL fluid to pellet the cells.
-
Use the supernatant to measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
The cell pellet can be used for differential cell counts to assess neutrophil infiltration.
-
-
Data Analysis:
-
Compare the cytokine levels and cell counts between the different treatment groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in inflammatory markers in the combination therapy group compared to single-drug groups indicates a synergistic or additive anti-inflammatory effect.
-
References
- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journalarrb.com [journalarrb.com]
- 3. (218f) Viscoelastic Response of Mucus on Live Epithelial Cell Cultures | AIChE [proceedings.aiche.org]
- 4. yapindo-cdn.b-cdn.net [yapindo-cdn.b-cdn.net]
- 5. Animal model of acute lung injury (ALI) and treatment [bio-protocol.org]
- 6. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 7. In vitro evaluation of the ciliary beat frequency of the rat nasal epithelium using a high-speed digital imaging system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thorax.bmj.com [thorax.bmj.com]
- 10. Bronchoalveolar lavage cytokines are of minor value to diagnose complications following lung transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of adjuvant therapy with this compound in elderly chronic obstructive pulmonary disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. imperialbrandsscience.com [imperialbrandsscience.com]
- 13. cambridge.org [cambridge.org]
- 14. Protein carbonyl measurement by a sensitive ELISA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytokine Concentrations in Bronchoalveolar Lavage Fluid from Horses with Neutrophilic Inflammatory Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 17. Methods to measure and analyze ciliary beat activity: Ca2+ influx-mediated cilia mechanosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Mucus Microrheology Measured on Human Bronchial Epithelium Culture [frontiersin.org]
- 19. Enhancement of Mucus Production in Eukaryotic Cells and Quantification of Adherent Mucus by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ambroxol Hydrochloride in Parkinson's Disease Dementia (PDD) Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ambroxol (B1667023) hydrochloride in the context of Parkinson's disease dementia (PDD) clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Ambroxol hydrochloride in Parkinson's disease dementia?
This compound, a commonly used mucolytic, is being investigated as a potential disease-modifying therapy for Parkinson's disease and its associated dementia.[1][2][3] Its primary proposed mechanism of action is as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase).[3][4][5] Mutations in the GBA1 gene, which encodes for GCase, are a significant genetic risk factor for Parkinson's disease.[3][6] These mutations can lead to reduced GCase activity, which is thought to impair the clearance of α-synuclein, a protein that aggregates in the brains of individuals with Parkinson's disease.[3][7] Ambroxol is believed to stabilize the GCase enzyme, increasing its activity and thereby enhancing the clearance of α-synuclein.[3][4][7]
Q2: What are the typical dosages of this compound used in PDD clinical trials?
Several Phase II clinical trials have investigated a range of oral dosages for this compound in patients with Parkinson's disease or PDD. The selection of a specific dosage often depends on the trial's phase, primary endpoints, and the patient population (e.g., presence of GBA1 mutations). Common daily dosages that have been studied include:
Some trials have employed a dose titration schedule to improve tolerability.[11][12]
Q3: What are the primary and secondary outcome measures in these clinical trials?
The primary and secondary outcome measures in clinical trials of Ambroxol for PDD are designed to assess its safety, tolerability, and efficacy.
-
Primary Outcomes: These often include cognitive assessments such as the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) and global clinical impressions of change, like the Clinician's Global Impression of Change (CGIC).[8][9][13] Motor function is also a key primary outcome in some studies, measured by scales like the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) part III.[6]
-
Secondary Outcomes: A broader range of assessments fall under secondary outcomes, including non-motor symptoms, quality of life questionnaires, and various biomarkers.[6] Key biomarkers include GCase activity in lymphocytes and cerebrospinal fluid (CSF), levels of α-synuclein, and markers of neurodegeneration such as glial fibrillary acidic protein (GFAP).[1][7][14][15] Neuroimaging techniques like MRI are also used to track disease progression.[6][15]
Q4: Has Ambroxol demonstrated efficacy in clinical trials for PDD?
Phase II trials have shown that Ambroxol is generally safe and well-tolerated in patients with PDD.[1][8][14] The drug has demonstrated target engagement, meaning it successfully crosses the blood-brain barrier and increases GCase activity.[8][9] However, these trials have not consistently met their primary cognitive or motor endpoints.[1][9][16] Some studies have reported promising signals, such as the stabilization of psychiatric symptoms and a reduction in the neurodegenerative biomarker GFAP in the treatment group compared to placebo.[2][4][14] Notably, some evidence suggests that patients with GBA1 mutations may show a better response to treatment.[4][16] Further larger-scale studies are needed to confirm the clinical efficacy of Ambroxol in PDD.[1]
Troubleshooting Guides
Issue 1: Managing Gastrointestinal Adverse Events
-
Problem: Patients administered higher doses of this compound may experience gastrointestinal side effects, such as nausea.[8][17]
-
Troubleshooting Steps:
-
Dose Titration: Implement a gradual dose escalation schedule at the beginning of the trial to allow patients to acclimate to the medication.[11][12]
-
Administration with Food: Advise patients to take Ambroxol with meals to potentially reduce gastric irritation.
-
Dose Adjustment: If gastrointestinal issues persist and are significant, consider a protocol-defined dose reduction to the highest tolerated dose.[11]
-
Symptomatic Treatment: For mild symptoms, consider the use of anti-nausea medications as permitted by the study protocol.
-
Issue 2: High Placebo Response and Variability in Cognitive Data
-
Problem: Clinical trials in neurodegenerative diseases often face challenges with high placebo response rates and significant variability in cognitive and motor outcomes, which can mask potential treatment effects.
-
Troubleshooting Steps:
-
Strict Patient Selection: Implement rigorous inclusion and exclusion criteria to ensure a more homogenous patient population. Consider stratifying randomization based on disease severity or genetic status (GBA1 mutation carriers vs. non-carriers).[16]
-
Standardized Rater Training: Ensure all clinical raters are thoroughly trained and calibrated on the assessment scales (e.g., ADAS-Cog, MDS-UPDRS) to minimize inter-rater variability.
-
Objective Biomarkers: Utilize objective biomarkers (e.g., CSF GCase activity, GFAP, neuroimaging) as secondary or exploratory endpoints to provide more direct evidence of target engagement and potential neuroprotective effects, which may be less susceptible to placebo effects.[6][15]
-
Issue 3: Lack of Significant Improvement in Primary Cognitive Endpoints
-
Problem: A phase II trial may show target engagement (e.g., increased GCase activity) but fail to demonstrate a statistically significant improvement in the primary cognitive outcomes.[9][16]
-
Troubleshooting Steps:
-
Subgroup Analysis: Conduct pre-specified subgroup analyses to explore if there is a differential treatment effect in certain populations, such as patients with GBA1 mutations.[16]
-
Biomarker Correlation: Analyze the correlation between changes in biomarkers (e.g., GCase activity, α-synuclein, GFAP) and clinical outcomes to support the biological plausibility of the drug's mechanism of action.
-
Review of Trial Duration and Endpoints: For future trials, consider if a longer treatment duration is needed to observe cognitive benefits. Also, evaluate if the chosen primary endpoint is the most sensitive to change for the specific patient population and disease stage.
-
Focus on Disease Modification: Emphasize secondary and exploratory endpoints that may indicate disease modification, such as changes in neurodegenerative biomarkers or rates of disease progression, to inform the design of subsequent phase III trials.[1][4]
-
Data Presentation
Table 1: Summary of Dosages in this compound Clinical Trials for Parkinson's Disease and PDD
| Trial Identifier/Study Name | Dosage(s) Investigated | Patient Population | Trial Duration |
| NCT02914366 | 525 mg/day, 1050 mg/day | Parkinson's Disease Dementia | 52 weeks |
| AMBITIOUS (NCT05287503) | 1.2 g/day | Parkinson's Disease with GBA mutation | 52 weeks |
| GREAT (NCT05830396) | 1800 mg/day | Parkinson's Disease with GBA mutation | 48 weeks |
| ISRCTN Registry | 1260 mg/day | Parkinson's Disease | 104 weeks |
Table 2: Key Biomarker Findings from a Phase II PDD Trial
| Biomarker | Ambroxol High-Dose Group | Placebo Group | Significance |
| Plasma Ambroxol Concentration (µM) | Mean (SD): 7.48 (3.17) | Not Applicable | Demonstrates drug absorption |
| CSF Ambroxol Concentration (µM) | Mean (SD): 0.73 (0.07) | Not Applicable | Confirms blood-brain barrier penetration |
| Lymphocyte GCase Activity (nmol/h/mg) | Higher at week 26 (Mean: 12.45) | Lower at week 26 (Mean: 8.50) | P = .05, indicating target engagement |
| Plasma GFAP | Stable over 52 weeks | Increased over 52 weeks | Suggests potential neuroprotective effect |
Data synthesized from NCT02914366 trial results.[8][13]
Experimental Protocols
Protocol 1: Assessment of GCase Activity in Lymphocytes
-
Blood Collection: Collect whole blood samples from participants in EDTA-containing tubes at baseline and specified follow-up time points.
-
Lymphocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs), which include lymphocytes, using Ficoll-Paque density gradient centrifugation.
-
Cell Lysis: Lyse the isolated lymphocytes using a suitable buffer (e.g., containing Triton X-100 and sodium taurocholate) to release cellular proteins, including GCase.
-
Protein Quantification: Determine the total protein concentration in the lysate using a standard method, such as the bicinchoninic acid (BCA) assay, for normalization.
-
GCase Activity Assay:
-
Incubate a known amount of protein lysate with a fluorogenic GCase substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
The reaction should be carried out in a buffer at the optimal pH for GCase activity (e.g., citrate/phosphate buffer, pH 5.4).
-
To inhibit the activity of non-lysosomal β-glucosidases, include a specific inhibitor like conduritol-B-epoxide (CBE) in a parallel set of reactions.
-
Stop the reaction after a defined incubation period by adding a high pH stop buffer (e.g., glycine-NaOH).
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer.
-
-
Data Analysis: Calculate the GCase activity as the amount of 4-MU produced per unit of time per milligram of total protein (e.g., nmol/h/mg).
Mandatory Visualizations
Caption: Proposed mechanism of Ambroxol in enhancing GCase activity and α-synuclein clearance.
Caption: General workflow for a randomized, placebo-controlled clinical trial of Ambroxol.
References
- 1. Trial Results: Ambroxol Safe in PDD, But No Clear Evidence of Benefit - Lewy Body Dementia Association [lbda.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Ambroxol as a novel disease-modifying treatment for Parkinson’s disease dementia: protocol for a single-centre, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. independent.co.uk [independent.co.uk]
- 6. Study protocol of the GRoningen early-PD Ambroxol treatment (GREAT) trial: a randomized, double-blind, placebo-controlled, single center trial with ambroxol in Parkinson patients with a GBA mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Ambroxol as a Treatment for Parkinson Disease Dementia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ambroxol Shows Target Engagement but No Cognitive Benefit in Individuals with Parkinson Disease Dementia - - Practical Neurology [practicalneurology.com]
- 10. neurologyopen.bmj.com [neurologyopen.bmj.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Study protocol of the GRoningen early-PD Ambroxol treatment (GREAT) trial: a randomized, double-blind, placebo-controlled, single center trial with ambroxol in Parkinson patients with a GBA mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vjneurology.com [vjneurology.com]
- 17. ISRCTN [isrctn.com]
Improving the yield and purity of Ambroxol hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Ambroxol (B1667023) hydrochloride synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Ambroxol hydrochloride.
Question: My final yield of this compound is lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield in this compound synthesis can stem from several factors throughout the process. Here are some common causes and troubleshooting steps:
-
Incomplete Condensation Reaction: The initial formation of the Schiff base between 2-amino-3,5-dibromobenzaldehyde (B195418) and trans-4-aminocyclohexanol (B47343) is critical. Ensure the reaction goes to completion by:
-
Monitoring the reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials.[1]
-
Optimizing reaction time and temperature: Refluxing in methanol (B129727) for 3 to 8 hours at 60-65°C is a common condition.[1] Insufficient time or temperature may lead to an incomplete reaction.
-
-
Inefficient Reduction: The reduction of the Schiff base to Ambroxol is a key step.
-
Choice of reducing agent: Sodium borohydride (B1222165) is a commonly used reducing agent.[1] The amount and addition rate can influence the reaction's success.
-
Temperature control: The reduction is typically carried out at a lower temperature (e.g., cooling to 30-40°C before adding the reducing agent) to control the reaction rate and minimize side reactions.[1]
-
-
Losses during Workup and Purification: Significant product loss can occur during extraction, washing, and crystallization steps.
-
pH adjustment for precipitation: Carefully adjust the pH to 1-2 with hydrochloric acid to ensure complete precipitation of the hydrochloride salt.[1]
-
Crystallization conditions: Allow sufficient time for crystallization at a low temperature (e.g., 0-5°C for 4-8 hours) to maximize the recovery of the product.[1]
-
Recrystallization solvent: Using an appropriate solvent system for recrystallization, such as a methanol-water mixture, is crucial for obtaining high purity without significant loss of yield.[1]
-
Question: The purity of my this compound is below 99.5%. How can I identify and reduce impurities?
Answer:
High purity is essential for pharmaceutical applications. If you are facing purity issues, consider the following:
-
Identify the Impurities:
-
Common Impurities: The European Pharmacopoeia lists several known impurities (A, B, C, D, and E).[2] These can arise from side reactions or unreacted starting materials.
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC) is the standard method for identifying and quantifying impurities in this compound.
-
-
Strategies for Reducing Impurities:
-
Starting Material Purity: Ensure the purity of your starting materials, 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol, as impurities in these can carry through the synthesis.
-
Control of Reaction Conditions:
-
Side reactions can be minimized by carefully controlling reaction parameters such as temperature and reaction time. For instance, protecting the amino group of the starting material can prevent side reactions.[3]
-
A "one-pot" synthesis approach, where intermediates are not isolated, can sometimes reduce the chances of impurity formation during intermediate workup steps.[1]
-
-
Effective Purification:
-
Recrystallization: This is the most effective method for purifying crude this compound. A detailed recrystallization protocol is provided below.
-
Activated Carbon Treatment: Decolorizing the solution with activated carbon during recrystallization can remove colored impurities.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthesis route for this compound?
A1: A common and effective route involves the condensation of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol to form a Schiff base, followed by in-situ reduction with a reducing agent like sodium borohydride, and finally, salt formation with hydrochloric acid to yield this compound.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis during process development, Near-Infrared (NIR) spectroscopy combined with chemometric methods can be employed.[5][6]
Q3: What are the critical parameters in the recrystallization step for achieving high purity?
A3: The critical parameters for successful recrystallization are:
-
Solvent System: A mixture of solvents, such as methanol and water, is often used to achieve the desired solubility profile (high solubility at high temperatures and low solubility at low temperatures).[1]
-
Dissolution Temperature: The crude product should be completely dissolved in the solvent at an elevated temperature (e.g., reflux).[1]
-
Cooling Rate: A slow and controlled cooling process is crucial for the formation of pure, well-defined crystals. Rapid cooling can lead to the precipitation of impurities along with the product.
-
Crystallization Time and Temperature: Allowing the solution to stand at a low temperature (e.g., 0-5°C) for a sufficient amount of time (e.g., 8 hours) maximizes the yield of pure crystals.[1]
Quantitative Data Presentation
Table 1: Comparison of different reaction conditions on the yield and purity of crude this compound.
| Starting Aldehyde (10.0g) | Starting Amine (g) | Solvent (100ml) | Reaction Time (h) | Reducing Agent | Crude Yield (%) | Crude Purity (%) | Reference |
| 2-amino-3,5-dibromo benzaldehyde | trans-4-amino hexalin (5.0g) | Methanol | 6 | Sodium borohydride (2.1g) | 81.4 | 99.30 | [1] |
| 2-amino-3,5-dibromobenzaldehyde | trans-4-amino hexalin (5.0g) | Methanol | 3 | Sodium borohydride (1.63g) | 87.5 | 99.48 | [1] |
| 2-amino-3,5-dibromobenzaldehyde | trans-4-amino hexalin (4.53g) | Methanol | 8 | Lithium aluminum hydride (1.63g) | 82.8 | 99.27 | [1] |
| 2-amino-3,5-dibromobenzaldehyde | trans-4-amino hexalin (5.0g) | Ethanol | 4 | Sodium borohydride (2.1g) | 84.8 | 99.35 | [1] |
| 2-amino-3,5-dibromobenzaldehyde | trans-4-amino hexalin (5.0g) | Isopropanol | 5 | Sodium borohydride (2.1g) | 86.2 | 99.18 | [1] |
| 2-amino-3,5-dibromobenzaldehyde | trans-4-amino hexalin (6.2g) | Acetone | 6 | Sodium borohydride (1.63g) | 85.5 | 99.37 | [1] |
Experimental Protocols
Protocol 1: "One-Pot" Synthesis of this compound [1]
-
Condensation:
-
In a reaction flask, add 100 ml of methanol, 10.0 g (35.9 mmol) of 2-amino-3,5-dibromobenzaldehyde, and 5.0 g (43.4 mmol) of trans-4-aminocyclohexanol.
-
Heat the mixture to reflux (60-65°C) under stirring.
-
Maintain the reaction at reflux for 6 hours, monitoring for completion by TLC.
-
-
Reduction:
-
Cool the reaction mixture to 30-40°C.
-
Add 2.1 g (55.5 mmol) of sodium borohydride in portions.
-
Stir the mixture for 6 hours at this temperature, monitoring for completion by TLC.
-
-
Salification and Precipitation:
-
Cool the reaction solution to 10-20°C.
-
Under stirring, adjust the pH to 1 with hydrochloric acid solution.
-
Cool the mixture to 5-10°C and allow it to crystallize for 6 hours.
-
-
Isolation:
-
Filter the precipitate, wash with a small amount of cold solvent, and dry to obtain the crude this compound.
-
Protocol 2: Recrystallization of this compound [1]
-
Dissolution:
-
Take 10 g of crude this compound and add it to 70 ml of a 30% methanol aqueous solution.
-
Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
-
Decolorization:
-
Add a small amount of activated carbon to the hot solution and continue to reflux for 10-15 minutes.
-
-
Hot Filtration:
-
Filter the hot solution to remove the activated carbon.
-
-
Crystallization:
-
Cool the filtrate to 0-5°C and let it stand for 8 hours to allow for crystallization.
-
-
Isolation:
-
Filter the crystals, wash with a small amount of the cold recrystallization solvent, and dry to obtain the pure this compound.
-
Visualizations
Caption: Chemical synthesis pathway of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. CN103012167A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN103073439A - Synthesis method of this compound compound - Google Patents [patents.google.com]
- 3. CN103073439B - Synthesis method of this compound compound - Google Patents [patents.google.com]
- 4. CN103073438A - this compound compound refining method - Google Patents [patents.google.com]
- 5. Monitoring of the manufacturing process for this compound tablet using NIR-chemometric methods: compression ef… [ouci.dntb.gov.ua]
- 6. Monitoring of the manufacturing process for this compound tablet using NIR-chemometric methods: compression effect on content uniformity model and relevant process parameters testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Dose Ambroxol Hydrochloride Capsule Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the formulation of high-dose Ambroxol (B1667023) hydrochloride capsules.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of high-dose Ambroxol hydrochloride capsules in a question-and-answer format.
Issue 1: Poor Powder Flowability and Capsule Weight Variation
-
Question: My this compound powder blend is exhibiting poor flow properties, leading to significant weight variation in the filled capsules. How can I improve this?
-
Answer: this compound is known for its strong cohesive properties and poor flowability.[1][2] To mitigate this, the incorporation of a glidant is highly recommended. Colloidal silicon dioxide (silica) at a concentration of around 1% of the active pharmaceutical ingredient (API) weight can significantly improve the flow properties of the powder blend.[1][2] Additionally, using a suitable diluent like lactose (B1674315) monohydrate can help to improve the overall flow of the formulation.[1][2] It is also crucial to optimize the blending process to ensure a homogenous mixture. Minimizing the number of weighing and homogenization steps can help reduce variability.[1]
Issue 2: Non-Uniform Drug Content and High Acceptance Values (AV)
-
Question: I am observing non-uniformity in the drug content of my high-dose this compound capsules, with Acceptance Values (AV) exceeding the specified limits (≤ 15.0). What are the likely causes and solutions?
-
Answer: High AV values are indicative of a non-homogeneous powder mixture and significant variation in capsule content.[1] This is often a direct consequence of the poor flow properties and cohesiveness of this compound.[1][2] To address this, in addition to using glidants and diluents as mentioned above, it is critical to optimize the formulation and manufacturing process. Modifications to the formulation, such as adjusting excipient ratios, and optimizing the blending process to ensure uniform distribution of the API are crucial steps.[1][3] For instance, a study on 75 mg and 200 mg this compound capsules found that initial batches had AV values ranging from 12.4 to 17.6, indicating non-uniformity. By optimizing the 75 mg formulation, they were able to achieve AV values between 12.4 and 14.9, meeting the specified criteria.[1][3]
Issue 3: Inadequate Dissolution Rate
-
Question: The dissolution profile of my high-dose this compound capsules is slow and does not meet the required specifications (e.g., >80% dissolution within 15 minutes). What formulation strategies can I employ to enhance dissolution?
-
Answer: While this compound is slightly soluble in water, achieving rapid dissolution, especially at high doses, can be challenging.[4] The particle size of the API can play a significant role; smaller particles generally dissolve faster.[5] The choice of excipients is also critical. While a study on optimized 75 mg capsules showed rapid dissolution with over 80% of the drug released within 15 minutes using lactose monohydrate and silica, other approaches can be considered for further enhancement.[1][3] For challenging formulations, techniques like the use of co-solvents (e.g., propylene (B89431) glycol, glycerin) in liquid-filled capsules or the preparation of nanosuspensions can significantly improve solubility and dissolution rates.[4][6][7]
Issue 4: API and Formulation Stability
-
Question: I am concerned about the stability of this compound in my high-dose capsule formulation, particularly degradation under certain storage conditions. How can I ensure the stability of the final product?
-
Answer: this compound can be susceptible to degradation, particularly through oxidation and hydrolysis under acidic or alkaline conditions.[8][9] Stability studies have shown that the physical properties and drug release profiles of this compound formulations can change over time, especially at elevated temperatures and humidity.[10] To enhance stability, consider the following:
-
Excipient Selection: Use of antioxidants and buffering agents can help prevent oxidative and pH-related degradation.[11]
-
Solubilizers with Stabilizing Effects: Propylene glycol has been shown to improve the stability of this compound solutions.[4][6]
-
Packaging: Proper packaging, such as using aluminum-PVDC blisters, can protect the capsules from environmental factors like moisture and light.[10]
-
Accelerated Stability Testing: Conduct thorough stability studies under accelerated conditions (e.g., 40°C/75% RH) to predict the shelf-life and identify potential degradation pathways.[10][12]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating high-dose this compound capsules?
A1: The main challenges stem from the physicochemical properties of this compound itself. These include:
-
Poor Flowability and Cohesiveness: This leads to difficulties in handling the powder, resulting in weight variation and non-uniform content in the capsules.[1][2]
-
Solubility: this compound is slightly soluble in water, which can pose challenges for achieving rapid dissolution, a critical parameter for bioavailability.[4][13]
-
Stability: The drug can be prone to degradation, necessitating careful selection of excipients and packaging to ensure product stability over its shelf life.[8][9][10]
Q2: What excipients are commonly used in high-dose this compound capsule formulations?
A2: Based on formulation studies, the following excipients are commonly employed:
-
Diluents: Lactose monohydrate is a frequently used diluent to increase the bulk of the formulation and improve flow.[1][2]
-
Glidants: Colloidal silicon dioxide (silica) is added to improve the flow properties of the powder blend.[1][2]
-
Solubilizers/Stabilizers: For liquid or semi-solid formulations, propylene glycol and glycerin can be used to enhance solubility and stability.[4][6]
Q3: How can I improve the bioavailability of high-dose this compound?
A3: Enhancing the dissolution rate is a key strategy to improve bioavailability. This can be achieved through various techniques, including:
-
Particle Size Reduction: Micronization of the API can increase the surface area available for dissolution.[5]
-
Solubility Enhancement Techniques: Methods such as the formation of nanosuspensions or the use of co-solvents can significantly increase the solubility of Ambroxlo hydrochloride.[7][14]
-
Sustained-Release Formulations: While the goal may not always be sustained release, the technologies used in such formulations, like the use of hydrophilic polymers, can sometimes improve overall drug exposure.[15][16]
Q4: What are the critical quality attributes to monitor during the development of high-dose this compound capsules?
A4: The following critical quality attributes should be closely monitored:
-
Content Uniformity: To ensure each capsule delivers the correct dose. This is typically assessed by determining the Acceptance Value (AV).[1][3]
-
Dissolution: To ensure the drug is released from the capsule at an appropriate rate.
-
Stability: To ensure the product maintains its quality, safety, and efficacy throughout its shelf life. This includes monitoring for degradation products.[1][10]
-
Powder Flow Properties: To ensure consistent and reproducible capsule filling.[2]
Quantitative Data Summary
The following table summarizes the impact of formulation optimization on the content uniformity of this compound capsules, as reported in a study developing 75 mg and 200 mg capsules.
| Formulation Stage | Capsule Strength | Ambroxol Content (%) | Acceptance Value (AV) | Specification Met |
| Initial Batches | 75 mg & 200 mg | 89.1% - 92.7% | 12.4 - 17.6 | No (AV > 15.0) |
| Optimized Batches | 75 mg | 93.9% - 96.5% | 12.4 - 14.9 | Yes (AV ≤ 15.0) |
Data sourced from a study on the product development of high-dose Ambroxol HCl capsules.[1][3]
Experimental Protocols
1. Content Uniformity Testing (Based on European Pharmacopoeia)
-
Objective: To determine the uniformity of dosage units for high-dose this compound capsules.
-
Methodology:
-
Randomly select 10 capsules from a batch.
-
Individually weigh each capsule.
-
Carefully open each capsule and remove the contents.
-
Weigh the empty capsule shell and calculate the net weight of the contents for each capsule.
-
Assay the active substance in the contents of each of the 10 capsules using a validated analytical method (e.g., HPLC-UV).
-
Calculate the individual content of the active substance in each of the 10 capsules, expressed as a percentage of the label claim.
-
Calculate the Acceptance Value (AV) using the formula specified in the European Pharmacopoeia (2.9.40). The batch complies if the AV is less than or equal to 15.0.
-
2. Dissolution Testing
-
Objective: To evaluate the in-vitro dissolution rate of high-dose this compound capsules.
-
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of a suitable dissolution medium (e.g., pH 1.2 buffer for 2 hours, followed by pH 6.8 buffer).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure: a. Place one capsule in each dissolution vessel. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, and 60 minutes). c. Replace the withdrawn volume with fresh dissolution medium. d. Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., UV-VIS spectrophotometry or HPLC-UV).
-
Acceptance Criteria: For rapid dissolution, typically >80% of the labeled amount of this compound should dissolve within a specified time (e.g., 15 or 30 minutes).[1][3]
-
Visualizations
Caption: Experimental workflow for high-dose Ambroxol HCl capsule formulation and troubleshooting.
Caption: Troubleshooting logic for content uniformity issues in Ambroxol HCl capsule formulation.
References
- 1. Product Development of High-Dose Ambroxol HCl Capsules for an n-of-1 Clinical Trial Involving Dutch Patients with Gaucher Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A method for improving the stability of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 6. CN102258462A - Method for improving stability of ambroxolhydrochloride - Google Patents [patents.google.com]
- 7. ajptonline.com [ajptonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. CN104606132A - Method for dissolving this compound raw materials - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. ijcsrr.org [ijcsrr.org]
- 15. This compound Loaded Gastro-Retentive Nanosuspension Gels Potentiate Anticancer Activity in Lung Cancer (A549) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Ambroxol Hydrochloride
Welcome to the technical support center for Ambroxol (B1667023) hydrochloride (AMB-HCl) formulation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve challenges related to the poor solubility of AMB-HCl in drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of Ambroxol hydrochloride in common solvents?
This compound is sparingly soluble in water and slightly soluble in ethanol.[1][2][3][4] Its aqueous solubility is approximately 5 mg/mL.[1][2] The molecule's stability can be compromised in alkaline environments or under an oxygen atmosphere.[5]
Q2: How does pH influence the dissolution rate of this compound?
The dissolution rate of AMB-HCl is pH-dependent. Studies have shown that its dissolution is highest at a low pH, simulating gastric fluid, and slightly lower in neutral or mildly acidic environments corresponding to the small intestine and duodenum.[6][7] For instance, after 30 minutes, the percentage of released ambroxol was 85% at pH 1.2, 81% at pH 4.5, and 84% at pH 6.8.[7]
Q3: My this compound formulation shows a very low dissolution rate. What are the primary strategies to improve it?
Poor dissolution is a direct consequence of low solubility. The primary strategies to enhance the dissolution rate focus on increasing the effective solubility and surface area of the drug. Key techniques include:
-
Solid Dispersions: Dispersing AMB-HCl in a carrier polymer in an amorphous state can significantly increase its dissolution rate.[8]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the AMB-HCl molecule within a cyclodextrin cavity can mask its lipophilic properties and enhance aqueous solubility.[5][9]
-
Nanosuspensions: Reducing the particle size of AMB-HCl to the nanometer range increases the surface area, leading to faster dissolution as described by the Noyes-Whitney equation.[10][11]
-
Co-solvents: Using co-solvents like propylene (B89431) glycol can effectively solubilize AMB-HCl.[12][13]
Q4: I am preparing a solid dispersion of Ambroxol HCl, but it is not stable and recrystallizes. How can I prevent this?
Amorphous solid dispersions are metastable and tend to convert back to their more stable, less soluble crystalline form. To prevent recrystallization:
-
Polymer Selection: Ensure the chosen polymer has good miscibility with AMB-HCl and a high glass transition temperature (Tg) to reduce molecular mobility.
-
Drug Load: Avoid excessively high drug loading, as this increases the likelihood of recrystallization.
-
Preparation Method: The method of preparation (e.g., spray drying, solvent evaporation) can influence the homogeneity and stability of the dispersion.[14] Spray drying is often effective for creating stable amorphous dispersions.[14]
-
Storage Conditions: Store the solid dispersion under controlled temperature and humidity to prevent moisture-induced phase separation and crystallization.
Q5: Which technique is better for Ambroxol HCl: cyclodextrin complexation or nanosuspension?
The choice depends on the desired formulation characteristics and application.
-
Cyclodextrin Complexation is excellent for creating true solutions or rapidly dissolving powders for oral dosage forms. It is a relatively simple and cost-effective method.[15]
-
Nanosuspensions are beneficial for sustained-release formulations or when a liquid dosage form with a high drug load is required.[10] They can be formulated for oral, parenteral, or pulmonary delivery.[10][16]
The following diagram outlines a general workflow for selecting a suitable enhancement strategy.
Caption: Workflow for selecting a solubility enhancement strategy for Ambroxol HCl.
Troubleshooting Guides
Issue: Low Encapsulation Efficiency in Nanoparticle Formulations
Low encapsulation efficiency (EE) leads to drug loss and variability. Here is a troubleshooting guide to improve the EE of AMB-HCl in nanoparticle systems.
Caption: Troubleshooting guide for low encapsulation efficiency in AMB-HCl nanoparticles.
Data & Protocols
Data Summary Tables
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility Description | Approximate Value (mg/mL) | Reference |
| Water | Sparingly soluble | ~5 | [1][2] |
| Methanol | Soluble | >5 | [1][3] |
| Ethanol | Slightly soluble | ~5 | [1][2] |
| Methylene Chloride | Practically insoluble | - | [1][3] |
Table 2: Dissolution of Ambroxol HCl Formulations under Different pH Conditions
| Formulation Type | pH of Medium | Time (min) | % Drug Released | Reference |
| Immediate Release Tablet | 1.2 (Simulated Gastric) | 30 | 85% | [7] |
| Immediate Release Tablet | 4.5 (Simulated Duodenum) | 30 | 81% | [7] |
| Immediate Release Tablet | 6.8 (Simulated Intestine) | 30 | 84% | [7] |
| Paper Tablet (Formulation F1) | 6.8 (Phosphate Buffer) | 77 | 97.8% | [8] |
| Nanosuspension Gel (F4) | 1.2 (Simulated Gastric) | 480 (8h) | Sustained Release | [10] |
Experimental Protocols
Protocol 1: Preparation of Ambroxol HCl Solid Dispersion by Spray Drying
This method aims to produce an amorphous solid dispersion of AMB-HCl to enhance its dissolution rate.
-
Solution Preparation:
-
Spray Drying:
-
Set the parameters of the spray dryer (e.g., inlet temperature, feed rate, atomization pressure) according to the instrument's manual and the properties of the solvent and carrier.
-
Feed the prepared solution into the spray dryer.
-
The solvent rapidly evaporates, leaving behind a fine powder of the AMB-HCl solid dispersion.
-
-
Collection and Storage:
-
Collect the resulting powder from the cyclone separator.
-
Store the solid dispersion in a desiccator under vacuum to prevent exposure to moisture.
-
Protocol 2: Preparation of Ambroxol HCl-Cyclodextrin Inclusion Complex by Kneading Method
This is a common and economical method for preparing inclusion complexes, particularly for poorly water-soluble drugs.[15][17]
-
Paste Formation:
-
Place a accurately weighed amount of β-cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin) into a mortar.
-
Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to the cyclodextrin to form a thick, uniform paste.[17]
-
-
Kneading:
-
Add the accurately weighed this compound to the paste in small increments.
-
Knead the mixture thoroughly with a pestle for a specified period (typically 30-60 minutes) to facilitate the inclusion of the drug molecule into the cyclodextrin cavity.[17]
-
-
Drying and Sieving:
-
Dry the kneaded mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.[15]
-
-
Characterization:
-
Confirm the formation of the inclusion complex using analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Diffraction (XRD).
-
The following diagram illustrates the mechanism of cyclodextrin inclusion.
Caption: Mechanism of Ambroxol HCl encapsulation in a cyclodextrin molecule.
References
- 1. This compound | 23828-92-4 [chemicalbook.com]
- 2. This compound CAS#: 23828-92-4 [m.chemicalbook.com]
- 3. drugfuture.com [drugfuture.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of this compound Tablets under Non-Isothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability of ambroxol sustained release preparations. Part I: In vitro dissolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jipbs.com [jipbs.com]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Loaded Gastro-Retentive Nanosuspension Gels Potentiate Anticancer Activity in Lung Cancer (A549) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajptonline.com [ajptonline.com]
- 12. A method for improving the stability of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN102258462A - Method for improving stability of ambroxolhydrochloride - Google Patents [patents.google.com]
- 14. CN1864672A - A solid dispersion of this compound and composition thereof - Google Patents [patents.google.com]
- 15. humapub.com [humapub.com]
- 16. researchgate.net [researchgate.net]
- 17. oatext.com [oatext.com]
Technical Support Center: Enhancing the Stability of Ambroxol Hydrochloride in Pharmaceutical Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Ambroxol (B1667023) hydrochloride.
Troubleshooting Guide
This guide addresses common issues observed during the development of Ambroxol hydrochloride pharmaceutical preparations.
| Issue | Potential Causes | Recommended Solutions |
| Precipitation in Liquid Formulations | 1. pH Shift: The solubility of this compound is pH-dependent. A shift in pH outside the optimal range can cause precipitation. 2. Incompatible Excipients: Certain excipients may interact with this compound, leading to the formation of insoluble complexes. 3. Low Temperature: Solubility may decrease at lower storage temperatures. | 1. Maintain Optimal pH: Ensure the formulation is buffered within a pH range of 4.5 to 6.0. Use a suitable buffering system (e.g., citrate (B86180) buffer) to maintain a stable pH. 2. Excipient Compatibility Screening: Conduct compatibility studies with all excipients. Avoid using polyvinylpyrrolidone (B124986) (PVP) and magnesium stearate (B1226849), which have been shown to affect thermal stability.[1] Propylene glycol can be a suitable solubilizing and stabilizing agent.[2] 3. Solubility Enhancement: Consider the use of co-solvents or other solubility-enhancing excipients that are compatible with this compound. |
| Color Change (e.g., Yellowing) | 1. Oxidative Degradation: this compound is susceptible to oxidation, which can lead to the formation of colored degradants.[3] 2. Light Exposure: Photodegradation can cause discoloration. 3. Incompatible Excipients: Interactions with certain excipients, such as lactose (B1674315) monohydrate, can accelerate degradation and lead to color changes.[1] | 1. Inert Atmosphere and Antioxidants: Manufacture and store the preparation under an inert atmosphere (e.g., nitrogen). While Ambroxol itself has antioxidant properties, consider the inclusion of antioxidants if significant oxidation is observed.[4][5] 2. Light Protection: Package the formulation in light-resistant containers (e.g., amber-colored bottles). 3. Select Compatible Excipients: Avoid excipients known to be incompatible. |
| Formation of Unknown Impurities/Degradants | 1. Extreme pH: Both acidic and alkaline conditions can lead to significant degradation.[3] 2. High Temperature and Humidity: Elevated temperature and humidity accelerate the degradation of this compound.[1] 3. Oxidation: Exposure to oxygen can lead to the formation of oxidative degradation products.[3] | 1. Strict pH Control: Maintain the pH of the formulation within the optimal range of 4.5-6.0. 2. Controlled Storage Conditions: Store the product at controlled room temperature and protect from high humidity. 3. Forced Degradation Studies: Conduct forced degradation studies to identify potential degradation products and establish stability-indicating analytical methods. |
| Loss of Assay/Potency | 1. Chemical Degradation: Hydrolysis, oxidation, and photolysis can all contribute to a loss of active pharmaceutical ingredient (API) content.[3] 2. Interaction with Excipients: Incompatible excipients can lead to the degradation of this compound.[1] | 1. Formulation Optimization: Optimize the formulation by controlling pH, protecting from light and oxygen, and selecting appropriate excipients. 2. Stability-Indicating Method: Use a validated stability-indicating analytical method (e.g., HPLC) to accurately quantify the amount of this compound and its degradation products over time. |
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for this compound?
This compound is susceptible to degradation under several conditions, including hydrolysis (in both acidic and alkaline environments), oxidation, and exposure to heat and light.[3][6] One identified degradation product under stress conditions is trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol.[7]
2. What is the optimal pH for maintaining the stability of this compound in oral solutions?
The recommended pH range for this compound oral solutions is between 4.5 and 6.0 to ensure stability.
3. Which excipients should be avoided in this compound formulations?
Studies have shown that polyvinylpyrrolidone (PVP) and magnesium stearate can negatively impact the thermal stability of this compound. Lactose monohydrate has also been found to contribute to faster degradation.[1]
4. Are there any recommended stabilizing excipients for liquid formulations?
Propylene glycol has been shown to improve the stability of this compound in liquid preparations.[2] Other commonly used excipients in stable formulations include sorbitol, sodium benzoate, and citric acid.[2]
5. How does temperature and humidity affect the stability of solid formulations?
This compound is sensitive to both heat and humidity.[1] For solid dosage forms, it is crucial to use appropriate packaging that protects against moisture ingress and to store the product at controlled room temperature.
Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions.
| Stress Condition | Time | Standard Drug Remaining (%) | Sample Formulation Remaining (%) | Reference |
| Acid Degradation (1N HCl, Room Temp) | 90 minutes | 58.42 | 50.53 | [3] |
| 3 days | Not Reported | Not Reported | ||
| Alkali Degradation (0.1M NaOH, Room Temp) | 90 minutes | 70.85 | 77.06 | [3] |
| 3 days | Not Reported | Not Reported | ||
| Oxidative Degradation (H₂O₂, Room Temp) | 90 minutes | 58.42 | 43.42 | [3] |
| 3 days | Not Reported | Not Reported | ||
| Thermal Degradation (105°C) | 5 days | Not Reported | 89.65 | [7] |
Experimental Protocols
Forced Degradation Studies (as per ICH Guidelines)
This protocol outlines the conditions for stress testing of this compound to identify potential degradation products and establish the stability-indicating nature of analytical methods.
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 1N Hydrochloric Acid.
-
Store the solution at room temperature for a specified period (e.g., 90 minutes, with sampling at intermediate time points).[3]
-
Neutralize the samples with an appropriate amount of 1N Sodium Hydroxide before analysis.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of this compound in 0.1M Sodium Hydroxide.
-
Store the solution at room temperature for a specified period (e.g., 90 minutes, with sampling at intermediate time points).[3]
-
Neutralize the samples with an appropriate amount of 0.1M Hydrochloric Acid before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature for a specified period.
-
Analyze the samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Expose the solid drug substance or formulation to dry heat (e.g., 105°C) for a specified period (e.g., 5 days).[7]
-
Dissolve the samples in a suitable solvent for analysis.
-
-
Photostability Testing:
-
Expose the drug substance or formulation to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples after the exposure period.
-
Stability-Indicating HPLC Method
This is a general protocol for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the analysis of this compound and its degradation products.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer). A common mobile phase is acetonitrile and phosphate buffer (pH 4.5) in a ratio of 60:40 (v/v).[8]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 248 nm[8]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase or a suitable solvent to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
For liquid formulations, dilute an accurately measured volume of the sample with the mobile phase to a suitable concentration.
-
For solid formulations, accurately weigh and powder a number of units. Dissolve a quantity of the powder equivalent to a known amount of this compound in a suitable solvent, sonicate to ensure complete dissolution, and then dilute to the final concentration with the mobile phase. Filter the solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound and any degradation products by comparing the peak areas to the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for this compound formulation instability.
Caption: Experimental workflow for this compound stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102258462A - Method for improving stability of ambroxolhydrochloride - Google Patents [patents.google.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Antioxidant properties of Ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo antioxidant activity of ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Refining the Purification of Crude Ambroxol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of crude Ambroxol (B1667023) hydrochloride.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of Ambroxol hydrochloride.
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in crude this compound can include unreacted starting materials, byproducts from the synthesis, and degradation products. Some specifically identified impurities are designated as Ambroxol EP Impurity A, B, C, D, and E.[][2][3][4][5] Impurity B is frequently mentioned as a key impurity to be controlled during purification.[6][7]
Q2: My final product has a low yield after recrystallization. What are the possible causes and solutions?
A2: Low yield is a common issue in recrystallization and can be attributed to several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.[8][9][10]
-
Premature Crystallization: If the solution cools too quickly or is disturbed during filtration of insoluble impurities (like activated carbon), the product may crystallize prematurely and be lost.
-
Solution: Ensure the filtration of the hot solution is performed quickly using pre-heated glassware to prevent cooling and crystallization.
-
-
Inappropriate Solvent Choice: The chosen solvent may have a high solubility for this compound even at low temperatures.
-
Incomplete Crystallization: Insufficient cooling time or temperature can lead to incomplete precipitation of the product.
-
Solution: Allow adequate time for crystallization and consider cooling to a lower temperature (e.g., 0-5°C) to maximize yield.[12]
-
Q3: The purity of my recrystallized this compound is not meeting the required specifications. How can I improve it?
A3: Improving purity involves removing impurities effectively. Consider the following strategies:
-
Activated Carbon Treatment: Colored impurities and some organic impurities can be removed by treating the hot solution with activated carbon.[6][11]
-
Protocol: Add a small amount of activated carbon (e.g., 1-5% w/w of the crude product) to the hot solution and stir for a short period (e.g., 10-30 minutes) before filtering.[6]
-
-
Controlled Cooling (Gradient Cooling): Rapid cooling can trap impurities within the crystal lattice. A slower, controlled cooling process allows for the formation of purer crystals.[6][7]
-
Seeding: Adding seed crystals of pure this compound at the appropriate temperature can promote the growth of desired, pure crystals.[6][11]
-
pH Adjustment: The pH of the solution can influence the solubility of impurities. Adjusting the pH before crystallization may help in selectively precipitating the desired product. A pH range of 1.2-1.6 has been noted in some purification processes.[13]
-
Solvent System Optimization: Experiment with different solvent systems. For instance, using an aqueous solvent with gradient cooling has been shown to reduce certain impurities to below 0.005% and achieve a product purity of 99.9%.[6]
Q4: The this compound "oils out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that specific solvent system, forming a liquid phase instead of solid crystals.[10]
-
Solutions:
-
Reheat the solution to dissolve the oil and add a small amount of additional solvent to decrease the supersaturation level. Then, allow it to cool more slowly.[9][10]
-
Scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization.[9]
-
Adding a seed crystal can provide a nucleation site for crystal growth.[10]
-
Q5: How can I improve the crystal quality and particle size of this compound?
A5: Crystal quality and particle size are important for formulation and processing.
-
Spherical Crystallization: Techniques like spherical agglomeration can be employed to produce spherical crystals with good flow properties, which are beneficial for direct compression tableting.[14][15]
-
Controlled Stirring: The stirring speed during crystallization can affect crystal size and agglomeration. A lower stirring speed (e.g., 15 r/min) during crystal growth has been used in some protocols.[6][7]
-
Slow Cooling: As mentioned for purity, slow and controlled cooling generally leads to larger and more well-defined crystals.[16]
Data Presentation
Table 1: Recrystallization Parameters for this compound Purification
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent System | Water | Ethanol (B145695)/Water (1:1) | Acetone |
| Crude Ambroxol HCl : Solvent Ratio | 1 : 10.4 (w/v)[6] | 1 : 6 (w/v)[11] | 1 : 6 (w/v)[13] |
| Dissolution Temperature | 70-75°C[6] | Reflux Temperature[11] | 25-30°C[13] |
| Decolorization | Activated Carbon at 70-75°C[6] | Activated Carbon at reflux[11] | Not specified |
| Crystallization Temperature Profile | Gradient cooling to 55-60°C, then 45-48°C, then 10°C[6] | Cool to -5 to 0°C[11] | 18-22°C[13] |
| Seeding | Yes, at 45-48°C[6] | Not specified | Not specified |
| Final Purity | > 99.9%[6][7] | > 99.2%[11] | > 99.8%[13] |
| Yield | Not specified | > 96%[11] | Not specified |
Experimental Protocols
Protocol 1: Purification of this compound by Gradient Cooling Crystallization from Water
This protocol is based on a method designed to achieve high purity.[6][7]
-
Dissolution: In a suitable reaction vessel, add crude this compound and water in a 1:10.4 (w/v) ratio. Heat the mixture to 70-75°C with stirring until the crude product is completely dissolved.
-
Decolorization: To the hot solution, add activated carbon (approximately 1-2% of the crude product weight). Maintain the temperature at 70-75°C and stir for 20-30 minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated filter to remove the activated carbon and any other insoluble impurities. Collect the clear filtrate.
-
First Cooling Stage: Cool the filtrate to 55-60°C and maintain this temperature while stirring.
-
Seeding and Crystal Growth: Continue cooling the solution to 45-48°C. Reduce the stirring speed to approximately 15 r/min and add seed crystals of pure this compound (around 2% of the initial crude product weight). Maintain these conditions for 1 hour to allow for crystal growth.
-
Final Crystallization: Slowly cool the suspension to 20-25°C and hold for 20 minutes, then continue to cool to 10°C over 1.5 hours to complete the crystallization.
-
Isolation and Drying: Collect the crystals by filtration and wash them with a small amount of cold water. Dry the purified this compound under vacuum.
Protocol 2: Purification by Recrystallization from a Mixed Solvent System (Ethanol-Water)
This protocol is a more general recrystallization method.[11]
-
Dissolution: In a reaction vessel, add 500 kg of crude this compound to a mixed solvent of 1500 kg of ethanol and 1500 kg of water. Heat the mixture to reflux temperature with stirring until the solid is completely dissolved.
-
Decolorization: Add 20 kg of activated carbon to the boiling solution and continue to stir at reflux for a specified time.
-
Hot Filtration: Filter the hot solution to remove the activated carbon.
-
Crystallization: Cool the filtrate to -5°C to 0°C and allow the crystals to grow for 3 hours.
-
Isolation: Filter the resulting slurry to collect the this compound crystals.
-
Drying: Dry the purified product. This method reports a purity of over 99.2% and a yield of over 96%.[11]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103073438A - this compound compound refining method - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Page loading... [wap.guidechem.com]
- 12. CN103012167A - Preparation method of this compound - Google Patents [patents.google.com]
- 13. WO2022090845A1 - Process for the preparation of highly pure crystalline this compound - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
Mitigating interferences in the analytical quantification of Ambroxol hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals mitigate interferences in the analytical quantification of Ambroxol (B1667023) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the analysis of Ambroxol hydrochloride?
The most common sources of interference include:
-
Pharmaceutical Excipients: In liquid oral formulations like syrups, preservatives such as methylparaben, propylparaben (B1679720), and benzoic acid are frequently used and can interfere with the analysis.[1][2][3][4] Other excipients in tablet matrices can also pose a challenge, though many methods report no significant interference from them.[5][6]
-
Other Active Pharmaceutical Ingredients (APIs): Ambroxol is often formulated in combination with other drugs like Cetirizine, Guaifenesin, or Levocetirizine.[5][7][8] These compounds can interfere if not properly separated.
-
Degradation Products: this compound can degrade under stress conditions such as acid or alkali hydrolysis, oxidation, and heat.[7][9][10][11] These degradation products may have similar properties to the parent drug, causing interference.
-
Biological Matrix Components: When quantifying Ambroxol in biological samples like human plasma, endogenous substances can cause matrix effects, impacting the accuracy and precision of the analysis.[12]
Q2: Which analytical technique is most recommended for quantifying Ambroxol in the presence of potential interferents?
High-Performance Liquid Chromatography (HPLC) is the most powerful and widely adopted technique for the separation and quantification of this compound in complex mixtures.[13] HPLC, particularly Reverse-Phase HPLC (RP-HPLC), offers high resolving power to separate Ambroxol from excipients, other APIs, and degradation products, ensuring specificity and accuracy.[1][2][3][8] Methods using a photodiode array (PDA) detector are particularly useful as they can assess peak purity.[14]
Q3: Can UV-Vis Spectrophotometry be used for Ambroxol quantification if interferences are suspected?
While UV-Vis spectrophotometry is simpler, it is more susceptible to spectral interference from excipients and other APIs.[15] However, techniques like dual-wavelength spectrophotometry or ratio derivative spectroscopy can be employed.[16][17] These methods can help to nullify the effect of interfering substances by measuring absorbance at multiple wavelengths where the interference is constant or minimal.[16]
Q4: What is a forced degradation study and why is it important?
A forced degradation study exposes the drug substance to stress conditions like acid, base, oxidation, heat, and light to produce its degradation products.[7][9][11] This study is critical for developing a "stability-indicating" analytical method. Its purpose is to demonstrate that the analytical method can accurately measure the active ingredient without interference from any degradants that may form during the product's shelf life.[2][18]
Troubleshooting Guide
Issue 1: My HPLC chromatogram shows overlapping or co-eluting peaks with Ambroxol in a syrup formulation containing parabens.
-
Cause: The chromatographic conditions are not optimized to separate Ambroxol from preservatives like methylparaben and propylparaben.
-
Solution: Adjust the HPLC method parameters. A gradient elution method is often effective. For example, a method using an Inertsil C8 column with a mobile phase gradient of 0.1% trifluoroacetic acid (Solvent A) and an acetonitrile (B52724)/Solvent A mixture (Solvent B) has been shown to successfully separate Ambroxol from methylparaben and propylparaben.[1][2] Modifying the mobile phase composition, pH, or changing the column (e.g., to a C18) can also improve resolution.[13]
Issue 2: I am using a UV-Vis spectrophotometric method and the results for my tablet formulation are inconsistent and higher than expected.
-
Cause: One or more excipients in the tablet formulation may have significant absorbance at the analytical wavelength used for Ambroxol (e.g., 243-250 nm), causing positive interference.[5][6]
-
Solution:
-
Confirm Interference: Prepare a "placebo" sample containing all excipients but no Ambroxol. Scan this placebo across the UV spectrum to see if it absorbs at your analytical wavelength.
-
Mitigate Interference: If interference is confirmed, employ a method like dual-wavelength spectrophotometry. This involves selecting two wavelengths where the interfering component shows the same absorbance, while the analyte of interest (Ambroxol) has a significant difference in absorbance.[16] Alternatively, derivative spectroscopy can help resolve overlapping spectra.[17]
-
Issue 3: My bioanalytical method for Ambroxol in plasma shows poor recovery and high variability.
-
Cause: This is likely due to "matrix effects" from endogenous components in the plasma that suppress or enhance the ionization of Ambroxol in the mass spectrometer or interfere with its detection.[12]
-
Solution:
-
Optimize Sample Preparation: A simple protein precipitation is often used, but if matrix effects persist, a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to achieve a cleaner sample extract.
-
Use a Stable Isotope-Labeled Internal Standard (IS): The ideal way to compensate for matrix effects is to use a stable isotope-labeled version of Ambroxol as the internal standard. If unavailable, use a structural analog that co-elutes and experiences similar matrix effects.
-
Modify Chromatography: Adjusting the HPLC method to better separate Ambroxol from the interfering matrix components can also mitigate the issue.
-
Issue 4: How can I be sure my analytical method is specific for Ambroxol and free from all potential interferences?
-
Cause: Inadequate method validation can lead to the adoption of a non-specific method.
-
Solution: Perform a thorough method validation according to ICH guidelines.[2] The "specificity" experiment is crucial. This involves:
-
Analyzing Placebo: Injecting a solution of the formulation's placebo to ensure no peaks appear at the retention time of Ambroxol.[14]
-
Forced Degradation Study: Stress the drug under acid, base, oxidative, thermal, and photolytic conditions. Analyze the stressed samples to prove that the degradation product peaks are well-resolved from the Ambroxol peak.[7][18]
-
Peak Purity Analysis: If using a PDA detector, perform peak purity analysis to confirm the spectral homogeneity of the Ambroxol peak in the presence of degradants and excipients.[14]
-
Experimental Protocols
Protocol 1: HPLC Method for Separation of Ambroxol from Preservatives
This protocol is adapted from a validated method for separating this compound from methylparaben and propylparaben in an oral liquid formulation.[1][2]
-
Chromatographic System: HPLC with a PDA detector.
-
Column: Inertsil C8 (250 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
Gradient Program: A gradient elution may be required to achieve optimal separation. Note: Specific gradient details should be optimized in the laboratory.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 245 nm.[1]
-
Sample Preparation (Syrup):
-
Accurately measure 5 mL of the syrup into a 50 mL volumetric flask.
-
Add 30 mL of diluent (e.g., a 50:50 mixture of water and methanol) and shake for 10 minutes.[2]
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm filter before injection.
-
Protocol 2: Forced Degradation Study (Acid Hydrolysis)
This protocol outlines a general procedure for acid-induced degradation.[7][9][10]
-
Prepare Acid Solution: Prepare a 0.1 N or 1 N solution of Hydrochloric Acid (HCl).[7][9]
-
Prepare Drug Solution: Accurately weigh and dissolve this compound in methanol (B129727) to achieve a concentration of 1 mg/mL.[9]
-
Induce Degradation: Dilute an aliquot of the drug solution with the HCl solution to a final concentration of 100 µg/mL.[9] This mixture can be left at room temperature or heated (e.g., 60°C) for a defined period (e.g., 10 minutes to 6 hours).[7][9][18]
-
Neutralization: After the specified time, cool the solution to room temperature and carefully neutralize it with an equivalent concentration of Sodium Hydroxide (NaOH).
-
Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration and analyze using your developed HPLC method.
-
Evaluation: Compare the chromatogram of the degraded sample with that of an undegraded standard. Ensure that any degradation peaks are well-resolved from the parent Ambroxol peak.
Data Presentation
Table 1: Summary of Validated HPLC Methods for Ambroxol Quantification
| Interferent(s) Mitigated | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Methylparaben, Propylparaben, Degradation Products | Inertsil C8 (250x4.6mm, 5µm) | Gradient: A) 0.1% TFA in H₂O, B) A:ACN (76:24) | 1.0 mL/min | 245 nm (PDA) | [1][2] |
| Cetirizine HCl, Tablet Excipients | C18 Column | Methanol:Acetonitrile:Water (40:40:20) | - | 229 nm | [5] |
| Benzoic Acid, Degradation Products | Symmetry Shield RP8 (250x4.6mm, 5µm) | Methanol:(8.5 mM H₃PO₄/TEA, pH 2.8) (40:60) | 1.0 mL/min | 247 nm | [3] |
| Levocetirizine, Degradation Products | C18 Column | 0.1N HCl:ACN (pH adjusted) | - | - | [7] |
| Guaifenesin, Oxidative Degradate | C18 Column | Water:Methanol (80:20, with 1% TEA, pH 2.9) | 1.5 mL/min | 220 nm |
ACN: Acetonitrile, TEA: Triethylamine, TFA: Trifluoroacetic acid
Table 2: Summary of UV-Vis Spectrophotometric Methods
| Method Type | Wavelength(s) | Interferent(s) Mitigated | Reference |
| Simultaneous Equation | 246 nm (Ambroxol), 298 nm (Olopatadine) | Olopatadine HCl | [19] |
| Dual Wavelength | ΔA at 253.2-258.5 nm (Ambroxol) & 301.2-314 nm (Desloratadine) | Desloratadine HCl | [16] |
| Ratio Spectra Derivative / PLS | Spectral region analysis | Doxofylline, Tablet Excipients | [17] |
ΔA: Difference in Absorbance, PLS: Partial Least Squares
Visualizations
Caption: General troubleshooting workflow for analytical interference.
Caption: Workflow for ensuring HPLC method specificity.
Caption: Key sources of analytical interference.
References
- 1. banglajol.info [banglajol.info]
- 2. jpsionline.com [jpsionline.com]
- 3. dspace.ceu.es [dspace.ceu.es]
- 4. ajpaonline.com [ajpaonline.com]
- 5. RP-HPLC and Spectrophotometric Estimation of this compound and Cetirizine Hydrochloride in Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of this compound in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Determination of this compound, guaifenesin, and theophylline in ternary mixtures and in the presence of excipients in different pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Quantitative Detection of Ambroxol in Human Plasma Using HPLC-APCI-MS/MS: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsr.com [ijpsr.com]
- 17. acgpubs.org [acgpubs.org]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. impactfactor.org [impactfactor.org]
Strategies to improve the bioavailability of Ambroxol hydrochloride formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the bioavailability of Ambroxol hydrochloride formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
While this compound is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and permeability, its oral bioavailability can be limited by factors such as first-pass metabolism in the liver.[1][2] Although it is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations occurring about one hour after administration, extensive first-pass metabolism can reduce its systemic availability to approximately 20%.[1]
Q2: Which advanced formulation strategies are most promising for enhancing the bioavailability of this compound?
Several advanced formulation strategies have shown promise in improving the bioavailability of this compound by either protecting the drug from first-pass metabolism, enhancing its absorption, or providing a sustained release. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as nanosuspensions and solid lipid nanoparticles (SLNs), can improve its dissolution rate and potentially alter its absorption pathway.[3]
-
Lipid-Based Delivery Systems: Formulations like liposomes, niosomes, and self-nanoemulsifying drug delivery systems (SNEDDS) can enhance the solubility and absorption of this compound.
-
Mucoadhesive Formulations: These formulations are designed to adhere to the mucosal surfaces of the gastrointestinal tract, prolonging the residence time of the drug at the absorption site and potentially increasing its overall absorption.[4]
Q3: How does this compound enhance mucociliary clearance, and what are the key signaling pathways involved?
This compound improves mucociliary clearance through a multi-faceted mechanism that involves both direct effects on mucus properties and stimulation of ciliary activity. Key signaling pathways implicated in this process include:
-
Calcium (Ca²⁺) Signaling: Ambroxol stimulates an increase in intracellular calcium concentrations in ciliated airway epithelial cells.[5] This is achieved through the release of calcium from internal stores and influx via voltage-gated Ca²⁺ channels (CaV1.2).[6] The elevation in intracellular calcium enhances both the ciliary beat frequency (CBF) and ciliary bend distance (CBD), leading to more effective mucus transport.[5]
-
Extracellular Signal-Regulated Kinase (ERK) Pathway: Ambroxol has been shown to inhibit the expression of MUC5AC, a major gel-forming mucin, in airway epithelial cells by suppressing the ERK signaling pathway.[7] This leads to a reduction in mucus viscosity, making it easier to clear from the airways.
Troubleshooting Guides
Issue 1: Inconsistent in vivo pharmacokinetic data for our this compound nanoformulation.
Possible Causes and Solutions:
-
Animal Model Variability: Physiological differences between animals, such as gastric emptying time and enzymatic activity, can lead to variable absorption.
-
Recommendation: Ensure consistent fasting periods for all animals before dosing to standardize gastrointestinal conditions. Use a sufficient number of animals per group to account for biological variability.
-
-
Formulation Instability: Aggregation or degradation of nanoparticles in the gastrointestinal fluids can alter the release profile and absorption.
-
Recommendation: Characterize the stability of your nanoformulation in simulated gastric and intestinal fluids. Evaluate parameters such as particle size, polydispersity index, and zeta potential over time.
-
-
Dosing Inaccuracy: Inconsistent administration of the formulation can lead to variability in the administered dose.
-
Recommendation: Ensure accurate and consistent dosing techniques. For oral gavage, use appropriately sized needles and ensure proper training of personnel.
-
Issue 2: Low entrapment efficiency in our this compound-loaded liposomes prepared by the thin-film hydration method.
Possible Causes and Solutions:
-
Drug-Lipid Interactions: The physicochemical properties of this compound may limit its incorporation into the lipid bilayer.
-
Recommendation: Experiment with different lipid compositions. The inclusion of charged lipids, such as dicetyl phosphate (B84403) (DCP), can improve the encapsulation of charged drug molecules like this compound.[8] Vary the drug-to-lipid ratio to find the optimal loading capacity.
-
-
Hydration Conditions: The temperature and duration of the hydration step can significantly impact vesicle formation and drug encapsulation.
-
Recommendation: Ensure the hydration temperature is above the phase transition temperature of the lipids used. Optimize the hydration time and the degree of agitation to facilitate efficient encapsulation.
-
-
Sonication/Extrusion Parameters: Post-hydration processing to reduce vesicle size can lead to drug leakage.
-
Recommendation: Optimize the sonication time and power or the number of extrusion cycles and membrane pore size to achieve the desired particle size with minimal drug loss.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) | Reference |
| Ambroxol HCl Microspheres | - | Oral | - | - | - | - | [9] |
| Ambroxol HCl (Marketed) | - | Oral | - | - | - | - | [10] |
| Ambroxol HCl-loaded Ethyl Cellulose Microparticles | - | Oral | - | - | - | 158 | [10] |
Note: Specific values for Cmax, Tmax, and AUC were not consistently reported in a comparable manner across all studies. The table highlights the reported relative bioavailability enhancement.
Table 2: In Vitro Drug Release of this compound from Different Formulations
| Formulation | Dissolution Medium | Time (hr) | Cumulative Release (%) | Reference |
| Nanosuspension | Phosphate-buffered saline (pH 7.4) | 1 | Sustained release followed by immediate release | [3] |
| Niosomes | Phosphate buffer (pH 7.4) | - | Slow release with higher entrapment efficiency | [8] |
| Mucoadhesive Buccal Patch | - | 8 | 99.7 | [4] |
| Gastro-Retentive Nanosuspension Gels | 0.1 N HCl | 8 | Sustained release | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by High-Speed Homogenization
-
Preparation of Drug Solution: Dissolve 10 g of this compound in 35 mL of methanol.
-
Ultrasonication: Place the solution in a specific gravity bottle or vial and sonicate in an ultrasonic bath for 12 hours.
-
Filtration: Filter the concentrated solution through a Whatman filter paper.
-
Preparation of Polymer Solution: Dissolve 5 g of poloxamer-188 in 20 mL of water and filter through a Whatman filter paper. Keep the solution in an ice bath overnight.
-
Homogenization: Place the polymer solution in a high-speed homogenizer at 1000 rpm.
-
Nanosuspension Formation: Slowly add the drug solution to the polymer solution during homogenization.
-
Characterization: Evaluate the prepared nanosuspension for particle size, entrapment efficiency, and in vitro drug release.[3]
Protocol 2: Preparation of this compound Niosomes by Thin-Film Hydration Method
-
Lipid Film Formation: Accurately weigh this compound, a non-ionic surfactant (e.g., Span 20, Span 60, Tween 60, or Tween 80), cholesterol, and a charge-inducing agent like dicetyl phosphate (DCP).[8] Dissolve these components in chloroform (B151607) in a round-bottom flask.
-
Solvent Evaporation: Evaporate the chloroform at 60°C under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Keep the flask under vacuum overnight in a nitrogen atmosphere to remove any residual solvent.
-
Hydration: Hydrate the thin film with 6 mL of pH 7.4 phosphate-buffered saline by rotating the flask at 60°C.
-
Sonication: Sonicate the resulting formulation at 50 Hz in a bath sonicator for 30 minutes.[8]
-
Characterization: Analyze the niosomes for vesicle size, entrapment efficiency, and in vitro drug release using a Franz diffusion cell.[8]
Visualizations
Caption: Ambroxol's effect on intracellular calcium signaling.
Caption: Ambroxol's inhibition of the ERK signaling pathway.
Caption: Workflow for assessing Ambroxol formulation bioavailability.
References
- 1. Pharmacokinetics and Relative Bioavailability of this compound Aerosol and Injection, American Journal of Clinical and Experimental Medicine, Science Publishing Group [sciencepg.com]
- 2. researchgate.net [researchgate.net]
- 3. ajptonline.com [ajptonline.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Ambroxol-enhanced ciliary beating via voltage-gated Ca2+ channels in mouse airway ciliated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ambroxol-Enhanced Frequency and Amplitude of Beating Cilia Controlled by a Voltage-Gated Ca2+ Channel, Cav1.2, via pHi Increase and [Cl−]i Decrease in the Lung Airway Epithelial Cells of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. ijrpc.com [ijrpc.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Loaded Gastro-Retentive Nanosuspension Gels Potentiate Anticancer Activity in Lung Cancer (A549) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ambroxol Hydrochloride Separation by HPLC
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Ambroxol hydrochloride. The focus is on adjusting the mobile phase to achieve better separation and peak shape.
Troubleshooting Guide: Common HPLC Issues with this compound
This section addresses specific problems you might face during the analysis of this compound and offers systematic solutions.
Problem: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue where the peak is asymmetrical with a trailing edge, while peak fronting presents with a leading edge.
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for a basic compound like this compound often points to secondary interactions with the stationary phase or issues with the mobile phase. Here’s a step-by-step troubleshooting guide:
-
Mobile Phase pH: The pH of your mobile phase might be too close to the pKa of this compound, causing it to be partially ionized. It is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH (e.g., pH < 4) ensures the analyte is fully protonated and interacts more predictably with the reversed-phase column.
-
Buffer Concentration: Inadequate buffering can lead to pH shifts on the column, causing peak tailing. Ensure your buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH.
-
Column Contamination: Residual acidic sites on the silica (B1680970) backbone of the column can interact with the basic Ambroxol molecule.[1]
-
Solution: Flush the column with a strong solvent. If the problem persists, consider using a guard column to protect the analytical column from contaminants or using a column with a different stationary phase.[2]
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.[2] Try reducing the injection volume or diluting your sample.
Q2: My this compound peak is fronting. What should I do?
A2: Peak fronting is less common than tailing but can occur for several reasons:
-
Sample Solvent: If your sample is dissolved in a solvent that is stronger than your mobile phase, it can cause the peak to front. Whenever possible, dissolve your sample in the mobile phase itself.
-
Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to peak fronting.[2] Dilute your sample or decrease the injection volume.
-
Low Column Temperature: A column temperature that is too low can sometimes contribute to peak fronting.[2] Try increasing the column temperature (e.g., to 30-40°C) to improve peak symmetry.
Flowchart for Troubleshooting Peak Shape Issues
References
Troubleshooting inconsistent release profiles of Ambroxol hydrochloride from matrix tablets
Welcome to the technical support center for the formulation of Ambroxol hydrochloride matrix tablets. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to inconsistent drug release profiles.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Problem 1: Initial Burst Release or "Dose Dumping"
Question: My this compound matrix tablets release the drug too quickly within the first hour, exceeding the desired release profile. What could be the cause and how can I fix it?
Answer: An initial burst release, or "dose dumping," is a common issue where a significant portion of the drug is released prematurely.[1][2][3] This can undermine the sustained-release properties of the formulation. The primary causes and solutions are outlined below.
Potential Causes:
-
Insufficient Polymer Concentration: The amount of polymer in the matrix may be too low to form a cohesive gel barrier upon contact with the dissolution medium.[4]
-
Slow Polymer Hydration: The selected hydrophilic polymer may not be hydrating quickly enough to form a protective gel layer before the drug on the tablet surface dissolves.[3][5] The particle size of the polymer is a key parameter, as it affects the hydration rate.[5]
-
Inadequate Polymer Viscosity: Low-viscosity grade polymers form weaker gel matrices, which allow for faster water penetration and drug diffusion.[4]
-
Highly Soluble Excipients: The use of highly soluble fillers or binders can create porous channels in the matrix, facilitating rapid drug release.
-
Low Compression Force: Tablets compressed with insufficient force may have higher porosity, leading to faster ingress of the dissolution medium and quicker drug release.[6]
Troubleshooting Solutions:
-
Increase Polymer Concentration: Gradually increase the drug-to-polymer ratio. A higher polymer content generally results in a more tortuous and robust gel layer, slowing down drug release.[4][7]
-
Use a Higher Viscosity Grade Polymer: Switch to a higher molecular weight/viscosity grade of the same polymer (e.g., from HPMC K4M to HPMC K15M or K100M).[4][8] Higher viscosity polymers form a stronger gel barrier, which reduces the rate of drug release.[4][9]
-
Combine Hydrophilic and Hydrophobic Polymers: Incorporate a hydrophobic polymer like Ethyl cellulose (B213188) or Eudragit RSPO into the hydrophilic matrix.[10] This combination can effectively reduce the initial burst release and sustain the release over a longer period.[10]
-
Optimize Compression Force: Increase the tablet compression force to reduce porosity. Monitor tablet hardness to ensure it is within an acceptable range, as excessive force can lead to other defects like capping.[6]
-
Modify the Manufacturing Process: Switching from direct compression to a wet granulation process can sometimes produce denser granules, which may help in controlling the initial release.[11]
Problem 2: Slow or Incomplete Drug Release
Question: My matrix tablets are showing a very slow release profile, and the total amount of this compound released after 12 hours is below the acceptable limit. What is causing this and what are the solutions?
Answer: An overly slow or incomplete drug release can compromise the therapeutic efficacy of the drug. This issue often arises when the matrix is too restrictive.
Potential Causes:
-
Excessive Polymer Concentration: A very high polymer ratio can form an extremely dense and impermeable gel layer, trapping the drug within the matrix.[7]
-
Very High Polymer Viscosity: Using an ultra-high viscosity grade polymer can lead to a very slow erosion rate and drug diffusion.[4]
-
High Compression Force: Overly compressed tablets have very low porosity, which significantly hinders water penetration into the matrix core, slowing down polymer swelling and drug release.[6]
-
Hydrophobic Drug Properties: While Ambroxol HCl is sparingly soluble in water, formulation with highly hydrophobic excipients can further retard its release.[12][13]
-
Interaction between Drug and Polymer: In some cases, interactions between the drug and polymer can reduce the drug's effective solubility within the matrix.
Troubleshooting Solutions:
-
Decrease Polymer Concentration: Reduce the polymer-to-drug ratio to decrease the density of the gel layer.
-
Use a Lower Viscosity Grade Polymer: Select a polymer with a lower viscosity to allow for faster hydration and a more permeable gel structure.
-
Incorporate a Soluble Filler: Add a water-soluble excipient like lactose. This will dissolve and create pores within the matrix, allowing for easier drug diffusion.
-
Optimize Tablet Hardness: Reduce the compression force to increase the tablet's porosity. Ensure the hardness is not reduced to a point where the tablet becomes too friable.
-
Adjust Manufacturing Method: The manufacturing process can influence the release profile. A comparative evaluation between tablets made by direct compression and different granulation techniques may be beneficial.[11]
Problem 3: High Batch-to-Batch Variability in Release Profiles
Question: I am observing significant variations in the dissolution profiles between different batches of my this compound tablets, even though I am using the same formulation. Why is this happening?
Answer: High batch-to-batch variability is a critical issue that points to inconsistencies in raw materials or the manufacturing process.
Potential Causes:
-
Inconsistent Raw Material Attributes: Variations in the physicochemical properties of the active pharmaceutical ingredient (API) or excipients (e.g., polymer particle size, viscosity, moisture content) between lots can significantly alter release characteristics.[5]
-
Process Parameter Fluctuations: Inconsistent control over critical process parameters such as mixing time, blender speed, granulation fluid volume, compression force, or turret speed can lead to variable tablet properties.[14]
-
Segregation of Powder Blend: Poor flowability of the powder blend can lead to segregation in the hopper of the tablet press, resulting in variations in tablet weight and drug content, which in turn affects the release profile.
-
Environmental Factors: Changes in ambient temperature and humidity during manufacturing can affect the moisture content of granules and the compression characteristics of the blend.
Troubleshooting Solutions:
-
Qualify Raw Material Suppliers: Ensure consistent quality of API and excipients by sourcing from reliable suppliers and performing thorough incoming material analysis for critical attributes like particle size and viscosity.
-
Standardize and Validate the Manufacturing Process: Tightly control and monitor all critical process parameters. Validate the process to ensure it is robust and consistently produces tablets with the desired quality attributes.
-
Improve Powder Flowability: Optimize the formulation by adding a glidant or by using a granulation method (wet or dry) to produce granules with good flow properties, minimizing the risk of segregation.
-
Control the Manufacturing Environment: Manufacture in a controlled environment with stable temperature and humidity levels to ensure process consistency.
-
Implement In-Process Controls (IPCs): Regularly monitor tablet weight, hardness, and thickness during the compression run to detect and correct any deviations in real-time.
Frequently Asked Questions (FAQs)
Q1: How do different properties of polymers like HPMC affect the drug release from matrix tablets? The release of this compound is significantly influenced by the type, concentration, and viscosity of the polymer used.[11]
-
Polymer Type: Hydrophilic polymers like HPMC hydrate (B1144303) in aqueous media to form a gel layer that controls drug release through diffusion and erosion.[9] Hydrophobic polymers like ethyl cellulose form an inert, porous matrix where the drug diffuses through a network of channels.[15]
-
Polymer Concentration: Increasing the polymer concentration generally leads to a slower and more controlled release rate because it increases the density and tortuosity of the matrix.[4][7]
-
Polymer Viscosity: Higher viscosity grades of HPMC result in the formation of a stronger gel barrier, which swells to a greater extent and has a slower erosion rate, thereby retarding drug release.[4]
Q2: What is the impact of the manufacturing process (Direct Compression vs. Granulation) on the release profile? Both direct compression and granulation techniques are used for preparing matrix tablets, and the choice can affect the release kinetics.[7][11]
-
Direct Compression: This is a simpler and more cost-effective method. However, it requires excipients with good flowability and compressibility. The release can sometimes be faster compared to granulated formulations if the blend is not uniformly compact.
-
Wet Granulation: This process can improve the flowability and compressibility of the powder blend, reduce segregation, and lead to more uniform tablets. The granulation process can create denser and more robust granules, which may result in a slower and more controlled drug release compared to direct compression.[11]
Q3: How does the solubility of this compound influence the formulation strategy? this compound is described as sparingly or slightly soluble in water.[12][13][16] This property is advantageous for sustained-release formulations as it prevents the drug from dissolving too rapidly within the matrix. The release mechanism from a hydrophilic matrix is often a combination of diffusion through the gel layer and erosion of the matrix itself.[10] For a sparingly soluble drug, diffusion is often the rate-limiting step.
Q4: What are the typical dissolution testing conditions for this compound sustained-release tablets? Standard in-vitro dissolution studies are crucial for evaluating the performance of sustained-release tablets. Based on various studies, typical conditions are:
-
Apparatus: USP Type I (Basket) or Type II (Paddle).[7][17][18]
-
Dissolution Medium: A two-stage approach is often used to simulate the pH changes in the gastrointestinal tract.
-
Temperature: 37 ± 0.5°C.[22]
-
Analysis: UV-Vis Spectrophotometry at a λmax around 244-250 nm.[7][21]
Data & Protocols
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Citation(s) |
| Chemical Name | trans-4-(2-amino-3,5-dibromobenzylamino) cyclohexanol (B46403) hydrochloride | [12][13] |
| Molecular Formula | C₁₃H₁₈Br₂N₂O·HCl | [12][23] |
| Molecular Weight | 414.57 g/mol | [12][23] |
| Appearance | White or almost white crystalline powder | [12][13] |
| Solubility | Sparingly soluble in water; soluble in methanol; slightly soluble in ethanol. | [12][13][16] |
| Therapeutic Category | Mucolytic, Expectorant | [8][12][16] |
| Biological Half-life | Approximately 4 hours | [24] |
Table 2: Influence of Formulation Variables on Drug Release Profile
| Variable | Change | Expected Impact on Release Rate | Citation(s) |
| Polymer Concentration | Increase | Decrease | [4][7] |
| Polymer Viscosity | Increase | Decrease | [4] |
| Drug Solubility | Increase | Increase | [5][9] |
| Tablet Hardness | Increase | Decrease | [6][24] |
| Soluble Excipients | Increase Concentration | Increase (due to pore formation) | [5] |
| Polymer Particle Size | Decrease | Decrease (due to faster and more uniform gel formation) | [5] |
Experimental Protocols
Key Experiment: In-Vitro Dissolution Test for Ambroxol HCl SR Matrix Tablets
This protocol outlines a standard procedure for assessing the drug release profile.
1. Materials and Equipment:
-
USP Dissolution Apparatus (Type I or II) with 6-8 vessels.
-
Water bath with heater and circulator.
-
UV-Vis Spectrophotometer.
-
Volumetric flasks, pipettes, and quartz cuvettes.
-
Syringe filters (e.g., 0.45 µm).
-
Dissolution Media: 0.1N HCl (pH 1.2) and Phosphate Buffer (pH 6.8).
-
This compound reference standard.
2. Procedure:
-
Media Preparation: Prepare the 0.1N HCl and pH 6.8 phosphate buffer solutions.
-
Apparatus Setup: Set up the dissolution apparatus. Fill each vessel with 900 mL of 0.1N HCl.[17] Allow the medium to de-aerate and equilibrate to 37 ± 0.5°C.[22]
-
Tablet Introduction: Place one matrix tablet in each vessel. Start the apparatus immediately at a rotational speed of 50 rpm.[18]
-
Acid Stage Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1 and 2 hours). Replace the withdrawn volume with an equal amount of fresh, pre-warmed 0.1N HCl each time.
-
Buffer Stage Transition: After 2 hours, carefully remove the remaining acid medium and replace it with 900 mL of pre-warmed (37 ± 0.5°C) pH 6.8 phosphate buffer.
-
Buffer Stage Sampling: Continue the test and withdraw samples at subsequent time points (e.g., 4, 6, 8, 10, and 12 hours), replacing the volume with fresh pH 6.8 buffer each time.
-
Sample Analysis:
-
Filter each sample through a 0.45 µm syringe filter.
-
Dilute the samples appropriately with the respective dissolution medium.
-
Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at the λmax of Ambroxol HCl (approx. 244 nm).[21]
-
-
Calculation: Calculate the cumulative percentage of drug released at each time point using a previously prepared calibration curve of the reference standard in the respective media.
Supporting Tests:
-
Hardness Test: Use a tablet hardness tester to measure the crushing strength of at least 10 tablets. The force required to break the tablet diametrically is recorded in Newtons (N) or kiloponds (kp). This helps ensure consistency in tablet compaction.[7]
-
Friability Test: Place a known weight of tablets (typically 10 tablets) in a Roche friabilator and operate it for 100 revolutions (at 25 rpm).[17] De-dust the tablets and reweigh them. The percentage weight loss should be less than 1% for most applications.[17]
Visualizations
Below are diagrams to illustrate key workflows and relationships in troubleshooting this compound matrix tablets.
Caption: Troubleshooting workflow for inconsistent release profiles.
Caption: Factors influencing drug release mechanisms from matrix tablets.
References
- 1. researchgate.net [researchgate.net]
- 2. ijtinnovation.com [ijtinnovation.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. nlc-bnc.ca [nlc-bnc.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation of Sustained Release this compound Matrix Tablets: Influence of Hydrophilic/Hydrophobic Polymers on The Release Rate and in Vitro Evaluation – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. researchgate.net [researchgate.net]
- 12. eurotradesl.com [eurotradesl.com]
- 13. drugfuture.com [drugfuture.com]
- 14. Common Problems in Tablet Manufacturing | Thomas [thomasprocessing.com]
- 15. ijpras.com [ijpras.com]
- 16. This compound | 23828-92-4 [chemicalbook.com]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. ijpsr.com [ijpsr.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. jipbs.com [jipbs.com]
- 21. sphinxsai.com [sphinxsai.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. This compound (CAS 23828-92-4): R&D Systems [rndsystems.com]
- 24. ijpsonline.com [ijpsonline.com]
Improving the encapsulation efficiency of Ambroxol hydrochloride microparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on improving the encapsulation efficiency of Ambroxol (B1667023) hydrochloride microparticles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for encapsulating Ambroxol hydrochloride?
A1: The most frequently cited method for encapsulating this compound is the solvent evaporation technique.[1][2][3][4][5][6] This method involves dissolving the drug and a polymer in a suitable organic solvent, emulsifying this solution in an aqueous phase, and then evaporating the solvent to form solid microparticles. Other methods that can be adapted for water-soluble drugs include ionotropic gelation and coacervation.[7]
Q2: Which polymers are suitable for this compound microencapsulation?
A2: Several polymers have been successfully used, including:
-
Eudragit® polymers (RS100 and RL100): These acrylic polymers are commonly used in solvent evaporation methods. Eudragit RS100, having lower permeability, generally results in higher encapsulation efficiency compared to Eudragit RL100.[1]
-
Ethyl cellulose: This polymer is also effective for creating sustained-release microparticles via the solvent evaporation technique.[2][4]
-
Pectin: A natural polysaccharide that can be used to mask the bitter taste of this compound and formulate fast-disintegrating dosage forms.[5][7]
-
Sodium Alginate: Used in ionotropic gelation, often with viscosity modifiers like HPMC or CMC to improve encapsulation efficiency.[8]
Q3: How is the encapsulation efficiency of this compound microparticles determined?
A3: Encapsulation efficiency is typically determined by first separating the microparticles from the continuous phase (e.g., by filtration or centrifugation). The amount of unencapsulated drug in the supernatant is then quantified using an analytical technique like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9][10][11][12][13] The encapsulation efficiency is then calculated using the following formula:
Encapsulation Efficiency (%) = [(Total Drug Added - Amount of Free Drug) / Total Drug Added] x 100
Alternatively, a known weight of microparticles can be dissolved in a suitable solvent to release the encapsulated drug, and the drug content is then measured.
Q4: What are the key factors that influence the encapsulation efficiency of this compound?
A4: Several factors can significantly impact encapsulation efficiency:
-
Polymer Concentration: Generally, increasing the polymer concentration leads to a higher encapsulation efficiency.[1][2] This is attributed to the increased viscosity of the dispersed phase, which hinders drug diffusion into the external phase during microparticle formation.[2]
-
Type of Polymer: The permeability of the polymer plays a crucial role. Polymers with lower permeability, such as Eudragit RS100, tend to yield higher encapsulation efficiencies for water-soluble drugs like this compound.[1]
-
Drug-to-Polymer Ratio: The ratio of drug to polymer directly affects drug loading and encapsulation efficiency. Optimizing this ratio is critical for achieving desired results.[3]
-
Stirring Speed: The agitation rate during the emulsification step influences the particle size of the microparticles, which can in turn affect the surface area and encapsulation efficiency.[3]
-
Use of Dispersing Agents: Dispersing agents, such as aluminum tristearate, can influence the encapsulation efficiency and the drug release profile.[1]
-
Process Temperature: The temperature of the external phase can affect the rate of solvent evaporation and polymer precipitation, thereby influencing microparticle formation and encapsulation efficiency.[7]
Troubleshooting Guide
Issue 1: Low Encapsulation Efficiency
| Potential Cause | Suggested Solution |
| Drug partitioning into the external aqueous phase. | This compound is water-soluble, which can lead to its loss in the aqueous phase during the emulsification process. To mitigate this, consider increasing the viscosity of the dispersed (organic) phase by increasing the polymer concentration.[2] You can also try to saturate the aqueous phase with the drug to reduce the concentration gradient. |
| Inappropriate polymer selection. | The chosen polymer may be too permeable, allowing the drug to diffuse out. Switch to a less permeable polymer. For instance, Eudragit RS100 has been shown to provide higher encapsulation efficiency for this compound than the more permeable Eudragit RL100.[1] |
| Suboptimal drug-to-polymer ratio. | If the drug load is too high relative to the polymer, the polymer matrix may not be able to effectively entrap all the drug. Experiment with different drug-to-polymer ratios to find the optimal balance for your system.[3] |
| Rapid solvent evaporation. | Very rapid evaporation of the organic solvent might not allow sufficient time for the polymer to precipitate and effectively entrap the drug. You can try to control the evaporation rate by adjusting the temperature or the pressure of the system. |
Issue 2: Poor Particle Size Control and Morphology
| Potential Cause | Suggested Solution |
| Inconsistent stirring speed. | The stirring speed during emulsification is a critical parameter for controlling particle size. Higher stirring speeds generally lead to smaller particles. Ensure your stirring apparatus provides consistent and reproducible agitation.[3] |
| Aggregation of microparticles. | Microparticles may aggregate during formation or drying. The addition of a surfactant or a dispersing agent to the continuous phase can help prevent aggregation.[5][7] |
| Irregular particle shape. | The shape of the microparticles can be influenced by the rate of solvent removal and the properties of the polymer. Slowing down the solvent evaporation process can sometimes lead to more spherical particles. Scanning Electron Microscopy (SEM) can be used to visualize the morphology of the prepared microparticles.[1][4][5][7] |
Issue 3: Undesirable Drug Release Profile (e.g., burst release)
| Potential Cause | Suggested Solution |
| Surface-associated drug. | A significant amount of the drug may be adsorbed onto the surface of the microparticles, leading to an initial burst release. Washing the microparticles with the continuous phase after collection can help remove this surface-associated drug. |
| Porous microparticle structure. | The microparticles may have a porous structure that allows for rapid ingress of the dissolution medium and subsequent drug release. Increasing the polymer concentration can lead to a denser matrix and a more controlled release profile.[2] |
| High permeability of the polymer. | If the polymer is highly permeable to the drug, a rapid release will be observed. Consider using a less permeable polymer or a blend of polymers to modulate the release rate.[1] |
Experimental Protocols
Protocol 1: Microencapsulation of this compound using Solvent Evaporation
This protocol is based on the method described for Eudragit® polymers.[1]
Materials:
-
This compound
-
Eudragit RS100 or Eudragit RL100
-
Methanol
-
Aluminum tristearate (dispersing agent)
-
Distilled water
-
Magnetic stirrer with hot plate
Procedure:
-
Preparation of the Organic Phase: Dissolve a specific amount of this compound and the chosen Eudragit polymer in a mixture of acetone and methanol.
-
Addition of Dispersing Agent: Add the desired amount of aluminum tristearate to the organic phase.
-
Emulsification: Add the organic phase to a beaker containing distilled water (the continuous phase) while stirring at a constant speed (e.g., 500 rpm) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at a controlled temperature (e.g., 10°C) to allow for the evaporation of the organic solvents.
-
Microparticle Collection: Once the microparticles are formed, collect them by filtration.
-
Washing and Drying: Wash the collected microparticles with distilled water to remove any unencapsulated drug and then dry them at room temperature or in a desiccator.
Protocol 2: Determination of Encapsulation Efficiency by UV-Vis Spectrophotometry
Materials:
-
This compound microparticles
-
Phosphate buffer (pH 7.4) or other suitable solvent
-
UV-Vis Spectrophotometer
-
Centrifuge
Procedure:
-
Separation of Free Drug: After the microencapsulation process, centrifuge a known volume of the microparticle suspension.
-
Analysis of Supernatant: Carefully collect the supernatant, which contains the unencapsulated drug.
-
Spectrophotometric Measurement: Measure the absorbance of the supernatant at the λmax of this compound (e.g., around 306 nm, but should be determined experimentally in the chosen solvent).[13]
-
Quantification: Use a pre-established calibration curve of Ambroxroxl hydrochloride in the same solvent to determine the concentration of the unencapsulated drug.
-
Calculation: Calculate the encapsulation efficiency using the formula mentioned in the FAQs.
Data Summary
Table 1: Effect of Polymer Type and Concentration on Encapsulation Efficiency of this compound
| Polymer | Polymer Concentration (%) | Encapsulation Efficiency (%) | Reference |
| Eudragit RS100 | 10 | 82-88 | [1] |
| Eudragit RS100 | 20 | 90-95 | [1] |
| Eudragit RL100 | 10 | 76-85 | [1] |
| Eudragit RL100 | 20 | 88-93 | [1] |
| Ethyl Cellulose | 10 | 81-87 | [2] |
| Ethyl Cellulose | 20 | 88-94 | [2] |
Table 2: Characterization of this compound Microparticles
| Characterization Technique | Purpose | Typical Findings | Reference |
| Scanning Electron Microscopy (SEM) | To observe the shape and surface morphology of the microparticles. | Microparticles are often found to be spherical with a smooth surface.[1][4][5][7] | [1][4][5][7] |
| X-Ray Powder Diffractometry (XRPD) | To investigate the physical state of the drug within the microparticles (crystalline or amorphous). | Can confirm the absence of drug-polymer interaction and changes in drug crystallinity after encapsulation.[1][7] | [1][7] |
| Differential Scanning Calorimetry (DSC) | To assess the thermal properties and confirm the physical state of the drug. | The absence of the drug's melting peak in the thermogram of the microparticles suggests that the drug is molecularly dispersed in the polymer matrix.[1][7] | [1][7] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To check for any chemical interactions between the drug and the polymer. | The absence of new peaks or significant shifts in the characteristic peaks of the drug and polymer indicates no chemical interaction.[1][4] | [1][4] |
Visualizations
Caption: Experimental workflow for this compound microencapsulation.
Caption: Troubleshooting logic for low encapsulation efficiency.
References
- 1. Microencapsulation and In vitro Characterization of Acrylate Microspheres for Controlled Release of this compound [gavinpublishers.com]
- 2. Controlled release microspheres of this compound [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and evaluation of microencapsulated fast melt tablets of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Evaluation of Microencapsulated Fast Melt Tablets of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of this compound in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Ambroxol Hydrochloride Determination in Dosage Forms
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the accurate quantification of Ambroxol (B1667023) hydrochloride, a widely used mucolytic agent, in various pharmaceutical formulations. The validation of these HPLC methods is critical to ensure the reliability, accuracy, and robustness of the results, which is paramount for quality control in manufacturing and for pharmacokinetic studies. This guide provides a comparative overview of several validated HPLC methods, presenting their experimental protocols and key performance data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Validated HPLC Methods
The following table summarizes the key performance parameters of different validated HPLC methods for the determination of Ambroxol hydrochloride in various dosage forms. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.
| Parameter | Method 1 (Oral Liquid Formulation) | Method 2 (Tablets) | Method 3 (Syrup) | Method 4 (Tablets with Cetirizine) | Method 5 (Syrup with Guaifenesin) |
| Dosage Form | Oral Liquid Formulation with preservatives | Tablets | Syrup with Benzoic Acid | Tablets | Syrup |
| Linearity Range | 300 - 900 ppm[1][2] | 2 - 12 ng/ml[3] | 0.15 - 0.45 mg/ml[4] | 5 - 50 µg/ml[5] | 5 - 80 µg/ml |
| Correlation Coefficient (r²) | > 0.99[1][2] | Not Specified | > 0.999[4] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 99.55 - 101.1%[1][2] | Not Specified | Good[4] | High percentage of recovery[5] | Good |
| Precision (%RSD) | < 2%[2] | Not Specified | 0.6 - 0.7% (for slope)[4] | Acceptable[5] | Not Specified |
| Limit of Detection (LOD) | 0.024 ppm[2] | 1 ng/ml[3] | Not Specified | 1.12 µg/ml[5] | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 5 ng/ml[3] | Not Specified | 3.75 µg/ml[5] | Not Specified |
| Robustness | Method is robust under varied conditions[1] | Not Specified | Not Specified | Determined[5] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the key HPLC methods cited in this guide.
Method 1: For Oral Liquid Formulation with Antimicrobial Preservatives
-
Chromatographic System: A simple gradient reversed-phase HPLC method was developed.[1][2]
-
Column: Inertsil C8 (250 x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase:
-
Mobile Phase B: A mixture of Mobile Phase A and acetonitrile (B52724) in the ratio of 76:24 (v/v).[1][2]
-
Detection: PDA detector at 245 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 50°C.[1]
Method 2: For Tablets
-
Chromatographic System: A reversed-phase HPLC technique was employed.[3]
-
Column: RP-18 column (Princeton SPHER C18, 250 × 4.6 mm i.d., 5 μ).[3]
-
Mobile Phase: A mixture of acetonitrile and water (pH 3.5 adjusted with orthophosphoric acid) in the ratio of 60:40 (v/v).[3]
-
Flow Rate: 1.0 ml/min.[3]
-
Detection: UV detection at 250 nm.[3]
Method 3: For Syrup with Benzoic Acid
-
Chromatographic System: HPLC with UV detection.[6]
-
Mobile Phase: A mixture of methanol (B129727) and a solution of 8.5 mM H3PO4 and triethylamine (B128534) (pH=2.8) in the ratio of 40:60 (v/v).[4][6]
Method 4: For Tablets with Cetirizine Hydrochloride
-
Chromatographic System: Reverse phase liquid chromatography.[5]
-
Column: HIQ SIL-C18 (250×4.6 mm i.d., 10 μm particle size).[5]
-
Mobile Phase: A mixture of methanol, acetonitrile, and water in the ratio of 40:40:20 (v/v/v).[5]
-
Detection: UV detection at 229 nm.[5]
Method 5: For Syrup with Guaifenesin
-
Chromatographic System: Isocratic HPLC method.
-
Column: C18 column (Waters Bondapack C18, 4.6 x 250 mm, 10 µl particle size).
-
Mobile Phase: A mixture of water and methanol (80:20, v/v) containing 1% triethylamine, with the pH adjusted to 2.9 with phosphoric acid.
-
Flow Rate: 1.5 ml/min.
-
Detection: UV detection at 220 nm.
Experimental Workflow and Logical Relationships
The validation of an HPLC method follows a structured workflow to ensure its suitability for its intended purpose. The following diagram illustrates the key stages involved in this process.
References
- 1. jpsionline.com [jpsionline.com]
- 2. banglajol.info [banglajol.info]
- 3. Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of this compound in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.ceu.es [dspace.ceu.es]
- 5. RP-HPLC and Spectrophotometric Estimation of this compound and Cetirizine Hydrochloride in Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an HPLC method for the quantification of this compound and benzoic acid in a syrup as pharmaceutical form stress test for stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ambroxol Hydrochloride and Other Mucolytic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ambroxol (B1667023) hydrochloride with other prominent mucolytic agents, namely N-acetylcysteine (NAC), Bromhexine, and Carbocisteine. The analysis is based on their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data from published literature.
Introduction to Mucolytic Agents
Mucolytic agents are a class of drugs used to manage respiratory conditions characterized by the overproduction of thick, viscous mucus. By altering the biophysical properties of bronchial secretions, these agents facilitate mucus clearance, alleviate cough, and improve breathing. This guide focuses on a comparative analysis of four widely used mucolytics: Ambroxol hydrochloride, N-acetylcysteine (NAC), Bromhexine, and Carbocisteine.
Mechanisms of Action
The therapeutic effects of these mucolytic agents stem from their distinct and sometimes overlapping mechanisms of action, which include mucolytic, secretolytic, mucokinetic, anti-inflammatory, and antioxidant effects.
This compound: A metabolite of Bromhexine, Ambroxol possesses both secretolytic and secretomotor properties.[1][2] It stimulates the production of serous mucus, making phlegm thinner and less viscous.[1] A key mechanism of Ambroxol is the stimulation of surfactant synthesis and release by type II pneumocytes.[2][3][4] This surfactant acts as an "anti-glue factor," reducing the adhesion of mucus to the bronchial walls and enhancing its transport.[1][3] Ambroxol also exhibits anti-inflammatory and antioxidant properties and has a local anesthetic effect by blocking sodium channels.[2][5]
N-acetylcysteine (NAC): NAC is a classic mucolytic that directly breaks the disulfide bonds in mucoproteins through its free sulfhydryl group, leading to a reduction in mucus viscosity.[6][7] Beyond its mucolytic action, NAC is a potent antioxidant, acting as a precursor to glutathione (B108866) (GSH), a major intracellular antioxidant.[7][8] It also possesses anti-inflammatory properties by inhibiting the activation of NF-κB.[6]
Bromhexine: As a synthetic derivative of the alkaloid vasicine, Bromhexine is a prodrug that is metabolized in the liver to its active form, Ambroxol.[1][9] Its mechanism of action is therefore largely attributable to Ambroxol.[1] It acts as a secretolytic, increasing the production of serous mucus and reducing the viscosity of phlegm by disrupting acid mucopolysaccharide fibers.[1]
Carbocisteine: Unlike NAC, Carbocisteine does not have a free sulfhydryl group and acts as a mucoregulator.[10] It works by restoring the balance between sialomucins and fucomucins in the bronchial secretions, primarily by stimulating the intracellular activity of sialyl transferase.[10][11] This leads to the production of mucus with lower viscosity.[12] Carbocisteine also exhibits anti-inflammatory and antioxidant properties.[11][13]
Signaling Pathways and Mechanisms
The following diagrams illustrate the key signaling pathways and mechanisms of action for each mucolytic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Ambroxol - Wikipedia [en.wikipedia.org]
- 4. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambroxol in the 21st century: pharmacological and clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [The application of n-acetylcysteine as an antioxidant and mucolytic in mechanical ventilation in intensive care patients. A prospective, randomized, placebo-controlled, double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of a Long-Term Use of Carbocysteine on Frequency and Duration of Exacerbations in Patients with Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 13. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ambroxol Hydrochloride vs. Placebo in Slowing Parkinson's Progression: A Comparative Guide for Researchers
A comprehensive review of clinical trial data and experimental protocols investigating ambroxol (B1667023) hydrochloride as a potential disease-modifying therapy for Parkinson's disease.
Ambroxol hydrochloride, a widely used mucolytic agent, is under rigorous investigation for its potential to slow the progression of Parkinson's disease (PD). This interest stems from its role as a chaperone for the enzyme glucocerebrosidase (GCase), which is encoded by the GBA1 gene. Mutations in GBA1 are a significant genetic risk factor for PD, and reduced GCase activity is observed in both genetic and sporadic forms of the disease. This guide provides an objective comparison of this compound versus placebo, summarizing key clinical trial findings, detailing experimental methodologies, and illustrating the underlying biological and procedural pathways.
Mechanism of Action: The GCase Pathway
Ambroxol is believed to exert its potential neuroprotective effects by enhancing the function of GCase. In a healthy state, GCase is responsible for the breakdown of glycolipids within lysosomes. In Parkinson's disease, particularly in individuals with GBA1 mutations, GCase is misfolded and dysfunctional, leading to the accumulation of its substrate, glucosylceramide, and a toxic buildup of alpha-synuclein (B15492655), a hallmark of PD pathology. Ambroxol acts as a pharmacological chaperone, binding to the GCase enzyme and promoting its proper folding and transport to the lysosome, thereby enhancing its activity. This, in turn, is hypothesized to improve lysosomal function and facilitate the clearance of alpha-synuclein aggregates.[1][2]
Clinical Trial Data Summary
Several clinical trials have investigated the safety, tolerability, and efficacy of ambroxol in Parkinson's disease. The following tables summarize the quantitative data from two key Phase 2 trials: the AiM-PD study and a Canadian study in Parkinson's Disease Dementia (PDD).
Table 1: AiM-PD (Ambroxol in Disease Modification in Parkinson Disease) - Phase 2 Trial Results[2][3]
| Outcome Measure | Baseline | 186 Days | Change from Baseline | p-value |
| MDS-UPDRS Total Score | Mean (SD) | Mean (SD) | Mean (95% CI) | |
| All Participants (n=17) | 53.5 (15.5) | 44.8 (17.2) | -8.7 (-15.3 to -2.2) | 0.01 |
| MDS-UPDRS Part III (Motor) Score | Mean (SD) | Mean (SD) | Mean (95% CI) | |
| All Participants (n=17) | 32.5 (9.8) | 25.7 (10.1) | -6.8 (-10.4 to -3.1) | 0.001 |
| CSF GCase Protein Levels (pmol/L) | Mean (SD) | Mean (SD) | Mean (95% CI) | |
| All Participants (n=17) | 251 (71) | 339 (97) | +88 (40 to 137) | 0.002 |
| CSF α-synuclein (pg/mL) | Mean (SD) | Mean (SD) | Mean (95% CI) | |
| All Participants (n=17) | 385 (132) | 435 (145) | +50 (14 to 87) | 0.01 |
Table 2: Canadian Phase 2 Trial in Parkinson's Disease Dementia (PDD) - Key Outcomes[4][5]
| Outcome Measure | Ambroxol High Dose (1050 mg/day) | Placebo | Finding |
| Primary Efficacy Outcomes (52 weeks) | |||
| ADAS-Cog-13 | No significant difference | No significant difference | Did not meet primary endpoint |
| Clinician's Global Impression of Change (CGIC) | No significant difference | No significant difference | Did not meet primary endpoint |
| Biomarkers | |||
| GCase Activity in Lymphocytes (26 weeks) | Increased | No significant change | Target engagement demonstrated |
| Plasma Glial Fibrillary Acidic Protein (GFAP) | Stable | Increased | Potential for neuroprotection |
| Safety and Tolerability | Well-tolerated | Well-tolerated | Gastrointestinal events more frequent with ambroxol |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for the AiM-PD and the Canadian PDD Phase 2 trials, as well as the ongoing ASPro-PD Phase 3 trial.
AiM-PD (NCT02941822) Experimental Protocol[3][6]
-
Study Design: A single-center, open-label, phase 2a clinical trial.
-
Participants: 17 individuals with Parkinson's disease (with and without GBA1 mutations).
-
Intervention: Oral ambroxol administered for 186 days with a dose escalation schedule.
-
Primary Outcome Measures:
-
Detection of ambroxol in cerebrospinal fluid (CSF).
-
Change in GCase activity in CSF.
-
-
Secondary Outcome Measures:
-
Safety and tolerability.
-
Changes in Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) scores.
-
Levels of GCase protein and alpha-synuclein in CSF.
-
-
Methodology: Participants underwent clinical assessments and collection of blood and CSF at baseline and at the end of the treatment period.
Canadian Phase 2 PDD Trial (NCT02914366) Experimental Protocol[4][5][7]
-
Study Design: A 52-week, single-center, randomized, double-blind, placebo-controlled, parallel-group phase 2 clinical trial.
-
Participants: 55 patients with Parkinson's disease dementia (PDD).
-
Intervention: Participants were randomized to receive either a low dose of ambroxol (525 mg/day), a high dose of ambroxol (1050 mg/day), or a matching placebo.
-
Primary Outcome Measures:
-
Change in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog-13).
-
Clinician's Global Impression of Change (CGIC).
-
-
Secondary Outcome Measures:
-
Safety and tolerability.
-
Pharmacokinetics and pharmacodynamics of ambroxol.
-
Changes in biomarkers in blood and CSF, including GCase activity and GFAP.
-
-
Methodology: Clinical and cognitive assessments, along with biomarker sample collection, were performed at baseline and at various time points throughout the 52-week study period.
ASPro-PD (Ambroxol to Slow Progression in Parkinson Disease) - Phase 3 Trial Protocol[8][9][10]
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase 3 clinical trial.
-
Participants: 330 individuals with Parkinson's disease.
-
Intervention: Participants are randomized in a 1:1 ratio to receive either oral ambroxol or a matching placebo for 2 years. This is followed by a 6-month open-label extension where all participants will receive ambroxol.
-
Primary Objective: To assess whether treatment with ambroxol is associated with an improvement in motor and non-motor function compared to placebo.
-
Methodology: The trial will utilize a centralized randomization system. Both participants and investigators will be blinded to the treatment allocation. A comprehensive set of clinical assessments and biomarker analyses will be conducted throughout the study.
Conclusion
The investigation into this compound as a disease-modifying therapy for Parkinson's disease is a promising area of research, grounded in a strong biological rationale. Phase 2 clinical trials have demonstrated that ambroxol is safe, well-tolerated, and successfully engages its target, the GCase enzyme, in the central nervous system.[2][3] While the open-label AiM-PD study showed encouraging preliminary results in improving motor symptoms, the placebo-controlled Canadian trial in PDD did not meet its primary cognitive endpoints, though it did show potential neuroprotective effects through biomarker analysis.[2][4]
The ongoing Phase 3 ASPro-PD trial will be pivotal in determining the clinical efficacy of ambroxol in a larger, more robustly designed study.[5] The results of this trial are eagerly awaited by the scientific community and could represent a significant advancement in the development of therapies that slow the progression of Parkinson's disease. The detailed protocols and quantitative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform their ongoing work in this critical field.
References
- 1. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]
- 2. neurologylive.com [neurologylive.com]
- 3. Ambroxol as a Treatment for Parkinson Disease Dementia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Phase 3 trial of ambroxol is underway | Parkinson's UK [parkinsons.org.uk]
Ambroxol Hydrochloride: A Comparative Analysis of Efficacy in the Presence and Absence of GBA1 Gene Mutations
For Immediate Release
Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, is gaining significant attention for its potential as a repurposed therapeutic for neurodegenerative diseases, particularly those linked to mutations in the GBA1 gene. This guide provides a comprehensive comparison of the efficacy of Ambroxol hydrochloride in individuals with and without GBA1 gene mutations, supported by experimental data from preclinical and clinical studies. The content is intended for researchers, scientists, and drug development professionals.
The Critical Role of GBA1 and the Therapeutic Rationale for Ambroxol
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the primary cause of Gaucher disease, a lysosomal storage disorder.[1][2][3] These mutations are also the most significant genetic risk factor for Parkinson's disease (PD).[4][5] Defective GCase leads to the accumulation of its substrate, glucosylceramide, and is associated with the aggregation of alpha-synuclein, a pathological hallmark of PD.[4][5][6]
This compound is proposed to act as a pharmacological chaperone.[7] In individuals with certain GBA1 mutations, the GCase enzyme is misfolded and retained in the endoplasmic reticulum (ER), leading to its degradation. Ambroxol is thought to bind to the misfolded GCase in the ER, stabilizing its conformation and facilitating its transport to the lysosome, where it can perform its function.[1][8] Some studies also suggest that Ambroxol may have other mechanisms of action, such as inducing autophagy and modulating ER-associated degradation pathways.[7]
Comparative Efficacy: With vs. Without GBA1 Mutations
The therapeutic potential of Ambroxol appears to be most pronounced in individuals carrying GBA1 mutations. However, evidence suggests a potential benefit even in the absence of these mutations, likely through the upregulation of wild-type GCase activity and other cellular mechanisms.
In Patients with GBA1 Mutations (Gaucher Disease and GBA-Associated Parkinson's Disease)
In the context of Gaucher disease, Ambroxol has demonstrated the ability to enhance mutated GCase activity and reduce the accumulation of glucosylceramide.[1][3] The response to Ambroxol can vary depending on the specific GBA1 variant.[1][3] For instance, some studies have shown a more significant improvement in cells from patients with compound heterozygous genotypes compared to homozygous forms.[1][3]
In patients with Parkinson's disease who carry a GBA1 mutation (GBA-PD), Ambroxol treatment has been shown to increase the levels of GCase protein in the cerebrospinal fluid (CSF).[5][9] Preclinical studies using models of GBA-PD have shown that Ambroxol can significantly enhance GCase activity and decrease levels of both tau and alpha-synuclein.[10][11]
In Patients without GBA1 Mutations (Idiopathic Parkinson's Disease)
Interestingly, studies have indicated that Ambroxol may also be beneficial for Parkinson's disease patients without GBA1 mutations. A phase 2 clinical trial (AiM-PD) that included PD patients with and without GBA1 mutations found that Ambroxol crossed the blood-brain barrier and increased GCase protein levels in the CSF of both groups.[5][9][12] Furthermore, preclinical studies in wild-type mice have demonstrated that Ambroxol administration can increase GCase activity in various brain regions.[6][13] This suggests that enhancing the activity of the normal GCase enzyme could also be a viable therapeutic strategy.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies investigating the effects of this compound.
| Table 1: Effect of Ambroxol on GCase in Parkinson's Disease (AiM-PD Study) | |
| Parameter | Change from Baseline at Day 186 |
| Participants | 17 PD patients (8 with GBA1 mutations, 9 without) |
| Ambroxol Level in CSF | +156 ng/mL[12] |
| GCase Protein Level in CSF | +35% (mean increase of 88 pmol/L)[12][14] |
| α-synuclein Level in CSF | +13% (mean increase of 50 pg/mL)[12][14] |
| MDS-UPDRS Motor Score | -6.8 points (improvement)[14] |
| Table 2: Preclinical Efficacy of Ambroxol | |
| Model System | Key Findings |
| Gaucher Disease Patient Fibroblasts | 15-50% increase in mutant GCase activity[8] |
| Cholinergic Neurons with N370S GBA1 Mutation | Significant enhancement of GCase activity and decrease in tau and α-synuclein levels[10][11] |
| Wild-type and GBA1 Mutant Mice | Significant increase in brain GCase activity[6] |
| α-synuclein Overexpressing Mice | 19% decrease in brainstem α-synuclein protein levels and 17% in the striatum[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Measurement of GCase Activity
GCase activity is typically measured using a fluorometric assay.[6]
-
Lysate Preparation: Cells or tissue samples are lysed to release cellular proteins.
-
Incubation: The lysate is incubated with a synthetic substrate, such as 4-methylumbelliferyl β-D-glucopyranoside (4-MUG), in an acidic buffer (pH 5.4) that mimics the lysosomal environment.
-
Enzymatic Reaction: GCase cleaves the substrate, releasing the fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU).
-
Fluorescence Measurement: The reaction is stopped, and the fluorescence of the released 4-MU is measured using a fluorescence spectrometer (excitation ~365nm, emission ~450nm).
-
Quantification: The amount of fluorescence is proportional to the GCase activity and is typically expressed as nanomoles of substrate released per hour per milligram of protein.
Quantification of α-synuclein
Levels of α-synuclein in biological samples like CSF or cell lysates are often quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Coating: A microplate is coated with a capture antibody specific for α-synuclein.
-
Sample Incubation: The sample (e.g., CSF) is added to the wells, and any α-synuclein present binds to the capture antibody.
-
Detection Antibody: A second, detection antibody that is also specific for α-synuclein and is linked to an enzyme is added.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Measurement: The intensity of the color is measured using a plate reader and is proportional to the concentration of α-synuclein in the sample.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of Ambroxol and a typical experimental workflow.
Caption: Proposed mechanism of Ambroxol as a pharmacological chaperone for mutant GCase.
Caption: Generalized experimental workflow for a clinical trial of Ambroxol in Parkinson's disease.
Conclusion
This compound shows considerable promise as a targeted therapy for individuals with GBA1 mutations, acting as a pharmacological chaperone to restore GCase function. The evidence also suggests a potential, broader utility in neurodegenerative diseases even in the absence of such mutations. Ongoing and future larger, placebo-controlled clinical trials are essential to definitively establish the efficacy and long-term safety of Ambroxol as a disease-modifying therapy.[15][16][17] The data presented herein underscore the importance of a personalized medicine approach in the development of treatments for complex neurological disorders.
References
- 1. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 2. Rapid and long‐lasting efficacy of high‐dose ambroxol therapy for neuronopathic Gaucher disease: A case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phlegm-busting Drug Ambroxol Shows Promise in Parkinson’s | Parkinson's Foundation [parkinson.org]
- 5. Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations: A Nonrandomized, Noncontrolled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurologylive.com [neurologylive.com]
- 13. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 15. Study protocol of the GRoningen early-PD Ambroxol treatment (GREAT) trial: a randomized, double-blind, placebo-controlled, single center trial with ambroxol in Parkinson patients with a GBA mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neurologyopen.bmj.com [neurologyopen.bmj.com]
- 17. Phase 3 trial of ambroxol is underway | Parkinson's UK [parkinsons.org.uk]
A Comparative Guide to the Validation of UV Spectroscopy for Routine Analysis of Ambroxol Hydrochloride
This guide provides a comprehensive comparison of UV spectroscopy and High-Performance Liquid Chromatography (HPLC) for the routine analysis of Ambroxol hydrochloride. The information presented is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
This compound is a mucolytic agent widely used in pharmaceutical formulations. Its accurate and reliable quantification is crucial for ensuring product quality and therapeutic efficacy. While HPLC is a powerful and commonly used technique, UV spectroscopy presents a simpler, more cost-effective alternative for routine analysis. This guide explores the validation parameters of UV spectroscopy for this purpose and compares it with the established HPLC method.
Experimental Data Comparison
The following tables summarize the validation parameters for both UV-Visible Spectrophotometry and HPLC methods for the determination of this compound, as reported in various studies.
Table 1: UV-Visible Spectrophotometry Method Validation Parameters
| Parameter | Reported Value | Solvent/Conditions |
| Wavelength (λmax) | 250 nm[1] | Acetonitrile and water (pH 3.5)[1] |
| 306 nm[2][3] | Methanol, Water, 0.1N HCl[2][3] | |
| 238-258 nm (AUC)[4] | Methanol[4] | |
| Linearity Range | 2-10 µg/mL[2][3] | Water, 0.1N HCl[2] |
| 2-12 µg/mL[4] | Methanol[4] | |
| 5-30 µg/mL[1] | Water and Methanol (1:1 v/v)[1] | |
| 40-200 µg/mL[5][6] | Distilled water[5][6] | |
| Correlation Coefficient (r²) | 0.99987[2][3] | - |
| 0.999[4] | - | |
| Limit of Detection (LOD) | 3.94 µg/mL[2][3] | - |
| 1 µg/mL[1] | - | |
| 0.0841 µg/mL[4] | - | |
| 11.55 µg/mL[5][6] | - | |
| Limit of Quantification (LOQ) | 11.95 µg/mL[2][3] | - |
| 4 µg/mL[1] | - | |
| 0.2551 µg/mL[4] | - | |
| 38.49 µg/mL[5][6] | - | |
| Accuracy (% Recovery) | 99.55% to 101.1%[4] | - |
| 100.4%[5][6] | - | |
| Precision (%RSD) | < 2%[2][3] | - |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Validation Parameters
| Parameter | Reported Value | Chromatographic Conditions |
| Column | RP-18[1] | - |
| C18[7] | - | |
| Inertsil C8[8] | - | |
| Mobile Phase | Acetonitrile:Water (pH 3.5) (60:40, v/v)[1] | - |
| Buffer:Acetonitrile (80:20) (Buffer 0.1% v/v tri-ethylamine pH-3.0) | - | |
| Acetonitrile:Methanol:Sodium dihydrogen phosphate (B84403) buffer (pH 3.0) (65:10:25) | - | |
| Flow Rate | 1.0 mL/min | - |
| Detection Wavelength | 250 nm | - |
| 220 nm | - | |
| 276 nm[9] | - | |
| Linearity Range | 2-12 ng/mL | - |
| Limit of Detection (LOD) | 1 ng/mL[1] | - |
| Limit of Quantification (LOQ) | 5 ng/mL[1] | - |
| Accuracy (% Recovery) | 99.55% to 101.1%[8] | - |
Experimental Protocols
Detailed methodologies for the validation of UV spectroscopy and HPLC for the analysis of this compound are outlined below. These protocols are based on methods reported in the cited literature and are compliant with ICH guidelines.
UV Spectrophotometric Method
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol, water, or 0.1N HCl) to obtain a concentration of 100 µg/mL.[2]
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations within the desired linear range (e.g., 2, 4, 6, 8, 10 µg/mL) using the same solvent.[2]
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to scan the wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the blank (solvent) and the working standard solutions at the determined λmax.
-
-
Calibration Curve Construction: Plot a graph of absorbance versus concentration. The relationship should be linear, and the correlation coefficient (r²) should be close to 1.
-
Validation Parameters:
-
Linearity: Assessed from the calibration curve over the specified concentration range.
-
Accuracy: Determined by the standard addition method, where known amounts of the standard drug are added to the sample, and the recovery is calculated.
-
Precision: Evaluated by analyzing replicate samples on the same day (intraday precision) and on different days (interday precision). The relative standard deviation (%RSD) should be within acceptable limits (typically <2%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Method
-
Chromatographic Conditions:
-
Column: A reverse-phase column such as C18 or RP-18 is commonly used.[1][7]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate buffer, water with pH adjustment) is typical. The exact ratio is optimized for best separation.[1][9]
-
Detection: UV detection at a wavelength where this compound shows significant absorbance (e.g., 250 nm).[1]
-
-
Preparation of Standard Solutions: Prepare a stock solution and working standards of this compound in the mobile phase or a suitable diluent, similar to the UV method but at lower concentrations (e.g., in the ng/mL range).[1]
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Parameters like peak area reproducibility, tailing factor, and theoretical plates are evaluated.
-
Analysis and Quantification: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. Then, inject the sample solutions and determine the concentration of this compound from the calibration curve.
-
Validation: The method is validated for linearity, accuracy, precision, specificity, LOD, and LOQ according to ICH guidelines.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the validation of an analytical method and the general steps in a comparative analysis.
Caption: Experimental workflow for analytical method validation.
Caption: Logical comparison of UV Spectroscopy and HPLC.
References
- 1. Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of this compound in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. deepdyve.com [deepdyve.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. jpsionline.com [jpsionline.com]
- 9. ukaazpublications.com [ukaazpublications.com]
Ambroxol Hydrochloride and Antibiotic Combination Therapy Demonstrates Superior Efficacy Over Monotherapy in Respiratory Infections
For Immediate Release:
[City, State] – [Date] – Mounting evidence from clinical research indicates that the co-administration of ambroxol (B1667023) hydrochloride with antibiotics offers significantly greater efficacy in the treatment of respiratory tract infections compared to antibiotic treatment alone. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, detailing the synergistic effects, underlying mechanisms, and supporting experimental data for this combination therapy.
The enhanced efficacy of the combination therapy is attributed to the multifaceted pharmacological actions of ambroxol hydrochloride. It not only functions as a potent mucokinetic and secretolytic agent, facilitating the clearance of mucus from the airways, but also exhibits anti-inflammatory and antioxidant properties.[1] Crucially, ambroxol has been shown to increase the concentration of a range of antibiotics—including beta-lactams, macrolides, and glycopeptides—in lung tissue, sputum, and bronchoalveolar lavage fluid, thereby amplifying their therapeutic effect at the site of infection.[2][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical studies, highlighting the improved outcomes associated with the combination therapy.
Table 1: Efficacy in Patients with Chronic Bronchitis
A randomized controlled trial involving 98 patients with chronic bronchitis demonstrated that the addition of this compound to an antibiotic regimen resulted in statistically significant improvements in clinical outcomes compared to antibiotic monotherapy.[3]
| Efficacy Measure | Ambroxol + Antibiotic Group (n=49) | Antibiotic Monotherapy Group (n=49) | Improvement with Combination Therapy |
| Total Effective Rate | 79.59% | 70.59% (approx.) | 9% increase |
| Symptom Disappearance Time | Not specified | 3.3 days longer than combination | Reduced by 3.3 days |
| Forced Expiratory Volume in 1s (FEV1) | 1.95 ± 0.83 L | 1.59 ± 1.01 L | 22.64% increase |
| Forced Vital Capacity (FVC) | 3.37 ± 0.28 L | 2.56 ± 0.48 L | 31.64% increase |
| FEV1/FVC Ratio | 74.12 ± 5.14% | 67.51 ± 5.02% | 9.79% increase |
Table 2: Efficacy in Children with Bronchopneumonia
A study involving 100 children with bronchopneumonia revealed that combining this compound with amoxicillin (B794) potassium clavulanate led to a higher therapeutic success rate and a more significant reduction in inflammatory markers.[6][7][8][9]
| Efficacy Measure | Ambroxol + Amoxicillin-Clavulanate Group (n=50) | Amoxicillin-Clavulanate Monotherapy Group (n=50) | Improvement with Combination Therapy |
| Therapeutic Effective Rate | 94% | 84% | 10% increase |
| White Blood Cell (WBC) Count | Significantly lower than control | Lower than baseline | Greater reduction |
| C-Reactive Protein (CRP) | Significantly lower than control | Lower than baseline | Greater reduction |
| Interleukin-6 (IL-6) | Significantly lower than control | Lower than baseline | Greater reduction |
| Tumor Necrosis Factor-α (TNF-α) | Significantly lower than control | Lower than baseline | Greater reduction |
| Time to Symptom Disappearance | Shorter for fever, cough, asthma, and pulmonary rales | Longer than combination group | Faster symptom resolution |
Experimental Protocols
Chronic Bronchitis Study Protocol
-
Study Design: A randomized controlled trial was conducted with 98 patients diagnosed with chronic bronchitis.[3]
-
Inclusion Criteria: Patients admitted to the hospital with a diagnosis of chronic bronchitis.
-
Exclusion Criteria: Not specified.
-
Groups:
-
Observation Group (n=49): Received this compound in combination with the antibiotic cefmetazole (B193816).
-
Control Group (n=49): Received cefmetazole alone.
-
-
Outcome Measures:
-
Time required for the mitigation of clinical symptoms.
-
Overall clinical effectiveness.
-
Pulmonary function indicators: FEV1, FVC, and FEV1/FVC ratio.[3]
-
Bronchopneumonia in Children Study Protocol
-
Study Design: A study of 100 children with bronchopneumonia.[6][7][8][9]
-
Inclusion Criteria: Children admitted to the pediatric department with a diagnosis of bronchopneumonia.
-
Exclusion Criteria: Not specified.
-
Groups:
-
Observation Group (n=50): Treated with this compound plus amoxicillin potassium clavulanate.
-
Control Group (n=50): Treated with amoxicillin potassium clavulanate alone.
-
-
Outcome Measures:
Visualizations: Mechanisms and Workflows
Proposed Mechanism of Synergistic Action
The synergistic effect of this compound when combined with antibiotics is multifaceted. A key aspect is its ability to increase the concentration of antibiotics in the lung, although the precise mechanism for this is still under investigation.[10] Additionally, its mucolytic and anti-inflammatory properties create a more favorable environment for antibiotic action.
Caption: Synergistic mechanisms of ambroxol and antibiotics.
Experimental Workflow for Chronic Bronchitis Clinical Trial
The following diagram illustrates the workflow of the randomized controlled trial investigating the efficacy of the combination therapy in patients with chronic bronchitis.
Caption: Workflow of the chronic bronchitis clinical trial.
Signaling Pathway: Ambroxol's Effect on Surfactant Protein Expression
Ambroxol is proposed to stimulate the synthesis of pulmonary surfactant.[1] Studies suggest that it modulates the expression of surfactant proteins in a cell-specific manner, which may contribute to its therapeutic effects.[2][11] However, some research indicates no direct stimulatory effect on surfactant synthesis in isolated type II alveolar cells.[12]
Caption: Ambroxol's cell-specific modulation of surfactant proteins.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Cell-specific modulation of surfactant proteins by ambroxol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Clinical Efficacy of Combining this compound with Antibiotics for the Treatment of Chronic Bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of lung levels of antibiotics by Ambroxol and Bromhexine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of lung levels of antibiotics by ambroxol and bromhexine | Semantic Scholar [semanticscholar.org]
- 6. Efficacy of this compound Combined with Amoxicillin Potassium Clavulanate Combination on Children with Bronchopneumonia and Its Impact on the Level of Inflammatory Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound Combined with Amoxicillin Potassium Clavulanate Combination on Children with Bronchopneumonia and Its Impact on the Level of Inflammatory Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. Influence of ambroxol on amoxicillin levels in bronchoalveolar lavage fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Effect of ambroxol on surfactant secretion and synthesis in isolated type II alveolar cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Antioxidant Activity of Ambroxol Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antioxidant activity of Ambroxol hydrochloride against other well-known antioxidants, N-acetylcysteine (NAC) and Vitamin C. The information is compiled from preclinical studies to assist researchers in evaluating its potential as a protective agent against oxidative stress-induced cellular damage.
This compound, a widely used mucolytic agent, has demonstrated significant antioxidant properties in various in vivo models.[1][2] Its protective effects are attributed to its ability to scavenge reactive oxygen species (ROS) and to modulate endogenous antioxidant defense systems, primarily through the activation of the Nrf2/HO-1 signaling pathway.[1][3]
Comparative Analysis of Antioxidant Performance
The following tables summarize the quantitative data from various in vivo studies, comparing the efficacy of this compound, N-acetylcysteine, and Vitamin C in mitigating oxidative stress.
Table 1: Effect on Lipid Peroxidation (Malondialdehyde - MDA) and Superoxide Dismutase (SOD) Activity
| Compound | Animal Model | Dosage | MDA Levels | SOD Activity | Reference |
| Ambroxol | LPS-induced neuroinflammation in mice | 30 mg/kg/day | Maintained at normal levels | Upregulated | [4] |
| Ambroxol | Intestinal ischemia/reperfusion in rats | 35, 70, 140 mg/kg | Improved abnormal levels | Not specified | [5] |
| N-acetylcysteine | Traumatic brain injury in mice | 100 mg/kg | Significantly reduced | Enhanced | [6] |
| Vitamin C | Sepsis-induced cardiovascular oxidative stress in rats | 18 mg/day (oral) | Not specified | Not specified | [7] |
Table 2: Modulation of the Nrf2/HO-1 Antioxidant Pathway
| Compound | Animal Model | Dosage | Nrf2 Activation | HO-1 Expression | Reference |
| Ambroxol | Renal ischemia/reperfusion in rats | Not specified | Up-regulated | Up-regulated | [3] |
| Ambroxol | LPS-induced neuroinflammation in mice | 30 mg/kg/day | Upregulated | Upregulated | [4] |
| N-acetylcysteine | Traumatic brain injury in mice | 100 mg/kg | Promoted activation | Upregulated | [6] |
| Vitamin C | Endothelial cells (in vitro) | Not specified | Activates pathway | Not specified | [8] |
Signaling Pathways and Experimental Workflows
The antioxidant effects of this compound are significantly mediated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Ambroxol promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like Heme oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).
A typical experimental workflow to validate the in vivo antioxidant activity of a compound like this compound is depicted below.
Detailed Experimental Protocols
The following are representative methodologies for key experiments cited in the validation of this compound's antioxidant activity.
Animal Model of Lipopolysaccharide (LPS)-Induced Neuroinflammation
-
Animals: Male C57BL/6 mice.
-
Induction of Oxidative Stress: Intraperitoneal injection of LPS (250 µg/kg).
-
Treatment: this compound (30 mg/kg/day) administered orally for 14 days.
-
Biochemical Assays:
-
Lipid Peroxidation (MDA) Assay: Brain tissue homogenates are reacted with thiobarbituric acid (TBA) at high temperature and acidity. The resulting pink-colored complex is measured spectrophotometrically at 532 nm.
-
Superoxide Dismutase (SOD) Activity Assay: The assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by SOD. The change in absorbance is measured at 560 nm.
-
-
Molecular Analysis:
-
Western Blot: Protein extracts from brain tissues are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is incubated with primary antibodies against Nrf2 and HO-1, followed by a secondary antibody. Protein bands are visualized using a chemiluminescence detection system.
-
Animal Model of Intestinal Ischemia/Reperfusion (I/R) Injury
-
Animals: Male Wistar rats.
-
Induction of Oxidative Stress: The superior mesenteric artery is occluded for a specific period, followed by reperfusion.
-
Treatment: this compound (at doses of 35, 70, and 140 mg/kg) is administered intraperitoneally before the induction of ischemia.
-
Biochemical Assays:
-
MDA Assay: As described above, performed on tissue homogenates from the heart and kidney to assess remote organ injury.[5]
-
Animal Model of Traumatic Brain Injury (TBI)
-
Animals: Male C57BL/6 mice.
-
Induction of Oxidative Stress: A weight-drop model is used to induce a controlled cortical impact.
-
Treatment: N-acetylcysteine (100 mg/kg) is administered intraperitoneally post-injury.
-
Biochemical Assays:
-
MDA and SOD assays: Performed on brain tissue homogenates as described previously.[6]
-
-
Molecular Analysis:
-
Western Blot: Analysis of Nrf2 and HO-1 expression in brain tissue extracts.[6]
-
Conclusion
The compiled in vivo data suggests that this compound is a potent antioxidant, comparable in its efficacy to N-acetylcysteine in certain models of oxidative stress. Its mechanism of action, primarily through the Nrf2/HO-1 pathway, provides a robust defense against cellular damage. While direct comparative in vivo studies with Vitamin C are limited, the available evidence positions this compound as a promising therapeutic candidate for conditions associated with oxidative stress. Further research is warranted to explore its full clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ambroxol mitigates renal ischemia/reperfusion-induced cardiac and renal injury via Nrf2/HO-1 activation and TLR4 pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative study of different polymers in Ambroxol hydrochloride sustained-release tablets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of various polymers used in the formulation of sustained-release matrix tablets for Ambroxol hydrochloride, a potent mucolytic agent.[1][2] The objective is to offer a comprehensive overview of how different polymers influence drug release and other key tablet properties, supported by experimental data from various studies. This information is intended to aid researchers and formulation scientists in the selection of appropriate polymers for the development of effective oral sustained-release dosage forms of this compound.
Executive Summary
The development of sustained-release tablets for drugs like this compound, which has a relatively short biological half-life of about 4 hours, is crucial for improving patient compliance and therapeutic outcomes.[3] The choice of polymer is a critical factor that dictates the rate and mechanism of drug release. This guide compares the performance of natural gums such as Xanthan gum, Guar gum, and κ-Carrageenan, as well as semi-synthetic polymers like Hydroxypropyl Methylcellulose (HPMC) of various grades and combinations of hydrophilic and hydrophobic polymers. The comparative data indicates that both natural and semi-synthetic polymers can effectively sustain the release of this compound, with the release kinetics being highly dependent on the polymer type, concentration, and formulation method.
Comparative Performance of Polymers
The efficacy of different polymers in sustaining the release of this compound is summarized in the table below. The data has been compiled from various studies to provide a clear comparison of key formulation parameters and their resulting drug release profiles.
| Polymer(s) | Drug:Polymer Ratio | Preparation Method | Hardness ( kg/cm ²) | Friability (%) | In-vitro Drug Release (at 12h) | Release Kinetics | Reference |
| Xanthan Gum | 1:2.5 | Direct Compression | - | - | >90% | - | [4] |
| κ-Carrageenan | 1:2.5 | Direct Compression | - | - | >90% | - | [4] |
| Guar Gum | 1:2.5 | Direct Compression | - | - | <90% (Higher initial release) | - | [4] |
| HPMC K4M | - | Wet Granulation | - | - | ~96% (at 8h) | Diffusion & Erosion | [5] |
| HPMC K100M | - | Direct Compression | - | - | 99.8% | Higuchi | [2] |
| Guar Gum & HPMC K4M | - | Wet Granulation | 5.1±0.15 | 0.54±0.04 | 91.56% | - | [3] |
| HPMC K4M & Ethyl Cellulose (B213188) | 1:1 (polymer ratio) | Wet Granulation | - | - | 95.64% | Diffusion & Erosion | [5] |
| Eudragit RSPO & Ethyl Cellulose | 1:1 (polymer ratio) | Wet Granulation | - | - | 98.77% | Diffusion & Erosion | [5] |
| Rice Bran Wax, MCC, DCP | - | Direct Compression | - | - | ~103% (at 8h) | First-order, Diffusion & Erosion | [6] |
Key Observations:
-
Natural Gums: Xanthan gum and κ-Carrageenan demonstrated superior ability to retard drug release compared to Guar gum.[4][7] Guar gum matrices exhibited an initial burst release, suggesting a slower swelling rate.[4] Increasing the concentration of Xanthan gum resulted in a greater retarding effect on drug release.[4]
-
HPMC Grades: Higher viscosity grades of HPMC (e.g., K100M) generally provide a more sustained release profile compared to lower viscosity grades (e.g., K4M). The drug release from HPMC matrices is often governed by a combination of diffusion and erosion of the polymer matrix.[5]
-
Hydrophilic-Hydrophobic Polymer Combinations: The combination of a hydrophilic polymer like HPMC K4M or Eudragit RSPO with a hydrophobic polymer such as Ethyl cellulose was effective in sustaining drug release for up to 12 hours.[5] This is attributed to the hydrophobic polymer retarding the penetration of the dissolution medium into the tablet matrix.[5]
-
Mechanism of Release: The in-vitro drug release from most matrix tablets followed models such as Higuchi and Korsmeyer-Peppas, indicating that the primary release mechanisms are diffusion and erosion.[1][5] In many cases, the release kinetics were found to be zero-order or first-order.[1][2]
Experimental Protocols
The following are generalized experimental methodologies based on the reviewed literature for the formulation and evaluation of this compound sustained-release tablets.
Tablet Preparation
-
Direct Compression Method:
-
This compound and the selected polymer(s) are accurately weighed.
-
The drug and polymer are geometrically mixed to ensure uniform distribution.
-
Other excipients such as diluents (e.g., Microcrystalline Cellulose), lubricants (e.g., Magnesium Stearate), and glidants (e.g., Talc) are added and blended.
-
The final blend is compressed into tablets using a tablet punching machine.[2][4]
-
-
Wet Granulation Method:
-
The drug and polymer(s) are blended.
-
A granulating agent (e.g., a solution of PVP) is added to the powder blend to form a damp mass.
-
The damp mass is passed through a sieve to form granules.
-
The granules are dried in an oven.
-
The dried granules are then blended with lubricants and glidants.
-
Evaluation of Tablet Properties
-
Hardness: The crushing strength of the tablets is determined using a Monsanto or Pfizer hardness tester.[4][6]
-
Friability: A pre-weighed sample of tablets is placed in a Roche friabilator and rotated at 25 rpm for 4 minutes. The tablets are then de-dusted and re-weighed to calculate the percentage of weight loss.[2][6]
-
Weight Variation: Twenty tablets are individually weighed, and the average weight is calculated. The percentage deviation of each tablet from the average weight is determined.[1]
-
Drug Content Uniformity: A specified number of tablets are crushed, and the powdered tablet equivalent to a single dose of this compound is dissolved in a suitable solvent. The drug concentration is then determined spectrophotometrically at a specific wavelength (e.g., 244 nm).[3]
In-vitro Dissolution Studies
-
Apparatus: USP Dissolution Testing Apparatus Type II (Paddle Method).[1][3]
-
Dissolution Medium: Typically, a two-stage dissolution medium is used to simulate the gastrointestinal tract conditions: 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a phosphate (B84403) buffer (pH 6.8) for the remaining duration.[3]
-
Procedure:
-
The dissolution vessel is filled with 900 mL of the dissolution medium and maintained at 37 ± 0.5°C.
-
A single tablet is placed in each vessel, and the paddle is rotated at a specified speed (e.g., 50 or 75 rpm).[1][3]
-
At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with an equal volume of fresh medium.
-
The samples are analyzed for drug content using a UV-Visible spectrophotometer at the λmax of this compound.[3]
-
Visualization of the Comparative Study Workflow
The following diagram illustrates the logical workflow involved in a comparative study of different polymers for sustained-release tablets.
Caption: Workflow for the comparative study of polymers in sustained-release tablets.
Conclusion
The selection of a polymer for this compound sustained-release tablets is a critical decision that significantly impacts the drug's therapeutic efficacy. Natural gums like Xanthan gum and semi-synthetic polymers such as HPMC have been shown to be effective in controlling the release of this compound for an extended period. The combination of hydrophilic and hydrophobic polymers offers another viable strategy to achieve the desired 12-hour release profile. The data and protocols presented in this guide serve as a valuable resource for researchers in the rational design and development of sustained-release formulations of this compound, ultimately leading to improved patient outcomes.
References
- 1. ijpsr.com [ijpsr.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Formulation of Sustained Release this compound Matrix Tablets: Influence of Hydrophilic/Hydrophobic Polymers on The Release Rate and in Vitro Evaluation – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. researchgate.net [researchgate.net]
Assessing the Long-Term Safety and Efficacy of Ambroxol in Gaucher Disease: A Comparative Guide for Researchers
An in-depth analysis of Ambroxol (B1667023) as an emerging therapy for Gaucher disease, benchmarked against established treatments such as Enzyme Replacement Therapy (ERT) and Substrate Reduction Therapy (SRT). This guide provides a comparative overview of the long-term safety and efficacy, detailed experimental protocols, and the underlying signaling pathways.
Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder resulting from mutations in the GBA1 gene, which leads to a deficiency of the enzyme glucocerebrosidase (GCase). This enzymatic defect causes the accumulation of its substrate, glucosylceramide, primarily within macrophages, leading to a multisystemic disorder characterized by hepatosplenomegaly, hematological abnormalities, and bone disease. For neuronopathic forms of the disease (types 2 and 3), neurological symptoms are also a significant feature. The current standards of care, Enzyme Replacement Therapy (ERT) and Substrate Reduction Therapy (SRT), have revolutionized the management of type 1 GD, but have limitations, particularly in addressing neurological manifestations.[1][2] Ambroxol, a widely used mucolytic agent, has emerged as a potential pharmacological chaperone for mutant GCase, offering a novel therapeutic avenue.[2] This guide provides a comprehensive comparison of the long-term safety and efficacy of Ambroxol with approved ERT and SRT options, supported by experimental data and detailed methodologies for a scientific audience.
Comparative Efficacy of Ambroxol, ERT, and SRT in Gaucher Disease
The therapeutic landscape for Gaucher disease is evolving, with Ambroxol presenting a new mechanistic approach. The following tables summarize the long-term efficacy data for Ambroxol and the established ERT and SRT agents.
Table 1: Long-Term Efficacy of Ambroxol in Type 1 Gaucher Disease
| Study/Trial (Duration) | Patient Population | Key Efficacy Endpoints | Results |
| NCT03950050 (12 months) [3][4] | 40 adult patients with GD1 (28 with suboptimal response to ERT/SRT, 12 treatment-naïve) | - >20% increase in platelet count- >0.2 increase in lumbar spine T-score- >20% decrease in Lyso-Gb1 | Among the 16 completers: - 31.2% (5/16) had a >20% increase in platelet count.- 37.5% (6/16) had a >0.2 increase in T-score.- 18.7% (3/16) had a >20% decrease in Lyso-Gb1. |
| Observational Study (Mean 2.6 years) [5][6] | 28 patients with GD (mostly type 1), treatment-naïve | - Hemoglobin concentration- Platelet count- Spleen and liver volume (MN)- Biomarkers (Lyso-Gb1, Chitotriosidase) | - Mean hemoglobin increased by 14.4% (from 10.4 to 11.9 g/dL).- Mean platelet count increased from 69 to 78 x 10³/µL.- Mean spleen volume decreased from 17.47 to 12.31 MN.- Mean liver volume decreased from 1.90 to 1.50 MN.- Median chitotriosidase activity decreased by 43.1%.- 76.9% of patients had reduced glucosylsphingosine (B128621) levels. |
| Pilot Study (6 months) [2] | 12 adult patients with GD1, treatment-naïve | - Hemoglobin and platelet counts- Spleen and liver volumes | In one patient: - Hemoglobin increased by 16.2%.- Platelet count increased by 32.9%.- Spleen volume decreased by 2.9%.- Liver volume decreased by 14.4%. |
Table 2: Long-Term Efficacy of Enzyme Replacement Therapies (ERTs)
| Drug | Study/Trial (Duration) | Key Efficacy Endpoints | Results |
| Imiglucerase (B1177831) (Cerezyme®) | ICGG Gaucher Registry (up to 10 years) [7] | - Spleen volume (MN)- Liver volume (MN)- Hemoglobin concentration- Platelet count | - Spleen volume decreased from a mean of 19.4 to 5.2 MN.- Liver volume decreased from a mean of 1.8 to 1.0 MN.- Significant improvements in hemoglobin and platelet counts were maintained. |
| Velaglucerase alfa (VPRIV®) | Phase III Extension (up to 7 years) [5] | - Hemoglobin concentration- Platelet count- Spleen and liver volumes | - Clinically meaningful and statistically significant improvements in all parameters were sustained over 7 years. |
| Taliglucerase alfa (Elelyso®) | PB-06-007 (5 years) [8] | - Spleen volume (MN)- Liver volume (MN)- Hemoglobin concentration- Platelet count | - Mean decrease in spleen volume: -8.7 to -12.4 MN.- Mean decrease in liver volume: -0.4 to -0.6 MN.- Mean increase in hemoglobin: +1.8 to +2.1 mg/dL.- Mean increase in platelet count: +31,871 to +106,800/mm³. |
Table 3: Long-Term Efficacy of Substrate Reduction Therapies (SRTs)
| Drug | Study/Trial (Duration) | Key Efficacy Endpoints | Results |
| Eliglustat (B216) (Cerdelga®) | ENCORE Extension (up to 4 years) [9][10] | - Hemoglobin concentration- Platelet count- Spleen and liver volumes | - Mean hemoglobin, platelet count, spleen, and liver volumes remained stable for up to 4 years in patients who had previously been stabilized on ERT. |
| Miglustat (B1677133) (Zavesca®) | ZAGAL Project (up to 48 months) [11] | - Hemoglobin concentration- Platelet count- Spleen and liver volumes | - Disease parameters remained stable in patients switched from ERT. Disease severity biomarkers showed improvement up to 48 months. |
Comparative Safety Profiles
The long-term safety of a therapeutic agent is paramount. The following tables outline the reported adverse events for Ambroxol and the established therapies.
Table 4: Safety Profile of Ambroxol
| Study/Trial | Key Adverse Events |
| NCT03950050 [3][4] | No severe adverse effects reported. Transient adverse events led to discontinuation in 12 of 40 patients. |
| Systematic Review [12] | No severe adverse events reported. Mild and reversible side effects were noted. Rates of adverse events in type 1 patients ranged from 8.5% to 35%. |
Table 5: Safety Profile of Enzyme Replacement Therapies (ERTs)
| Drug | Key Adverse Events |
| Imiglucerase (Cerezyme®) | Generally well-tolerated. Infusion-associated reactions (pruritus, flushing, urticaria, angioedema, chest discomfort, dyspnea, coughing, cyanosis, and hypotension) can occur. Development of anti-imiglucerase antibodies has been reported.[7][13] |
| Velaglucerase alfa (VPRIV®) | Hypersensitivity reactions, including anaphylaxis, have been reported. Infusion-associated reactions are the most common adverse events. One patient tested positive for anti-velaglucerase alfa antibodies in a long-term study.[14][15] |
| Taliglucerase alfa (Elelyso®) | Hypersensitivity reactions, including anaphylaxis, are the most significant risks. Infusion-associated reactions are common. The most frequent adverse events are nasopharyngitis and arthralgia.[8][16] |
Table 6: Safety Profile of Substrate Reduction Therapies (SRTs)
| Drug | Key Adverse Events |
| Eliglustat (Cerdelga®) | Common adverse events include fatigue, headache, nausea, and upper abdominal pain. It is a substrate and inhibitor of CYP2D6 and CYP3A, leading to potential drug-drug interactions.[10][17] |
| Miglustat (Zavesca®) | Gastrointestinal disturbances (diarrhea, flatulence, abdominal pain) are very common. Other common side effects include weight loss, tremor, and peripheral neuropathy.[11][18] |
Experimental Protocols of Key Clinical Trials
A detailed understanding of the methodologies employed in clinical trials is essential for a critical appraisal of the evidence.
Ambroxol: NCT03950050[3][4][8][14][19]
-
Study Design: A prospective, open-label, single-arm, phase II study.
-
Patient Population: Adult patients (≥18 years) with type 1 Gaucher disease with a suboptimal response to ERT or SRT, or treatment-naïve patients. A suboptimal response was defined as having one or more of the following: platelet count < 100 x 10³/mm³, bone mineral density T-score < -2.0, or Lyso-Gb1 > 200 ng/mL.
-
Intervention: Ambroxol hydrochloride administered orally. The dose was escalated from 150 mg/day to 300 mg/day and then to 600 mg/day, each for one month, and then continued at 600 mg/day.
-
Primary Efficacy Endpoints:
-
An increase of 20% or more in platelet counts.
-
An increase of 0.2 or more in DEXA T-score at 12 or 15 months.
-
A decrease of 20% or more in Lyso-Gb1 levels.
-
-
Safety Assessments: Monitoring and recording of all adverse events.
Imiglucerase (Cerezyme®): Pivotal Phase 3 Trial[1][12][20][21]
-
Study Design: A randomized, double-blind, parallel-group study comparing imiglucerase to its predecessor, alglucerase (B1176519).
-
Patient Population: 30 patients with type 1 Gaucher disease, aged 12 to 69 years.
-
Intervention: Intravenous infusion of imiglucerase or alglucerase at a dose of 60 U/kg every two weeks for 6 months.
-
Primary Efficacy Endpoints:
-
Change in hemoglobin concentration.
-
Change in platelet count.
-
Change in spleen and liver volume, assessed by MRI or CT scans.
-
Velaglucerase alfa (VPRIV®): TKT032[9][13][16][22]
-
Study Design: A 12-month, randomized, double-blind, controlled trial.
-
Patient Population: 25 treatment-naïve patients with type 1 Gaucher disease, aged 4 years and older, with Gaucher disease-related anemia and either thrombocytopenia or organomegaly.
-
Intervention: Intravenous infusion of velaglucerase alfa at a dose of either 45 U/kg or 60 U/kg every other week.
-
Primary Efficacy Endpoint: Change from baseline in hemoglobin concentration in the 60 U/kg arm.
Taliglucerase alfa (Elelyso®): PB-06-001[7][23][24][25]
-
Study Design: A 9-month, multicenter, randomized, double-blind, parallel-group, dose-comparison pivotal study.
-
Patient Population: 31 treatment-naïve adult patients with Gaucher disease.
-
Intervention: Intravenous infusion of taliglucerase alfa at a dose of 30 U/kg or 60 U/kg every other week.
-
Primary Efficacy Endpoint: Reduction in spleen volume.
Eliglustat (Cerdelga®): ENCORE (NCT00943111)[10][11][17][26][27]
-
Study Design: A randomized (2:1), controlled, open-label, non-inferiority trial.
-
Patient Population: 159 patients with type 1 Gaucher disease who had reached pre-specified therapeutic goals on enzyme replacement therapy for ≥ 3 years.
-
Intervention: Oral eliglustat compared to imiglucerase.
-
Primary Efficacy Endpoint: Percentage of patients remaining stable after 52 weeks of treatment, based on a composite of spleen volume, liver volume, hemoglobin concentration, and platelet count.
Miglustat (Zavesca®): OGT 918-003[18][28][29][30]
-
Study Design: A multicenter, non-comparative study.
-
Patient Population: 18 patients with mild to moderate type 1 Gaucher disease who were unable or unwilling to receive ERT.
-
Intervention: Oral miglustat at a dose of 50 mg three times a day.
-
Primary Efficacy Endpoints:
-
Change in liver and spleen volume.
-
Change in hemoglobin concentration and platelet count.
-
Signaling Pathways and Experimental Workflows
Ambroxol's Mechanism of Action in Gaucher Disease
Ambroxol acts as a pharmacological chaperone for certain mutant forms of GCase. In Gaucher disease, GBA1 mutations can lead to misfolding of the GCase enzyme in the endoplasmic reticulum (ER). This misfolded protein is recognized by the ER quality control machinery and targeted for degradation via the ER-associated degradation (ERAD) pathway, leading to a deficiency of functional GCase in the lysosome. Ambroxol is thought to bind to the misfolded GCase in the ER, stabilizing its conformation and allowing it to pass the quality control checks. The correctly folded enzyme can then traffic to the lysosome, where it can catabolize glucosylceramide.[19][20] Additionally, Ambroxol has been shown to modulate the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER.[20][21]
References
- 1. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 2. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 3. High-Dose Ambroxol Therapy in Type 1 Gaucher Disease Focusing on Patients with Poor Response to Enzyme Replacement Therapy or Substrate Reduction Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Dose Ambroxol Therapy in Type 1 Gaucher Disease Focusing on Patients with Poor Response to Enzyme Replacement Therapy or Substrate Reduction Therapy [mdpi.com]
- 5. Use of Ambroxol as Therapy for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spotlight on taliglucerase alfa in the treatment of pediatric patients with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Eliglustat maintains long-term clinical stability in patients with Gaucher disease type 1 stabilized on enzyme therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Clinical Studies | Cerezyme® (imiglucerase) [cerezyme.com]
- 13. Velaglucerase alfa in the treatment of Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ambroxol Therapy for Patients With Type 1 Gaucher Disease and Suboptimal Response to Enzyme Replacement Therapy | DecenTrialz [decentrialz.com]
- 15. gaucherdisease.org [gaucherdisease.org]
- 16. Seven‐year safety and efficacy with velaglucerase alfa for treatment‐naïve adult patients with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Randomized, Controlled Trial of Miglustat in Gaucher’s Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Ambroxol in Parkinson's Disease Dementia: A Comparative Clinical Trial Analysis
A detailed examination of the clinical trial results for Ambroxol in the context of current and emerging therapies for Parkinson's Disease Dementia (PDD) reveals a potential, yet unproven, disease-modifying pathway. While the recent Phase 2 trial of Ambroxol did not meet its primary cognitive endpoints, it demonstrated target engagement and offered promising signals in specific patient subgroups, warranting further investigation. This guide provides a comprehensive comparison of Ambroxol with standard-of-care treatments and other emerging therapies, presenting quantitative data, experimental protocols, and key mechanistic insights for researchers, scientists, and drug development professionals.
Comparative Analysis of Therapeutic Interventions for PDD
The landscape of PDD treatment is evolving from symptomatic management to the pursuit of disease-modifying therapies. Ambroxol, a repurposed mucolytic agent, represents a novel approach targeting the genetic and pathological underpinnings of the disease. In contrast, the current standard of care primarily addresses the cholinergic deficits associated with cognitive decline.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from clinical trials of Ambroxol and the standard-of-care cholinesterase inhibitors.
Table 1: Ambroxol Phase 2 Clinical Trial (NCT02914366) - Key Outcomes [1][2][3]
| Outcome Measure | High-Dose Ambroxol (1050 mg/day) | Placebo | p-value | Key Findings |
| Primary Endpoints | ||||
| ADAS-Cog-13 Change from Baseline | No significant difference | No significant difference | Not Met | Ambroxol did not show a statistically significant improvement in cognition compared to placebo.[1][2] |
| CGIC | No significant difference | No significant difference | Not Met | No significant difference in the clinician's global impression of change was observed.[1][2] |
| Secondary & Exploratory Endpoints | ||||
| β-Glucocerebrosidase (GCase) Levels (nmol/h/mg) at Week 26 | 12.45 (SD 1.97) | 8.50 (SD 1.96) | 0.05 | Ambroxol demonstrated target engagement by significantly increasing GCase levels.[2] |
| GCase Levels in White Blood Cells | 1.6-fold increase | - | - | A notable increase in GCase activity was observed in the treatment group.[3] |
| Neuropsychiatric Inventory (NPI) Change from Baseline | -3.45 (improved) | +4.9 (worsened) | <0.05 | A preliminary analysis suggested a significant improvement in neuropsychiatric symptoms with Ambroxol.[3] |
| ADAS-Cog in GBA1 Mutation Carriers (Subgroup analysis) | -7.3 (improved) | +1.7 (worsened) | <0.05 | Patients with GBA1 mutations showed a potential cognitive improvement with high-dose Ambroxol.[3] |
| Plasma Glial Fibrillary Acidic Protein (GFAP) | Remained stable | Increased | - | Ambroxol may have a neuroprotective effect by stabilizing this marker of neurodegeneration.[4] |
| Safety and Tolerability | ||||
| Gastrointestinal Adverse Events | 12% | 5% | - | Ambroxol was generally safe and well-tolerated, with mild to moderate stomach upset being the main side effect.[2] |
Table 2: Cholinesterase Inhibitors (Rivastigmine) - Key Efficacy Data in PDD [5][6][7][8]
| Outcome Measure | Rivastigmine | Placebo | p-value | Key Findings |
| ADAS-Cog Change from Baseline | -2.80 (improvement) | - | <0.001 | Rivastigmine demonstrated a statistically significant improvement in cognitive function.[8] |
| ADCS-CGIC | Clinically meaningful improvement in 19.8% of patients | Clinically meaningful improvement in 14.5% of patients | <0.007 | A significantly greater proportion of patients showed global improvement with rivastigmine.[5] |
| ADCS-ADL | 2.50 point improvement | - | 0.02 | Rivastigmine led to significant improvements in activities of daily living.[8] |
Experimental Protocols
Ambroxol Phase 2 Clinical Trial (NCT02914366) Methodology[2][9][10][11]
-
Study Design : A 52-week, single-center, randomized, double-blind, placebo-controlled, parallel-arm, phase 2 clinical trial. An optional 26-week open-label extension was offered.
-
Participants : 75 individuals with mild to moderate Parkinson's Disease Dementia (PDD). Inclusion criteria included age >50 years, established PD for at least one year before cognitive impairment, and mild to moderate dementia.
-
Interventions : Participants were randomized to one of three arms:
-
Ambroxol high dose: 1050 mg/day
-
Ambroxol low dose: 525 mg/day
-
Placebo
-
-
Primary Outcome Measures :
-
Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog)
-
ADCS Clinician's Global Impression of Change (CGIC)
-
-
Secondary Outcome Measures : A battery of cognitive, motor, and functional assessments, as well as plasma/CSF and neuroimaging biomarkers. Assessments were conducted at baseline, 6 months, and 12 months.
-
Pharmacokinetics and Pharmacodynamics : Ambroxol plasma levels were measured during a dose titration phase, and GCase activity was evaluated in lymphocytes.
Mechanism of Action and Signaling Pathways
Ambroxol's therapeutic rationale in PDD stems from its role as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase), which is encoded by the GBA1 gene. Mutations in GBA1 are a significant genetic risk factor for Parkinson's disease and are associated with a higher risk of developing dementia. Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is thought to contribute to the aggregation of α-synuclein, a pathological hallmark of Parkinson's disease. Ambroxol is believed to stabilize the GCase enzyme, facilitating its proper folding and trafficking to the lysosome, thereby enhancing its activity and promoting the clearance of α-synuclein.
Experimental and Logical Workflows
The clinical investigation of Ambroxol for PDD follows a structured pathway from preclinical rationale to clinical assessment. The logical comparison with other therapeutic strategies highlights the distinct approaches to treating this complex neurodegenerative condition.
Discussion and Future Directions
The Phase 2 trial of Ambroxol for PDD, while not demonstrating a clear cognitive benefit in the overall study population, has provided a crucial foundation for future research.[5] The confirmation of target engagement, evidenced by increased GCase levels, is a significant step in validating the therapeutic hypothesis.[2] The intriguing, albeit preliminary, findings in patients with GBA1 mutations suggest that a precision medicine approach may be necessary for future clinical trials.[9] Furthermore, the stabilization of the neurodegenerative biomarker GFAP in the Ambroxol group offers a potential surrogate endpoint for future studies and hints at a neuroprotective effect.[4]
In comparison to the established efficacy of cholinesterase inhibitors for symptomatic relief of cognitive and behavioral symptoms in PDD, Ambroxol's potential lies in its disease-modifying mechanism. While cholinesterase inhibitors address the downstream consequences of neurodegeneration, Ambroxol targets a more upstream pathological process.
The path forward for Ambroxol in PDD will likely involve larger, more targeted clinical trials, potentially focusing on patients with GBA1 mutations. Further research is also needed to elucidate the precise relationship between GCase activity, α-synuclein clearance, and cognitive outcomes in PDD. The development of more sensitive biomarkers to track disease progression and therapeutic response will be critical for the success of future trials of Ambroxol and other emerging disease-modifying therapies. Other novel approaches, such as targeting α-synuclein with antibodies like prasinezumab or allosteric modulation of GCase with molecules like GT-02287, are also in early stages of clinical development and represent promising future avenues for PDD treatment.[10][11]
References
- 1. Ambroxol Shows Target Engagement but No Cognitive Benefit in Individuals with Parkinson Disease Dementia - - Practical Neurology [practicalneurology.com]
- 2. Ambroxol as a Treatment for Parkinson Disease Dementia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Effects of Cholinesterase Inhibitors in Parkinson's Disease Dementia: A Review of Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholinesterase inhibitors are beneficial for people with Parkinson's disease and dementia | Cochrane [cochrane.org]
- 7. Cholinesterase inhibitors for Parkinson's disease dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. vjneurology.com [vjneurology.com]
- 10. Drug With Potential to Slow or Stop Parkinson’s Moves into Next Phase of Clinical Testing | Parkinson's Disease [michaeljfox.org]
- 11. filippochiarello.com [filippochiarello.com]
Ambroxol's Therapeutic Potential in Lysosomal Storage Disorders: A Comparative Efficacy Guide
FOR IMMEDIATE RELEASE
Ambroxol (B1667023), a long-established mucolytic agent, is gaining significant traction within the scientific community for its potential as a repurposed therapeutic for a class of rare genetic conditions known as lysosomal storage disorders (LSDs). This guide provides a comparative analysis of the efficacy of ambroxol across different LSDs, with a focus on Gaucher disease and Parkinson's disease associated with GBA1 gene mutations. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Pharmacological Chaperone
Lysosomal storage disorders are characterized by the accumulation of undegraded molecules within lysosomes due to deficient enzyme activity. In many cases, this deficiency arises from missense mutations that cause the enzyme to misfold in the endoplasmic reticulum (ER), leading to its premature degradation. Ambroxol is proposed to function as a pharmacological chaperone. It binds to the misfolded enzyme in the ER, stabilizing its conformation and facilitating its proper trafficking to the lysosome, where it can exert its catalytic function.[1][2] This chaperone activity is pH-dependent, with ambroxol binding in the neutral pH of the ER and releasing the enzyme in the acidic environment of the lysosome.[3]
Comparative Efficacy Data
The therapeutic potential of ambroxol has been most extensively studied in Gaucher disease, particularly neuronopathic forms, and in Parkinson's disease patients carrying GBA1 mutations. Limited preclinical data also exists for its use in other LSDs like Fabry disease.
| Lysosomal Storage Disorder | Patient Population / Model | Ambroxol Dosage | Key Efficacy Outcomes | Reference |
| Gaucher Disease (GD) | ||||
| Neuronopathic GD (nGD) | 5 patients (open-label pilot study) | 25 mg/kg/day (max 1300 mg/day) | - Increased lymphocyte glucocerebrosidase (GCase) activity.- Decreased glucosylsphingosine (B128621) in cerebrospinal fluid (CSF).- Marked improvement in myoclonus, seizures, and pupillary light reflex. | [4][5][6] |
| GD Type 1 | 12 patients (off-label) | 150 mg/day for 6 months | - One patient showed a 16.2% increase in hemoglobin and a 32.9% increase in platelets.- Spleen and liver volumes decreased by 2.9% and 14.4% respectively in one patient. | [3] |
| GD (Types 1, 2, and 3) | 41 patients (observational study) | 75–1,485 mg/day | - Clinical benefits in 25 patients, including stable or improved neurological status and reduced fatigue. | [3] |
| GD (Systematic Review) | 182 patients (21 studies) | Varied | - Response rates of 36% and 55% in two studies on type 1 GD.- 22% response rate in one study on type 2 GD.- 29% of type 3 GD patients reported neurological improvements. | |
| Parkinson's Disease (PD) with GBA1 mutations | ||||
| PD with and without GBA1 mutations | 17 patients (Phase 2, open-label) | Up to 1.26 g/day for 6 months | - Ambroxol detected in CSF.- 35% mean increase in CSF GCase protein levels.- 13% mean increase in total CSF α-synuclein concentration.- Improvement of 6.8 points on the MDS-UPDRS motor score. | [7] |
| PD with GBA1 mutations | 60 patients (Phase 2, randomized, double-blind, placebo-controlled trial protocol) | 1.2 g/day for 52 weeks | Primary outcomes: Changes in Montreal Cognitive Assessment score and frequency of mild cognitive impairment and dementia. | [8][9] |
| PD Dementia (PDD) with GBA1 mutations | 5 patients (Phase 2 clinical trial) | Not specified | - 3 of 5 patients with GBA1 mutations had clinically meaningful cognitive improvements. | [10][11] |
| Fabry Disease | ||||
| In vitro (HEK-293H cells) | Cells expressing mutant α-galactosidase A | 40 µmol/L | - Significant increase in the activity of wild-type and two mutant forms (p.A156V and p.R301Q) of α-galactosidase A. | [12] |
Experimental Protocols
In Vitro Chaperone Activity Assay
A common workflow to assess the chaperone potential of ambroxol on a specific mutant enzyme involves the following steps:
-
Cell Culture: Patient-derived fibroblasts or engineered cell lines (e.g., HEK-293) expressing the mutant enzyme of interest are cultured under standard conditions.
-
Ambroxol Treatment: The cells are incubated with varying concentrations of ambroxol for a specified period (e.g., 4 days).[5]
-
Cell Lysis: After incubation, the cells are harvested and lysed to release the cellular proteins, including the lysosomal enzymes.
-
Enzyme Activity Assay: The activity of the target enzyme (e.g., GCase for Gaucher disease) is measured using a specific fluorogenic substrate. The fluorescence emitted is proportional to the enzyme activity.
-
Protein Quantification: The total protein concentration in the cell lysate is determined to normalize the enzyme activity.
-
Data Analysis: The enzyme activity in ambroxol-treated cells is compared to that in untreated control cells to determine the fold-increase in activity.
Clinical Trial Protocol: AiM-PD (Ambroxol in Parkinson's Disease)
The AiM-PD study provides a representative example of a clinical trial protocol to evaluate ambroxol's efficacy in a neurodegenerative disease.
-
Study Design: A single-center, open-label, phase 2 trial.[7]
-
Participants: 24 participants with moderate Parkinson's disease, including individuals with and without GBA1 mutations.[7]
-
Intervention: Self-administration of ambroxol three times daily with intra-dose escalations over 6 months, reaching a final dose of 420 mg three times a day (1260 mg/day).[7]
-
Primary Outcome Measures:
-
Detection of ambroxol in cerebrospinal fluid (CSF) to confirm blood-brain barrier penetration.
-
Change in GCase activity in the CSF at 186 days.[7]
-
-
Secondary Outcome Measures:
-
Levels of α-synuclein in CSF and serum.
-
Changes in PD symptoms as measured by the Movement Disorder Society Unified Parkinson Disease Rating Scale (MDS-UPDRS).[7]
-
-
Safety and Tolerability: Assessed through monitoring of adverse events.
Discussion and Future Directions
The evidence to date strongly suggests that ambroxol holds promise as a pharmacological chaperone therapy, particularly for Gaucher disease and GBA1-associated Parkinson's disease. Its ability to cross the blood-brain barrier is a significant advantage for treating the neurological manifestations of these disorders, a major unmet need.[13][14][15]
However, the response to ambroxol can be variable, even among patients with the same genotype, highlighting the need for further research to identify predictive biomarkers of response.[3][16] While preliminary studies in other LSDs like Fabry disease are encouraging, more extensive preclinical and clinical investigations are required to establish its efficacy.[12]
Ongoing and future clinical trials, including larger, placebo-controlled studies, will be crucial to definitively determine the safety and efficacy of high-dose ambroxol for various lysosomal storage disorders and to pave the way for its potential regulatory approval for these new indications.[8][9]
References
- 1. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 4. Ambroxol chaperone therapy for neuronopathic Gaucher disease: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 7. neurologylive.com [neurologylive.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. neurologyopen.bmj.com [neurologyopen.bmj.com]
- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 11. Trial Results: Ambroxol Safe in PDD, But No Clear Evidence of Benefit - Lewy Body Dementia Association [lbda.org]
- 12. Enzyme Enhancers for the Treatment of Fabry and Pompe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gaucherdisease.org [gaucherdisease.org]
- 14. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 15. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 16. Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Action of Ambroxol Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria, particularly Staphylococcus aureus, necessitates the exploration of novel therapeutic strategies. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising avenue. This guide provides a comprehensive comparison of the antibacterial and antibiofilm properties of Ambroxol (B1667023), a well-known mucolytic agent, against S. aureus, contextualized with the performance of standard-of-care antibiotics.
Executive Summary
Recent in vitro and in vivo studies have unveiled the potential of Ambroxol as an antibacterial agent against clinical MDR S. aureus isolates. Ambroxol demonstrates direct antimicrobial activity, inhibits biofilm formation, and disrupts established biofilms. Mechanistically, it appears to downregulate the expression of key genes involved in biofilm production and efflux pump systems in S. aureus. While it does not match the potency of traditional antibiotics like Vancomycin (B549263) in terms of raw inhibitory concentrations, its multifaceted action, including potential synergy with existing antibiotics, positions it as a subject of interest for further investigation in the fight against challenging bacterial infections.
Performance Comparison: Ambroxol vs. Standard Antibiotics
Direct comparative studies evaluating Ambroxol against standard antibiotics in the same experimental setup are limited. The following tables summarize the available data for Ambroxol and provide context with typical data for Vancomycin and Linezolid (B1675486), two key antibiotics used for S. aureus infections.
Table 1: In Vitro Antibacterial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Staphylococcus aureus Strain(s) | MIC Range (mg/L) | Source(s) |
| Ambroxol | Clinical MDR Isolates | 750 - 1500 | [1][2][3][4] |
| ATCC Strain | 1250 | [5] | |
| Vancomycin | Clinical MRSA Isolates | 0.5 - 2 | [6][7] |
| Linezolid | Clinical S. aureus Isolates | 1 - 4 |
Note: Vancomycin MIC values ≥1.5-2 mg/L, while still considered susceptible by CLSI for some strains, have been associated with poorer clinical outcomes in some studies.[8][9]
Table 2: In Vitro Anti-Biofilm Activity
Biofilm inhibition and reduction are critical parameters for assessing efficacy against chronic or device-related infections.
| Compound | Assay Type | S. aureus Strain(s) | Effect | Source(s) |
| Ambroxol | Biofilm Inhibition (Crystal Violet) | Clinical MDR Isolates | Showed antibiofilm action on 42.17% of isolates. | [1][3][4] |
| Biofilm Inhibition (Crystal Violet) | ATCC Strain | 96.9% reduction at 24h; 91.9% reduction at 48h. | [5] | |
| Biofilm Disruption (SEM) | Clinical MDR Isolates | Interrupted cell association and devastated biofilm construction. | [1][2][3][4] | |
| Linezolid | Biofilm Inhibition | Wild-type S. aureus | Effectively suppressed biofilm formation. | [10] |
| Vancomycin | Biofilm Prevention | MRSA, MSSA | Prevented biofilm formation (activity varied by strain). | [11] |
Table 3: In Vivo Efficacy
Animal models provide crucial data on the potential clinical utility of an antibacterial agent.
| Compound | Animal Model | Infection Type | Key Findings | Source(s) |
| Ambroxol | Mouse | S. aureus infected burn | Significantly diminished bacterial burden; Improved histological features; Increased wound healing percentage. | [1][2][4] |
| Gentamicin / Minocycline | Porcine | S. aureus infected burn | Topical application significantly reduced bacterial counts in tissue. | [12] |
Mechanism of Action: Ambroxol
Ambroxol's antibacterial action against S. aureus is multifaceted, involving the downregulation of virulence-related genes. In silico studies further suggest a potential interaction with a key enzyme in the bacterium's defense against oxidative stress.
-
Gene Expression Downregulation : Ambroxol has been shown to significantly suppress the expression of genes crucial for biofilm formation, such as ica (B1672459) (encodes polysaccharide intercellular adhesin), cna (collagen-binding adhesin), and fnbA (fibronectin-binding protein A).[1][2][3][4]
-
Efflux Pump Inhibition : The expression of efflux pump genes norA and norB, which contribute to antibiotic resistance, was also downregulated in the presence of Ambroxol.[1][2][3][4]
-
Potential Enzyme Target : Molecular docking studies predict that Ambroxol has a high affinity for dehydrosqualene synthase (CrtM).[1] This enzyme is essential for the synthesis of staphyloxanthin, the golden carotenoid pigment that protects S. aureus from oxidative stress imposed by the host's immune system.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methods cited in the referenced studies.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.
Protocol Steps:
-
Preparation of Antimicrobial Agent: Ambroxol is serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[13][14][15]
-
Inoculum Preparation: A standardized inoculum of the S. aureus test organism is prepared to match a 0.5 McFarland turbidity standard. This is then diluted in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[16]
-
Inoculation and Incubation: The wells containing the diluted Ambroxol are inoculated with the bacterial suspension. A positive control well (bacteria without drug) and a negative control well (broth only) are included. The plate is incubated at 35-37°C for 16-20 hours.[13]
-
Result Interpretation: The MIC is determined as the lowest concentration of Ambroxol that completely inhibits visible bacterial growth (i.e., the first clear well).[13]
Biofilm Inhibition and Disruption Assay
The crystal violet assay is a common method to quantify the total biomass of a biofilm.
Protocol Steps:
-
Biofilm Formation: A diluted overnight culture of S. aureus (adjusted to ~1 x 10^7 CFU/mL) is added to the wells of a 96-well plate containing various concentrations of Ambroxol in a suitable growth medium like Tryptic Soy Broth (TSB).[3]
-
Incubation: The plate is incubated statically for 24-48 hours at 37°C to allow biofilm formation.[3]
-
Washing: After incubation, the planktonic (non-adherent) bacteria are removed by gently washing the wells with Phosphate-Buffered Saline (PBS).[1][2]
-
Fixation: The remaining biofilm is fixed, typically by air-drying or using methanol.[2]
-
Staining: The fixed biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.[1][2]
-
Washing: Excess stain is removed by washing with water.[2]
-
Solubilization and Quantification: The bound crystal violet is solubilized with a solvent (e.g., 30-33% acetic acid or 95% ethanol). The absorbance of the solubilized dye is then measured using a microplate reader at a wavelength of 570-595 nm. The absorbance value is proportional to the biofilm biomass.[1][2][3]
Gene Expression Analysis by qRT-PCR
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the change in expression levels of specific genes.
Protocol Steps:
-
Bacterial Culture: S. aureus is cultured in broth to mid-logarithmic phase with and without a sub-inhibitory concentration of Ambroxol (e.g., 1/4 MIC).
-
RNA Isolation: Total RNA is extracted from the bacterial cells using a commercial kit or a standard protocol (e.g., Trizol-based extraction).[17]
-
DNA Removal: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.[5]
-
cDNA Synthesis: The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.[5]
-
qPCR: The cDNA is used as a template for qPCR with primers specific to the target genes (ica, cna, norA, etc.) and a stable housekeeping gene for normalization (e.g., 16S rRNA). The reaction includes a fluorescent dye (like SYBR Green) that binds to double-stranded DNA, allowing for real-time monitoring of amplification.[17][18]
-
Data Analysis: The relative expression of the target genes in the Ambroxol-treated sample compared to the untreated control is calculated using the comparative Ct (ΔΔCt) method.[19]
Conclusion and Future Directions
The available evidence indicates that Ambroxol exhibits antibacterial and, notably, anti-biofilm activity against Staphylococcus aureus, including multidrug-resistant strains. Its mechanism, involving the suppression of key virulence and resistance genes, presents a departure from traditional bactericidal or bacteriostatic modes of action.
However, the high MIC values suggest that Ambroxol is unlikely to be effective as a standalone systemic antibiotic. Its true potential may lie in combination therapy, where it could potentiate the effects of conventional antibiotics by disrupting biofilms and inhibiting efflux pumps, thereby increasing antibiotic access to the bacterial cells. A study has already shown synergy between ambroxol and vancomycin against Staphylococcus epidermidis biofilms.[20] Further research should focus on:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing Ambroxol-antibiotic combinations with antibiotic monotherapy against S. aureus.
-
Synergy Testing: Comprehensive checkerboard assays to quantify the synergistic effects with a broad range of antibiotics.
-
Topical Formulations: Given its success in a topical burn model, exploring Ambroxol in advanced topical or localized delivery systems for treating skin, soft tissue, and device-related infections is warranted.
References
- 1. Crystal violet assay [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. static.igem.org [static.igem.org]
- 4. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination and Quantification of Bacterial Virulent Gene Expression Using Quantitative Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Vancomycin MIC on Treatment Outcomes in Invasive Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of S. aureus biofilm formation by linezolid alleviates sepsis-induced lung injury caused by S. aureus infection through direct inhibition of icaA activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Comparison of linezolid and vancomycin lock solutions with and without" by Megan K. Luther, A. Mermel et al. [digitalcommons.uri.edu]
- 12. Full-thickness porcine burns infected with Staphylococcus aureus or Pseudomonas aeruginosa can be effectively treated with topical antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Synergy of ambroxol with vancomycin in elimination of catheter-related Staphylococcus epidermidis biofilm in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ambroxol Hydrochloride in a Laboratory Setting
The proper disposal of Ambroxol hydrochloride is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Due to its classification as a skin, eye, and respiratory irritant and its toxicity to aquatic life, this compound is considered hazardous waste and must be managed accordingly.[1][2][3] Standard laboratory procedures prohibit the disposal of this compound down the drain or in regular solid waste streams.[2][4] The recommended and required method of disposal is through a licensed hazardous waste management facility, typically involving high-temperature incineration.[2][5]
Hazard Profile and Safety Considerations
This compound presents both human health and environmental hazards. It is crucial to handle the compound and its waste with appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses.[1][2] The primary hazards are:
-
Human Health: Causes skin and serious eye irritation, and may cause respiratory irritation.[1][3]
-
Environmental: Toxic to aquatic life with long-lasting effects.[2][6]
Quantitative Environmental Toxicity Data
To underscore the importance of preventing environmental release, the following table summarizes the aquatic toxicity data for this compound.[2]
| Organism | Test Type | Endpoint | Value | Exposure Time |
| Zebrafish (Danio rerio) | Acute | LC50 (Lethal Concentration, 50%) | 22.8 mg/L | 96 hours |
| Water Flea (Daphnia magna) | Acute | EC50 (Effective Concentration, 50%) | 25.6 mg/L | 48 hours |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe handling and disposal of this compound waste generated in a laboratory.
Step 1: Waste Segregation and Container Selection
-
Isolate Waste: Immediately segregate all materials contaminated with this compound, including unused product, contaminated labware (e.g., pipettes, vials), and contaminated PPE.
-
Select Appropriate Container: Use a designated, leak-proof, and sealable hazardous waste container.[2][7] The container must be in good condition, free of cracks or leaks, and chemically compatible with the waste.[2] For solid waste, a wide-mouth plastic pail or a similar UN-approved container is recommended.[2]
Step 2: Waste Container Labeling
Proper labeling is essential for safety and regulatory compliance.
-
Affix "Hazardous Waste" Label: Place a hazardous waste label on the container as soon as the first piece of waste is added.[2]
-
Identify Contents: Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations.[2]
-
List Hazards: Indicate the primary hazards, such as "Toxic" and "Environmental Hazard."[2]
-
Date the Container: Record the date when waste is first placed into the container.[2][8]
Step 3: Waste Accumulation and Storage
-
Keep Container Sealed: The waste container must remain sealed at all times, except when actively adding waste.[2]
-
Designated Storage Area: Store the container in a designated satellite accumulation area within the laboratory, close to the point of generation.[2][9]
-
Ensure Safe Storage Conditions: The storage area should be secure and located away from drains, heat sources, and incompatible chemicals.[2] Do not mix this compound waste with other waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office.[2]
Step 4: Final Disposal Procedure
-
Arrange for Pickup: Once the container is full or the accumulation time limit set by your institution is reached, arrange for its collection by a licensed hazardous waste disposal service.[8]
-
Professional Disposal: The final disposal must be conducted by a certified facility, with high-temperature incineration being the preferred method to ensure the complete destruction of the active pharmaceutical ingredient.[2][5]
Experimental Protocols: Spill Management
In the event of a spill, prompt and correct action is necessary to prevent exposure and environmental contamination.
-
Ensure Personnel Safety: Evacuate non-essential personnel. The responder must wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[2]
-
Contain the Spill:
-
For a Dry Spill (Powder): Carefully sweep or vacuum the material.[2] Avoid any actions that could generate dust.[1][2]
-
For a Wet Spill (Solution): Absorb the liquid with an inert, non-combustible material such as vermiculite (B1170534) or sand.[2]
-
-
Collect Spill Debris: Place all spilled material and absorbent into your labeled hazardous waste container for this compound.[2]
-
Decontaminate the Area: Thoroughly clean the spill area with soap and water.[2]
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., wipes, absorbent pads, contaminated PPE) must be disposed of as hazardous waste in the same container.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemos.de [chemos.de]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. wattbarind.com [wattbarind.com]
- 9. youtube.com [youtube.com]
Essential Safety and Logistics for Handling Ambroxol Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for Ambroxol hydrochloride, fostering a secure and compliant research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is crucial to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be equipped with side-shields.[1][2] | Protects against splashes, dust, and aerosols entering the eyes.[1][3] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile).[1][2] | Prevents direct skin contact with the chemical.[3][4] |
| Body Protection | Laboratory Coat or Impervious Clothing | Long-sleeved and fully buttoned. | Shields the skin from potential spills and contamination.[1][4] |
| Respiratory Protection | Suitable Respirator | Required when dusts are generated.[1] | Prevents inhalation of airborne particles.[3][5] |
Operational Plan: Safe Handling Procedures
Adherence to standardized operational protocols is critical to minimize risks during the handling of this compound.
-
Engineering Controls :
-
General Hygiene :
-
Handling Practices :
Disposal Plan: Waste Management and Spill Control
Proper disposal of this compound and management of spills are essential to protect personnel and the environment.
Waste Disposal:
-
Waste Classification : this compound waste is considered hazardous.[9]
-
Container : Use a designated, leak-proof, and clearly labeled hazardous waste container.[9] The label should include the full chemical name, "this compound," and list the primary hazards as "Toxic" and "Environmental Hazard."[9]
-
Segregation : Do not mix this compound waste with non-hazardous trash or incompatible chemicals.[9]
-
Final Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[9] The recommended method is high-temperature incineration by a licensed hazardous waste disposal facility.[9]
Spill Management:
-
Immediate Actions : Evacuate the immediate area if necessary and alert colleagues.
-
Personal Protection : Before cleaning, don the appropriate PPE as outlined above.
-
Containment and Cleanup :
-
Dry Spills : Carefully sweep or vacuum the powder, avoiding dust generation.[7][9] Place the collected material into the designated hazardous waste container.[7][9]
-
Wet Spills : Absorb the liquid with an inert material like vermiculite (B1170534) or sand and place it in the hazardous waste container.[9]
-
-
Decontamination : Thoroughly clean the spill area with soap and water.[9] All cleanup materials must be disposed of as hazardous waste.[9]
Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal, ensuring safety and compliance at each step.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemdmart.com [chemdmart.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. hoelzel-biotech.com [hoelzel-biotech.com]
- 8. chemos.de [chemos.de]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
